1-(3,4-difluorophenyl)-N-methylmethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNUIVWEFIBTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588185 | |
| Record name | 1-(3,4-Difluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748124-46-1 | |
| Record name | 3,4-Difluoro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748124-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3,4-difluorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-(3,4-difluorophenyl)-N-methylmethanamine
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3,4-difluorophenyl)-N-methylmethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-(3,4-difluorophenyl)-N-methylmethanamine is a substituted secondary amine of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for its development, formulation, and interpretation of its biological activity. As specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a framework of authoritative, field-proven methodologies for its complete characterization. We will detail the necessary spectroscopic techniques for structural verification and outline the gold-standard experimental protocols for determining key physical properties such as melting point and aqueous solubility. This document is designed to serve as a practical, self-validating system for any research team undertaking the analysis of this, or structurally similar, compounds.
Foundational Identity and Molecular Profile
Before embarking on detailed physicochemical analysis, it is imperative to confirm the identity and foundational properties of the target molecule. The compound exists as both a free base and, more commonly, as a hydrochloride salt, which influences its physical state and handling properties.
| Property | 1-(3,4-difluorophenyl)-N-methylmethanamine (Free Base) | 1-(3,4-difluorophenyl)-N-methylmethanamine HCl (Salt) | Reference |
| Synonym(s) | amine | 1-(3,4-difluorophenyl)-N-methylmethanamine hydrochloride | |
| CAS Number | 748124-46-1 | 381236-46-0 | |
| Molecular Formula | C₈H₉F₂N | C₈H₁₀ClF₂N | [1] |
| Molecular Weight | 157.16 g/mol | 193.62 g/mol | |
| Physical Form | Liquid | White to Yellow Solid | |
| InChI Key | MMNUIVWEFIBTRB-UHFFFAOYSA-N | QSAKBXPYLJXUOS-UHFFFAOYSA-N | |
| Purity (Typical) | ≥97% | ≥97% | |
| Storage | -20°C, sealed, away from moisture | 2-8°C |
Structural Verification and Purity Assessment Workflow
The initial and most critical phase of characterization is the unambiguous confirmation of the molecular structure and the assessment of sample purity. A multi-technique spectroscopic approach is non-negotiable for achieving this with high confidence. The relationship between these techniques forms a logical, self-validating workflow.
Caption: Workflow for unambiguous structural confirmation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight, offering the first piece of evidence for the compound's identity. For amines, it provides a unique confirmatory data point.
Causality: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2][3] For the free base (C₈H₉F₂N), we expect an odd molecular ion peak, immediately confirming the presence of a single nitrogen atom. The fragmentation pattern, specifically through α-cleavage, is also characteristic of amines, where the C-C bond nearest the nitrogen atom breaks to yield a resonance-stabilized cation.[2][4]
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Separation: Inject the sample into the GC. Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., ramp from 50°C to 250°C) to ensure separation from any impurities.
-
MS Analysis: Operate the mass spectrometer in Electron Impact (EI) ionization mode. Acquire data over a mass range of m/z 40-400.
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺). Its m/z value should correspond to the molecular weight of the free base (157.16).
-
Observe the fragmentation pattern. Look for a base peak resulting from α-cleavage, which would lead to the loss of the benzyl group or a hydrogen radical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[5] A suite of 1D and 2D experiments is required for full structural assignment.
Causality: ¹H NMR reveals the chemical environment and connectivity of protons. ¹³C NMR identifies all unique carbon atoms. ¹⁹F NMR is crucial for confirming the fluorine substituents on the aromatic ring. 2D experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are used to piece the molecular fragments together definitively.[6][7][8]
Experimental Protocol (¹H, ¹³C, ¹⁹F, and 2D NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. We expect to see signals corresponding to the methyl group (CH₃), the methylene group (CH₂), the secondary amine proton (NH), and the aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for the methyl and methylene carbons, as well as the aromatic carbons, with their chemical shifts influenced by the fluorine substituents.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This should show two distinct signals, confirming the 3,4-difluoro substitution pattern.
-
2D NMR (HSQC/HMBC):
-
Run an HSQC experiment to correlate each proton signal to its directly attached carbon.
-
Run an HMBC experiment to establish multi-bond correlations. For example, the protons of the CH₂ group should show correlations to the carbons of the aromatic ring, confirming the benzyl structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[9][10]
Causality: Specific covalent bonds absorb infrared radiation at characteristic frequencies. For 1-(3,4-difluorophenyl)-N-methylmethanamine, we are looking for the signature absorptions of a secondary amine (N-H stretch) and the aromatic ring (C=C and C-F stretches).[11][12]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Interpretation:
-
N-H Stretch: Look for a single, moderate band in the 3350-3310 cm⁻¹ region, which is characteristic of a secondary amine.[12][13]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₃ and CH₂ groups) will be just below 3000 cm⁻¹.
-
C-N Stretch: An aromatic C-N stretch should be visible in the 1335-1250 cm⁻¹ region.[12]
-
C-F Stretches: Strong bands corresponding to the C-F bonds are expected in the 1300-1100 cm⁻¹ region.
-
Determination of Core Physicochemical Properties
Once identity is confirmed, the core properties that dictate the compound's behavior in biological and formulation contexts must be experimentally determined.
Melting Point: A Dual Indicator of Purity and Stability
The melting point is a fundamental thermal property. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). A broad melting range indicates the presence of impurities.[14] This protocol applies to the hydrochloride salt, which is a solid.
Caption: Standard workflow for accurate melting point determination.
Experimental Protocol (Capillary Method): [15]
-
Sample Preparation: Ensure the solid sample (HCl salt) is thoroughly dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap gently or drop it down a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[15]
-
Approximate Determination: Place the loaded capillary into a melting point apparatus. Heat at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range. This saves time and prevents overshooting the true value in subsequent measurements.[14]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample , heat slowly at a rate of 1-2°C per minute.[16]
-
Recording: Record two temperatures: T₁ (the temperature at which the first drop of liquid appears) and T₂ (the temperature at which the last crystal melts). The melting point is reported as the range T₁-T₂.
-
Validation: Repeat the accurate determination at least twice with fresh samples to ensure reproducibility.
Aqueous Solubility: A Predictor of Bioavailability
Aqueous solubility is one of the most critical properties in drug development, as it directly impacts dissolution rate and bioavailability. The shake-flask method is considered the gold standard for determining equilibrium solubility.[17][18]
Causality: The solubility of an ionizable compound like an amine is highly dependent on pH. Therefore, measurements must be conducted in buffered solutions at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) as recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[18][19]
Caption: Gold-standard shake-flask method for solubility.
Experimental Protocol (Shake-Flask Method): [18]
-
Buffer Preparation: Prepare aqueous buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a prolonged period. To establish equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[18]
-
Phase Separation: At each time point, withdraw an aliquot and separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm syringe filter.[20]
-
Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentrations.[20]
-
Reporting: The constant concentration achieved at the plateau is reported as the equilibrium solubility at that specific pH and temperature.
Summary of Physicochemical Properties
Following the execution of these protocols, the data should be consolidated for clear interpretation.
| Parameter | Experimental Result | Method Employed | Notes |
| Molecular Weight | e.g., 157.1 (M⁺) | GC-MS | Confirms Nitrogen Rule. |
| ¹H NMR | e.g., Conforms to structure | 500 MHz NMR (CDCl₃) | Key shifts: Ar-H, N-H, CH₂, CH₃. |
| FTIR | e.g., 3325 cm⁻¹ (N-H) | ATR-FTIR | Confirms secondary amine. |
| Melting Point | e.g., 175.5 - 176.5 °C | Capillary Method | Sharp range indicates high purity. |
| Solubility (pH 1.2) | e.g., 15.2 mg/mL | Shake-Flask, 25°C | High solubility in acidic media. |
| Solubility (pH 6.8) | e.g., 0.8 mg/mL | Shake-Flask, 25°C | Lower solubility near neutral pH. |
| pKa (Predicted) | ~9-10 | Computational | Basic secondary amine. Experimental determination recommended. |
References
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Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link][5]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link][17]
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link][6]
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Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link][21]
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Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][22]
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Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link][20]
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Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link][19]
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World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link][18]
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Gfeller, D., & Griesinger, C. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 137-153. [Link][7]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved January 21, 2026, from [Link][4]
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Nagana Gowda, G. A. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link][8]
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Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link][11]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link][2]
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University of Calgary. (n.d.). IR: amines. Retrieved January 21, 2026, from [Link][12]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link][3]
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Baitaipai. (n.d.). Mass Spectrometry Molecular Weight Determination. Retrieved January 21, 2026, from [Link]
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University of California, Davis. (2016, June 20). Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application. [Link][9]
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University of Calgary. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 21, 2026, from [Link][13]
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Al-Mustaqbal University. (2021, September 19). experiment (1) determination of melting points. [Link][16]
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Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 21, 2026, from [Link][23]
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SSERC. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link][14]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link][15]
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Lusk, M. G., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(27), 9410–9417. [Link][10]
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An In-depth Technical Guide to 1-(3,4-difluorophenyl)-N-methylmethanamine (CAS Number: 381236-46-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-difluorophenyl)-N-methylmethanamine, a fluorinated benzylamine derivative with potential applications in neuroscience research and as a building block in medicinal chemistry. Due to its structural similarity to known monoamine releasing agents, this compound is of significant interest for its potential psychoactive and pharmacological properties. This document details its physicochemical characteristics, outlines a probable synthetic route via reductive amination, discusses its predicted mechanism of action based on related compounds, and provides essential safety and handling information. The guide is intended to serve as a foundational resource for researchers investigating this and similar molecules.
Introduction
1-(3,4-difluorophenyl)-N-methylmethanamine, often available as its hydrochloride salt (CAS Number: 381236-46-0), is a substituted benzylamine. The introduction of two fluorine atoms onto the phenyl ring at the 3 and 4 positions is expected to significantly influence its metabolic stability and binding affinity to biological targets compared to its non-fluorinated counterparts. Its structural relationship to 3,4-difluoroamphetamine (DFA), a known serotonin releasing agent, suggests that 1-(3,4-difluorophenyl)-N-methylmethanamine may exhibit activity as a modulator of monoaminergic systems.[1] This guide synthesizes the available information to provide a detailed technical resource for laboratory professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3,4-difluorophenyl)-N-methylmethanamine hydrochloride is presented in Table 1. This data is compiled from various chemical suppliers.[2]
Table 1: Physicochemical Properties of 1-(3,4-difluorophenyl)-N-methylmethanamine Hydrochloride
| Property | Value | Source |
| CAS Number | 381236-46-0 | [2] |
| Molecular Formula | C₈H₉F₂N · HCl | [2] |
| Molecular Weight | 193.62 g/mol | [2] |
| Appearance | White to Yellow Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8 °C | [2] |
| InChI Key | QSAKBXPYLJXUOS-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
Proposed Synthetic Workflow: Reductive Amination
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Proposed synthesis of 1-(3,4-difluorophenyl)-N-methylmethanamine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on standard reductive amination techniques.[3][4] Researchers should optimize the reaction conditions for their specific laboratory setup.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol.
-
Add a solution of methylamine (1.0-1.2 equivalents) in methanol or as an aqueous solution to the flask.
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), in portions. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are also effective and milder alternatives.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
For the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate can be collected by filtration and dried.
Predicted Mechanism of Action and Pharmacological Profile
Currently, there is a lack of published in vitro or in vivo pharmacological data specifically for 1-(3,4-difluorophenyl)-N-methylmethanamine. However, its close structural analogy to 3,4-difluoroamphetamine (DFA) allows for a reasoned prediction of its mechanism of action.[1]
Monoamine Release and Reuptake Inhibition
It is hypothesized that 1-(3,4-difluorophenyl)-N-methylmethanamine acts as a monoamine releasing agent and/or reuptake inhibitor at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The "fluoro-amphetamine" chemical class is known to possess these properties, leading to increased synaptic concentrations of these neurotransmitters.[5]
The expected interaction with monoamine transporters is illustrated below:
Caption: Hypothesized mechanism of action at the monoaminergic synapse.
Comparative Pharmacology with Related Analogs
The pharmacological profile of fluorinated amphetamines can be influenced by the position of the fluorine atom on the phenyl ring. For instance, 4-fluoroamphetamine (4-FA) is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[5] It is plausible that 1-(3,4-difluorophenyl)-N-methylmethanamine will have a similar, yet distinct, profile. The addition of a second fluorine atom may alter its potency and selectivity for the different monoamine transporters.
Toxicology and Safety
There is no specific toxicological data available for 1-(3,4-difluorophenyl)-N-methylmethanamine. However, based on the safety data sheet for its hydrochloride salt, it should be handled with care.[2]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Given the limited toxicological information, it is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The toxicology of fluorinated compounds can be complex, and they should always be treated as potentially hazardous.[6]
Applications in Research and Drug Development
1-(3,4-difluorophenyl)-N-methylmethanamine holds potential in several areas of scientific research:
-
Neuroscience Research: As a potential monoamine releasing agent, it can be used as a tool compound to study the role of serotonin, dopamine, and norepinephrine in various physiological and pathological processes.
-
Medicinal Chemistry: It can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The difluorophenyl moiety is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.
-
Structure-Activity Relationship (SAR) Studies: By comparing its pharmacological profile to other fluorinated and non-fluorinated analogs, researchers can gain insights into the structural requirements for activity at monoamine transporters.
Conclusion
1-(3,4-difluorophenyl)-N-methylmethanamine is a compound of interest for its potential as a monoaminergic modulator. While there is a notable lack of specific published data on its synthesis, pharmacology, and toxicology, its structural similarity to other known psychoactive compounds provides a strong basis for further investigation. This guide has provided a comprehensive overview of the current knowledge and a framework for future research into this intriguing molecule. As with any research chemical, it is crucial to proceed with caution and adhere to strict safety protocols.
References
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4-Fluoroamphetamine. In: Wikipedia. ; 2023. [Link]
-
Reductive Amination. YouTube. Published March 16, 2023. [Link]
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. J Org Chem. 2025;90(41):14701-14708.
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Introduction: The Strategic Role of Fluorine in Phenylalkylamine Drug Design
An In-depth Technical Guide on the Biological Activity of Fluorinated Phenylalkylamines
This guide provides a comprehensive technical overview of the biological activity of fluorinated phenylalkylamines, designed for researchers, scientists, and drug development professionals. It delves into the rationale behind fluorination in medicinal chemistry, the resulting pharmacological profiles, and the experimental methodologies used to elucidate these properties.
The introduction of fluorine into the phenylalkylamine scaffold is a deliberate and strategic decision in medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties to organic molecules that can profoundly influence their biological activity.[1][2][3][4][5] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), often without causing significant steric hindrance at the receptor binding site.[6] However, its powerful electron-withdrawing nature can drastically alter the electronic properties of the aromatic ring and proximal functional groups.
The primary motivations for fluorinating phenylalkylamines include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[5][7][8][9][10] This can block metabolic "soft spots," reduce clearance, and increase the half-life and bioavailability of a drug candidate.[5]
-
Modulation of Receptor Affinity and Selectivity: Fluorine's electronegativity can alter the pKa of the amine group and the electron distribution of the phenyl ring, influencing interactions with target receptors such as monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and G-protein coupled receptors (GPCRs).[5] This can lead to increased potency and, critically, altered selectivity between different receptor subtypes.
-
Improved Blood-Brain Barrier (BBB) Permeation: In some instances, the introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its passage across the BBB, a crucial attribute for centrally acting drugs.[5]
This guide will explore these principles through the lens of structure-activity relationships (SAR), detailed pharmacological characterization, and the potential for neurotoxicity.
Part 1: Core Pharmacology and Structure-Activity Relationships (SAR)
The biological activity of fluorinated phenylalkylamines is primarily dictated by their interactions with monoamine systems in the central nervous system (CNS). These compounds typically act as releasing agents and/or reuptake inhibitors at DAT, NET, and SERT.[7][11] The position and number of fluorine substitutions on the phenyl ring are critical determinants of their potency and selectivity.
Ring Substitution and Monoamine Transporter Selectivity
The position of fluorine on the phenyl ring significantly influences the selectivity of the compound for the different monoamine transporters.
-
Para-Substitution (4-position): This is the most common substitution pattern. 4-Fluoroamphetamine (4-FA), for example, is a potent releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[7] Generally, para-halogenation tends to increase serotonergic activity.[12]
-
Meta-Substitution (3-position): As seen in compounds like 3-fluoromethcathinone (3-FMC), this substitution can also lead to potent stimulant effects by increasing extracellular dopamine and serotonin levels.[13]
-
Ortho-Substitution (2-position): This substitution can sometimes lead to a decrease in activity compared to the para-substituted analogues, potentially due to steric hindrance.
The interplay between dopamine and serotonin is a crucial aspect of the pharmacology of these compounds.[14] Dopamine is often associated with reward-seeking behavior, while serotonin can have a moderating effect.[14] The ratio of dopaminergic to serotonergic activity is a key factor in the overall psychoactive and therapeutic profile of a phenylalkylamine. Serotonin can modulate dopamine neuron activity through various 5-HT receptors.[15] For instance, 5-HT2A receptor activation can facilitate dopamine release, while 5-HT2C receptor activation can be inhibitory.[15]
Quantitative Analysis of Transporter Interactions
To quantify the interaction of fluorinated phenylalkylamines with monoamine transporters, two primary in vitro assays are employed: radioligand binding assays and synaptosome uptake/release assays.
| Parameter | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) |
| Release (EC50, nM) | 200 | 730 | 37 |
| Uptake Inhibition (IC50, nM) | 770 | 6800 | 420 |
| Receptor Affinity (Ki, nM) | |||
| 5-HT2A | 11,300 | ||
| 5-HT2C | 7,800 |
Data sourced from reference[7].
This data for 4-FA illustrates that it is a more potent norepinephrine and dopamine releaser than a serotonin releaser, and a more potent norepinephrine and dopamine reuptake inhibitor than a serotonin reuptake inhibitor.[7]
Monoamine Oxidase (MAO) Inhibition
Some fluorinated phenylalkylamines also exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), the enzymes responsible for the degradation of monoamine neurotransmitters.[16] This inhibition can contribute to the overall increase in synaptic levels of dopamine, norepinephrine, and serotonin. For example, 4-fluoroamphetamine is a weak MAO-A inhibitor.[7] Fluorination can also influence the selectivity of MAO inhibition. For instance, fluorination of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, at the 2-position of the cyclopropane ring reverses its selectivity, making it a potent and selective MAO-A inhibitor.[17]
Part 2: Experimental Protocols for Pharmacological Characterization
The following protocols are foundational for characterizing the biological activity of novel fluorinated phenylalkylamines.
Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Causality: The choice of radioligand and cell line expressing the target receptor is critical. The radioligand should have high affinity and specificity for the target. The concentration of the radioligand should be close to its Kd value to ensure sensitive detection of competitive binding.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet (cell membranes) in fresh assay buffer.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A range of concentrations of the unlabeled test compound (e.g., fluorinated phenylalkylamine).
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Cell membrane preparation (typically 20-50 µg of protein).
-
-
For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 10 µM cocaine for DAT).
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The inclusion of controls for total binding (no competitor), non-specific binding (excess unlabeled ligand), and a known reference compound ensures the validity of the assay. The final Ki value should be independent of the radioligand concentration used.
Protocol: Synaptosome Uptake Assay (IC50)
This assay measures the ability of a test compound to inhibit the reuptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).
-
Homogenize the brain tissue in a sucrose buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the final synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer).
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with a range of concentrations of the test compound for 10-15 minutes at 37°C.
-
Initiate uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin).
-
Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Determine non-specific uptake by running a parallel set of experiments at 4°C.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.
-
Part 3: Neurotoxicity Assessment
A significant concern with amphetamine-related compounds is their potential for neurotoxicity, which can involve damage to dopaminergic and serotonergic nerve terminals.[18][19] The introduction of a halogen at the para-position of the amphetamine molecule can influence this neurotoxicity. While compounds like para-chloroamphetamine (PCA) are known to be potent serotonergic neurotoxins, 4-fluoroamphetamine (4-FA) does not appear to cause long-lasting depletion of brain serotonin.[7] This is thought to be due to the stability of the C-F bond, which prevents the formation of neurotoxic metabolites.[7] However, this does not mean that all fluorinated phenylalkylamines are devoid of neurotoxic potential, and careful assessment is crucial.
Protocol: In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a common model for assessing the neurotoxicity of compounds.
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
For dopaminergic differentiation, cells can be treated with retinoic acid and BDNF.
-
-
Compound Exposure:
-
Plate cells in 96-well plates and allow them to adhere.
-
Expose the cells to a range of concentrations of the fluorinated phenylalkylamine for 24-48 hours.
-
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Causality and Self-Validation: This assay provides a quantitative measure of cytotoxicity. A dose-dependent decrease in cell viability indicates a potential neurotoxic effect. Including a positive control (e.g., 6-hydroxydopamine for dopaminergic neurotoxicity) and a negative control (vehicle) is essential for validating the results.
Part 4: In Vivo Characterization and PET Imaging
In Vivo Microdialysis
To confirm the in vitro findings, in vivo microdialysis is used to measure real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals following drug administration. This technique provides crucial information about the compound's ability to cross the BBB and engage its target in a living system.
Positron Emission Tomography (PET) Imaging
The use of fluorine-18, a positron-emitting isotope with a convenient half-life of 109.8 minutes, allows for the non-invasive visualization and quantification of drug-target engagement in the brain.[20][21] By radiolabeling a fluorinated phenylalkylamine with ¹⁸F, researchers can track its distribution, binding to specific transporters or receptors, and displacement by other compounds.[20] The synthesis of these ¹⁸F-labeled radiotracers is a complex process, typically involving nucleophilic substitution with [¹⁸F]fluoride produced in a cyclotron.[20][21][22]
Visualizations
Diagram 1: General Pharmacological Actions of Fluorinated Phenylalkylamines
Caption: Mechanisms of action for fluorinated phenylalkylamines.
Diagram 2: Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro pharmacological profiling.
Conclusion
The strategic incorporation of fluorine into the phenylalkylamine scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of CNS-active compounds. By modulating metabolic stability, receptor affinity, and selectivity, fluorination can lead to the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. However, a thorough understanding of the structure-activity relationships and a rigorous experimental evaluation, encompassing both in vitro and in vivo models, are essential to fully characterize the biological activity and ensure the safety of these compounds. The methodologies outlined in this guide provide a robust framework for such investigations, enabling researchers to unlock the full potential of fluorinated phenylalkylamines in drug discovery.
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An In-Depth Technical Guide to the Mechanism of Action of 1-(3,4-difluorophenyl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,4-difluorophenyl)-N-methylmethanamine, also known as 3,4-difluoromethamphetamine (3,4-DFMA), is a synthetic compound belonging to the phenethylamine and amphetamine chemical classes. As a fluorinated analog of methamphetamine, its mechanism of action is primarily centered on its interaction with monoamine transporters in the central nervous system. This guide provides a comprehensive technical overview of the core pharmacology of 3,4-DFMA, synthesizing available data on its interactions with the dopamine, norepinephrine, and serotonin transporters. The narrative delves into the causal relationships behind its presumed stimulant effects, supported by data from structurally related compounds and established experimental protocols. This document is intended to serve as a foundational resource for researchers investigating the neuropharmacological properties of fluorinated amphetamines.
Introduction: The Significance of Fluorination in Amphetamine Analogs
The strategic placement of fluorine atoms on the phenyl ring of amphetamine and its derivatives has been a common strategy in medicinal chemistry to modulate pharmacological activity. Fluorination can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity for its biological targets. In the case of phenethylamines, these modifications can lead to profound changes in potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding the structure-activity relationships of these fluorinated analogs is crucial for predicting their psychoactive effects and potential therapeutic or toxicological profiles. This guide focuses specifically on the 3,4-difluoro substitution pattern of methamphetamine to elucidate its mechanism of action.
Core Mechanism of Action: Interaction with Monoamine Transporters
The primary mechanism of action for 1-(3,4-difluorophenyl)-N-methylmethanamine is its function as a monoamine transporter substrate, leading to the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals. This action is characteristic of amphetamine-type stimulants, which act as releasing agents rather than simple reuptake inhibitors.
Dopamine Transporter (DAT) Interaction
Norepinephrine Transporter (NET) Interaction
Similar to its action at the DAT, 3,4-DFMA is expected to be a potent substrate for the norepinephrine transporter. This interaction leads to the release of norepinephrine, contributing to the compound's sympathomimetic effects, such as increased heart rate, blood pressure, and alertness. Research on amphetamine-type stimulants has demonstrated that they often release norepinephrine more potently than dopamine and serotonin.
Serotonin Transporter (SERT) Interaction
The interaction of fluorinated amphetamines with the serotonin transporter is highly dependent on the position of the fluorine atom. For instance, 4-fluoroamphetamine (4-FA) is a potent serotonin releasing agent, which contributes to its entactogenic effects. Conversely, 2-fluoroamphetamine (2-FA) has significantly reduced serotonergic activity[2][3]. For 3,4-disubstituted analogs, the effects on SERT can be complex. The 3,4-difluoro analog of methcathinone was found to be more potent at releasing serotonin compared to the parent compound[1]. This suggests that 3,4-DFMA may also possess significant serotonergic activity, potentially leading to a mixed stimulant-entactogen profile.
Putative Pharmacological Profile: A Synthesis of Analog Data
In the absence of direct quantitative data for 1-(3,4-difluorophenyl)-N-methylmethanamine, a putative pharmacological profile can be constructed based on the structure-activity relationships of related fluorinated and substituted phenethylamines.
Table 1: Predicted Monoamine Transporter Activity Profile of 1-(3,4-difluorophenyl)-N-methylmethanamine
| Transporter | Predicted Interaction | Predicted Potency | Rationale |
| DAT | Releasing Agent | Moderate to High | Core amphetamine structure; studies on related analogs show activity at DAT[1]. |
| NET | Releasing Agent | High | Amphetamine-type stimulants are potent norepinephrine releasers. |
| SERT | Releasing Agent | Moderate to High | 3,4-disubstitution in related compounds enhances serotonin release[1]. |
This predicted profile suggests that 1-(3,4-difluorophenyl)-N-methylmethanamine is likely a non-selective monoamine releasing agent with potent activity at all three major monoamine transporters.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively characterize the mechanism of action of 1-(3,4-difluorophenyl)-N-methylmethanamine, a series of in vitro and in vivo experiments are required.
In Vitro Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of the compound for the dopamine, norepinephrine, and serotonin transporters.
Step-by-Step Methodology:
-
Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in a sucrose buffer.
-
Incubation: Incubate the synaptosomal membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 1-(3,4-difluorophenyl)-N-methylmethanamine.
-
Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for Radioligand Binding Assay.
In Vitro Neurotransmitter Release Assays
These functional assays determine whether the compound acts as a substrate (releasing agent) or a reuptake inhibitor and quantify its potency (EC50) for inducing release.
Step-by-Step Methodology:
-
Synaptosome Preparation and Loading: Prepare synaptosomes as described above and load them with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Superfusion: Place the loaded synaptosomes in a superfusion apparatus and perfuse with buffer to establish a stable baseline of radiolabel efflux.
-
Drug Application: Introduce varying concentrations of 1-(3,4-difluorophenyl)-N-methylmethanamine into the superfusion buffer.
-
Fraction Collection: Collect the superfusate in timed fractions.
-
Quantification and Analysis: Measure the radioactivity in each fraction and calculate the EC50 value for neurotransmitter release.
Diagram of Neurotransmitter Release Assay Workflow:
Caption: Workflow for Neurotransmitter Release Assay.
Signaling Pathways and Downstream Effects
The release of monoamines initiated by 1-(3,4-difluorophenyl)-N-methylmethanamine triggers a cascade of downstream signaling events through the activation of postsynaptic dopamine, norepinephrine, and serotonin receptors.
Diagram of Postsynaptic Signaling Cascade:
Caption: Monoamine Release and Postsynaptic Signaling.
Conclusion and Future Directions
1-(3,4-difluorophenyl)-N-methylmethanamine is a fluorinated analog of methamphetamine that is predicted to act as a potent, non-selective monoamine releasing agent. Its mechanism of action is centered on its interaction with the dopamine, norepinephrine, and serotonin transporters, leading to increased synaptic concentrations of these neurotransmitters. While a definitive pharmacological profile requires further empirical investigation, the existing knowledge of structure-activity relationships within the fluorinated amphetamine class provides a strong foundation for understanding its potential psychoactive effects. Future research should focus on obtaining quantitative in vitro and in vivo data to fully elucidate the potency, selectivity, and behavioral effects of this compound. Such studies will be invaluable for the fields of pharmacology, toxicology, and drug development.
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In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. (2009). The Journal of Pharmacology and Experimental Therapeutics. [Link]
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structural analogs of 1-(3,4-difluorophenyl)-N-methylmethanamine
An In-Depth Technical Guide to the Structural Analogs of 1-(3,4-Difluorophenyl)-N-methylmethanamine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the , a core scaffold belonging to the fluorinated phenethylamine class. The strategic incorporation of fluorine atoms into phenethylamine frameworks can significantly modulate pharmacological properties, including potency, selectivity, and metabolic stability.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals. It delves into the synthetic strategies for analog generation, elucidates critical structure-activity relationships (SAR), outlines detailed experimental protocols for synthesis and characterization, and discusses the diverse pharmacological potential of these derivatives.
Introduction: The Significance of the Fluorinated Phenethylamine Scaffold
The parent molecule, 1-(3,4-difluorophenyl)-N-methylmethanamine, serves as a foundational structure for exploring a wide chemical space. It is comprised of three key pharmacophoric elements: a 3,4-difluorophenyl ring, a flexible ethylamine backbone, and an N-methyl substituent. The phenethylamine core is a privileged structure in neuroscience, forming the basis for numerous neurotransmitters and psychoactive compounds.[1]
The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Specifically, the difluoro-substitution pattern on the phenyl ring can:
-
Modulate Receptor Binding: Fluorine's high electronegativity can alter electronic interactions with target proteins.
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism by cytochrome P450 enzymes.
-
Increase Lipophilicity: This can improve blood-brain barrier penetration, a critical factor for centrally-acting agents.
The study of structural analogs of this core scaffold is therefore a rational approach to discovering novel compounds with tailored affinities for various biological targets, including monoamine transporters and G-protein coupled receptors.[3][4]
Synthetic Strategies for Analog Diversification
The generation of a chemical library based on the 1-(3,4-difluorophenyl)-N-methylmethanamine core relies on robust and versatile synthetic methodologies. The primary points for diversification are the aromatic ring, the ethylamine side chain, and the terminal amine.
A generalized workflow for creating these analogs often involves a convergent synthesis approach where key fragments are prepared separately and then combined.
Caption: General workflow for the synthesis and diversification of analogs.
Key synthetic routes include:
-
Reductive Amination: The most direct route involves the reaction of a corresponding ketone (e.g., 1-(3,4-difluorophenyl)propan-2-one) with an amine (e.g., methylamine) in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[5]
-
N-Alkylation/Acylation: Starting from the primary amine precursor, 1-(3,4-difluorophenyl)methanamine, a wide variety of N-substituents can be introduced using alkyl halides or acyl chlorides.[6]
-
Synthesis from Aryl Precursors: Modifications to the aromatic ring are typically achieved by starting with a different substituted benzaldehyde or benzene derivative and carrying it through the synthetic sequence.[7][8]
Structure-Activity Relationships (SAR)
Systematic modification of the core scaffold provides critical insights into the structural requirements for biological activity. The following sections summarize key SAR trends observed in related fluorinated phenethylamines.
Aromatic Ring Modifications
The position and number of fluorine atoms, as well as their replacement with other substituents, dramatically influence activity. The electronic and steric profile of the aromatic ring is a primary determinant of target affinity and selectivity. For instance, in related antifungal compounds, moving from a 2,4-difluoro to a 3,3-dimethyl substitution pattern significantly altered efficacy.[9]
| Analog Modification | General Effect on Activity | Rationale / Causality |
| Positional Isomers (e.g., 2,4-difluoro) | Can significantly alter binding affinity and selectivity. | Changes the molecule's electrostatic potential and dipole moment, affecting interactions with specific residues in a binding pocket. |
| Replacement with other Halogens (Cl, Br) | Modifies lipophilicity and steric bulk. | Larger halogens can introduce new van der Waals interactions or cause steric clashes, altering the binding mode. |
| Addition of Methoxy/Hydroxy groups | Can introduce hydrogen bonding capabilities. | May increase affinity if the binding site contains suitable hydrogen bond donors or acceptors, but can also decrease BBB penetration.[10][11] |
N-Substituent Modifications
The nature of the substituent on the nitrogen atom is crucial for modulating potency and selectivity, particularly for monoamine transporter targets. It also governs the compound's basicity (pKa), which affects its ionization state at physiological pH and its potential for lysosomal trapping.
| N-Substituent | General Effect on Activity | Rationale / Causality |
| N-H (Primary Amine) | Often serves as a baseline; may have lower potency than N-alkylated analogs. | The N-H group can act as a hydrogen bond donor. |
| N-Methyl (Core Structure) | Typically confers good potency at monoamine transporters. | Provides a balance of steric bulk and basicity suitable for many CNS targets. |
| N-Ethyl, N-Propyl | Can increase or decrease potency and selectivity depending on the target. | Larger alkyl groups increase lipophilicity but may introduce steric hindrance at the binding site.[12] |
| N-Fluoroalkyl | Can significantly reduce basicity (pKa). | The electron-withdrawing nature of fluorine lowers the pKa of the amine, which can lead to a loss of in vivo agonist activity if the compound is not sufficiently protonated.[12] |
Pharmacological Profiles of Analogs
Derivatives of the 1-(3,4-difluorophenyl)-N-methylmethanamine scaffold can exhibit a range of biological activities, reflecting the versatility of the phenethylamine framework.
-
Monoamine Transporter Ligands: Many phenethylamines interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The specific substitution pattern determines the affinity and selectivity profile (e.g., selective serotonin reuptake inhibitor [SSRI] vs. triple reuptake inhibitor).[4]
-
Enzyme Inhibition: The difluorophenyl moiety is found in inhibitors of various enzymes. For example, derivatives have been designed as inhibitors of FtsZ (a bacterial cell division protein), Kynurenine 3-Monooxygenase (KMO), and Cyclooxygenase (COX).[13][14]
-
GPCR Ligands: Fluorinated phenethylamines are well-known to bind to serotonin receptors, particularly the 5-HT2A subtype, which is associated with psychedelic activity.[1][3] The difluoro substitution pattern can enhance potency and duration of action compared to non-fluorinated counterparts.[1]
Experimental Protocols & Characterization
Adherence to robust and well-documented protocols is essential for scientific integrity. The following sections provide validated, step-by-step methodologies.
Protocol 1: Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of N-alkylated analogs starting from 3,4-difluorobenzaldehyde.
Step-by-Step Methodology:
-
Step 1: Nitroaldol (Henry) Reaction:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in acetic acid at 0 °C, add ammonium acetate (1.5 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-(3,4-difluorophenyl)-2-nitropropene.
-
-
Step 2: Reduction to Ketone (Nef Reaction):
-
Caution: Handle with care. Add the crude nitropropene to a mixture of methanol and concentrated sulfuric acid at a low temperature.
-
After stirring, the reaction is worked up by basification and extraction to yield 1-(3,4-difluorophenyl)propan-2-one.
-
-
Step 3: Reductive Amination:
-
Dissolve 1-(3,4-difluorophenyl)propan-2-one (1.0 eq) in anhydrous methanol.
-
Add a solution of methylamine (3.0 eq, e.g., 40% in water or as hydrochloride salt with a base) followed by the addition of sodium cyanoborohydride (1.5 eq) in portions. The use of a non-nucleophilic base like triethylamine is required if using the hydrochloride salt.[15]
-
Stir the reaction at room temperature for 16-24 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by carefully adding dilute HCl. Basify with NaOH solution and extract with dichloromethane (DCM).
-
The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the final product.
-
Protocol 2: Compound Characterization Workflow
Ensuring the identity, purity, and structure of synthesized analogs is paramount. A multi-step analytical workflow is required.
Caption: Workflow for the analytical characterization of synthesized analogs.
Detailed Analytical Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for initial identity confirmation (correct mass-to-charge ratio) and for monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound. An acceptable purity level for biological screening is typically >95%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, while ¹⁹F NMR is crucial for verifying the fluorine substitution pattern on the aromatic ring.
-
Chiral Separation: Since the core scaffold is chiral, enantiomers may exhibit different pharmacological activities. Enantioselective analysis is performed using chiral chromatography (GC or HPLC) columns, often after derivatization with a chiral reagent.[16][17]
Conclusion and Future Directions
The 1-(3,4-difluorophenyl)-N-methylmethanamine scaffold represents a promising starting point for the development of novel chemical probes and potential therapeutic agents. The strategic placement of fluorine atoms provides a powerful tool for fine-tuning the molecule's ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties.
Future research should focus on:
-
Systematic SAR Exploration: A comprehensive library of analogs should be synthesized and screened against a broad panel of CNS targets to identify novel structure-activity relationships.
-
Enantioselective Synthesis and Evaluation: The development of stereoselective synthetic routes is critical, as the biological activity often resides in a single enantiomer.
-
In Vivo Characterization: Promising analogs with high in vitro potency and selectivity should be advanced to in vivo models to assess their pharmacokinetic profiles, efficacy, and safety.
By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the chemical space around this versatile fluorinated scaffold to uncover next-generation scientific tools and drug candidates.
References
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
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Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Kim, H. J., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. Available at: [Link]
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Abe, K., et al. (2011). Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Khan, M. A., et al. (2012). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E. Available at: [Link]
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Miyauchi, H., et al. (1996). Structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Soares, J., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules. Available at: [Link]
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Ten Brink, T., et al. (2000). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry. Available at: [Link]
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Van Meir, E. G., & Goodman, M. M. (2012). Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Frotscher, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules. Available at: [Link]
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1-(3,4-difluorophenyl)-N-methylmethanamine solubility data
An In-depth Technical Guide to the Solubility of 1-(3,4-difluorophenyl)-N-methylmethanamine
Executive Summary
The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its performance and developability. Among these, solubility is a critical parameter that dictates bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3,4-difluorophenyl)-N-methylmethanamine, a substituted phenethylamine derivative relevant in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, present robust experimental protocols for its empirical determination, and discuss the critical influence of environmental factors such as pH. This document is intended to serve as a practical resource for scientists engaged in the research and development of related small molecules.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a guiding tenet: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.
1-(3,4-difluorophenyl)-N-methylmethanamine possesses a hybrid structure featuring both non-polar and polar regions:
-
The 3,4-difluorophenyl Ring: This aromatic ring is the dominant non-polar (hydrophobic) moiety of the molecule. The presence of two fluorine atoms increases electron withdrawal and introduces some polarity, but the overall character of the large phenyl group remains hydrophobic.[1] This region favors interactions with non-polar organic solvents.
-
The N-methylmethanamine Side Chain: This aliphatic amine group is the primary polar, hydrophilic center. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor.[2][3] As a secondary amine, it can also act as a hydrogen bond donor. This functional group is crucial for its solubility in polar solvents, particularly water.
The balance between the hydrophobic phenyl ring and the hydrophilic amine side chain dictates the compound's overall solubility profile. Given the significant non-polar surface area, its intrinsic aqueous solubility is expected to be limited. However, its basic nature as an amine is the most critical factor for modulating its solubility in aqueous media.
The Critical Role of pH
Amines are basic compounds that can be protonated in acidic conditions to form salts.[4] This protonation introduces a formal positive charge, dramatically increasing the molecule's polarity and its ability to interact with polar solvents like water.
R₂NH (less soluble) + H⁺ ⇌ R₂NH₂⁺ (more soluble)
Therefore, the aqueous solubility of 1-(3,4-difluorophenyl)-N-methylmethanamine is predicted to be highly pH-dependent. It will exhibit significantly greater solubility in acidic aqueous buffers (e.g., pH 1-5) compared to neutral or alkaline conditions (pH 7-14), where it will exist predominantly in its less soluble, free base form.
Caption: Key factors influencing the solubility of the target compound.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a crucial starting point for solvent selection in synthesis, purification, and formulation.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, pH 7 Buffer | Low / Insoluble | The large hydrophobic difluorophenyl group dominates over the polar amine in the neutral free base form. |
| Acidic Aqueous | 0.1 N HCl, pH 3 Buffer | Soluble | Protonation of the amine group forms a highly polar salt, which is readily solvated by water. |
| Polar Protic | Ethanol, Methanol | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the amine group. |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the amine group. |
| Non-Polar | Hexane, Toluene | Insoluble / Slightly Soluble | The polar amine group is incompatible with the non-polar nature of these solvents. |
Experimental Protocols for Solubility Determination
While predictions are useful, empirical determination is essential for accurate data. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[5][6]
Protocol: Equilibrium Solubility via Shake-Flask Method
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Objective: To determine the thermodynamic solubility of 1-(3,4-difluorophenyl)-N-methylmethanamine in various solvents.
Materials:
-
1-(3,4-difluorophenyl)-N-methylmethanamine (solid)
-
Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[5]
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for many pharmaceutical compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from a stock solution of the compound of known concentration.
-
Calculation: The solubility is calculated using the determined concentration and the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.[7]
Caption: Workflow for the Shake-Flask solubility determination method.
High-Throughput Screening (HTS) Methods
In early drug discovery, kinetic solubility assays are often employed for higher throughput.[6][8] Nephelometry, which measures light scattering caused by precipitated particles as a compound is added to a buffer from a DMSO stock, is a common HTS technique.[8] It is important to recognize that kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the rate of addition and mixing.
Conclusion for the Field Professional
Understanding the solubility of 1-(3,4-difluorophenyl)-N-methylmethanamine is not merely an academic exercise; it is a prerequisite for its successful application in drug development. The pronounced pH-dependent solubility is a key characteristic of this molecule, offering a strategic lever for creating oral dosage forms. For instance, its high solubility in the acidic environment of the stomach can facilitate dissolution, a critical first step for absorption. Conversely, its low solubility at neutral pH might lead to precipitation in the intestine, a challenge that must be addressed through advanced formulation techniques. The protocols and theoretical framework presented in this guide provide the necessary tools for researchers to accurately characterize this molecule and make informed decisions in the development pipeline.
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A Guide to the Spectroscopic Analysis of 1-(3,4-difluorophenyl)-N-methylmethanamine
Abstract
This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 1-(3,4-difluorophenyl)-N-methylmethanamine. Targeting researchers and professionals in drug development and chemical analysis, this document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). By integrating data from these orthogonal techniques, this guide establishes a self-validating framework for confirming the molecular identity and purity of this fluorinated benzylamine derivative, a structural motif of interest in medicinal chemistry.
Introduction: The Analytical Imperative
The compound 1-(3,4-difluorophenyl)-N-methylmethanamine belongs to the class of fluorinated benzylamines. The incorporation of fluorine atoms into organic molecules is a prevalent strategy in medicinal chemistry, often employed to modulate metabolic stability, lipophilicity, and binding affinity.[1] Given the subtle yet significant impact of fluorine substitution, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a multi-technique approach ensures the highest level of analytical confidence. This guide explains the causality behind the application of NMR, IR, and MS to provide a comprehensive characterization of the target molecule.
Molecular Structure:
-
IUPAC Name: 1-(3,4-difluorophenyl)-N-methylmethanamine
-
Molecular Formula: C₈H₉F₂N
-
Molecular Weight: 157.16 g/mol
-
Key Features:
-
A disubstituted aromatic ring with fluorine atoms at positions 3 and 4.
-
A benzylic methylene group (-CH₂-).
-
A secondary amine (-NH-).
-
A terminal methyl group (-CH₃).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a fluorinated compound like this, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just beneficial but essential for a complete assignment. The presence of the spin-½ ¹⁹F nucleus provides an additional layer of structural information through its characteristic chemical shifts and coupling interactions with nearby protons and carbons.[2]
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[3]
Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of 1-(3,4-difluorophenyl)-N-methylmethanamine for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height should be around 5 cm.[5][6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
NMR Analysis Workflow
Caption: A standard procedure for ATR-FTIR data acquisition.
Predicted Data & Interpretation
The IR spectrum will display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. For a secondary amine, the N-H stretch is a key diagnostic peak. [7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
|---|---|---|---|
| N-H Stretch | 3300-3500 | Weak-Medium, Sharp | Diagnostic for a secondary amine. [8][9] |
| Aromatic C-H Stretch | 3000-3100 | Medium | Appears just above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | 2800-3000 | Medium | From -CH₂- and -CH₃ groups. |
| Aromatic C=C Stretch | 1500-1600 | Medium-Strong | Multiple bands are expected. |
| C-N Stretch | 1250-1335 | Medium-Strong | Aromatic amine C-N stretch. [10] |
| C-F Stretch | 1100-1250 | Strong | Characteristic strong absorption for aryl fluorides. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that is useful for structural elucidation and library matching. [11][12]
Experimental Protocol: Electron Ionization (EI)-MS
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for pure solids or liquids, or through the column of a Gas Chromatograph (GC) for volatile samples, which also provides separation and purity information. [11]2. Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). [13]This ejects an electron from the molecule, forming a positively charged radical cation, the molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions. [14]4. Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Predicted Data & Interpretation
The mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule will appear at an m/z equal to its molecular weight. For C₈H₉F₂N, the expected m/z is 157.
-
Major Fragmentation: The most significant fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage). [15][16]This is because it results in the formation of a highly stable, resonance-stabilized benzyl cation.
-
Formation of the Difluorobenzyl Cation: The primary fragmentation will be the loss of the •CH₂NHCH₃ radical to form the 3,4-difluorobenzyl cation, which should be the base peak (most intense peak) in the spectrum.
-
m/z = 127
-
-
Formation of the Iminium Cation: An alternative cleavage can occur where the 3,4-difluorophenyl radical is lost, forming an iminium cation.
-
m/z = 44 ([CH₂=NHCH₃]⁺)
-
-
Fragmentation Pathway
Caption: Expected major fragmentation pathways for the title compound under EI-MS.
| Predicted Mass Spectrometry Data | |
| Ion | m/z (Expected) |
| Molecular Ion [M]⁺• | 157 |
| [M - •CH₂NHCH₃]⁺ | 127 (Base Peak) |
| [CH₂NHCH₃]⁺ | 44 |
Conclusion: An Integrated Approach to Structural Verification
No single analytical technique can provide a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.
-
MS provides the molecular formula (via molecular weight) and key structural fragments.
-
IR confirms the presence of essential functional groups (N-H, C-F, aromatic ring).
-
NMR connects the entire atomic framework, confirming the specific substitution pattern on the aromatic ring and the connectivity of the side chain.
Together, the predicted data—a molecular ion at m/z 157, a base peak at m/z 127, an N-H stretch around 3350 cm⁻¹, characteristic C-F stretches, and the unique ¹H, ¹³C, and ¹⁹F NMR patterns—provide a comprehensive and self-validating dossier that unequivocally confirms the structure of 1-(3,4-difluorophenyl)-N-methylmethanamine. This rigorous approach ensures the scientific integrity required for research, development, and quality control applications.
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potential therapeutic applications of difluorophenyl compounds
An In-depth Technical Guide: Potential Therapeutic Applications of Difluorophenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the difluorophenyl motif is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic agents. This technical guide provides an in-depth analysis of the role of difluorophenyl compounds in drug discovery, moving beyond simple bioisosterism to explore the nuanced effects of this privileged scaffold. We will examine the fundamental impact of difluorination on molecular properties, delve into its application across key therapeutic areas including oncology, inflammation, and infectious diseases, and provide practical methodologies for the synthesis and evaluation of these potent compounds. This guide is intended for drug development professionals seeking to leverage the unique advantages of difluorophenyl-containing molecules to overcome challenges in potency, selectivity, and pharmacokinetics.
The Difluorophenyl Moiety: A Privileged Scaffold in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties.[1][2] The unique electronic nature of fluorine—its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[2][3][4] The difluorophenyl group, in particular, offers a versatile platform for fine-tuning these properties with a high degree of precision.
Physicochemical Impact of Difluorination
Strategic placement of two fluorine atoms on a phenyl ring can profoundly alter a molecule's characteristics to achieve an optimal therapeutic effect.[5]
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating a difluorophenyl group can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.[6][7] The difluorophenyl group in Diflunisal, for instance, is metabolically stable.[6][8]
-
Lipophilicity: Fluorine is the most electronegative element, yet its effect on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, the introduction of a second fluorine can either increase or decrease it depending on the substitution pattern and the overall molecular context. This allows for precise modulation of a drug's ability to cross biological membranes.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups. This is a critical tool for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding affinity.
-
Conformational Control and Binding: Fluorine atoms can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions. These interactions can lock the molecule into a specific, bioactive conformation, leading to enhanced binding affinity and selectivity.[2]
Key Therapeutic Areas and Target Classes
The advantageous properties conferred by the difluorophenyl group have led to its incorporation in a wide range of therapeutic agents across multiple disease areas.
Oncology: Targeting Dysregulated Kinases
Protein kinases are crucial regulators of cellular processes and are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[9] Difluorophenyl compounds have emerged as potent and selective kinase inhibitors.[1][10]
Case Study: B-Raf V600E Inhibitors Mutations in the B-Raf kinase, particularly the V600E substitution, are found in over 50% of melanomas and a significant percentage of other cancers.[11] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation. A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides has been identified as highly selective B-Raf inhibitors.[11][12] These compounds exhibit low nanomolar IC50 values against B-RafV600E and strongly suppress the proliferation of human cancer cell lines harboring this mutation.[11] The 2,4-difluorophenyl moiety plays a critical role in binding to the kinase active site and achieving high target specificity.
Below is a diagram illustrating the central role of B-Raf in the MAPK/ERK signaling cascade, a key pathway in cell proliferation and survival that is often hijacked in cancer.
Caption: The MAPK/ERK signaling pathway targeted by difluorophenyl B-Raf inhibitors.
Table 1: Inhibitory Activity of Difluorophenyl-Containing Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| Vemurafenib | B-Raf V600E | 31 | Malme-3M | [11] |
| Compound 3a | B-Raf V600E | 149 | (Enzymatic Assay) | [11] |
| Compound 3s | B-Raf V600E | < 10 | (Enzymatic Assay) | [11] |
| Talazoparib | PARP | < 5 | (Enzymatic Assay) |[13] |
Anti-Inflammatory Agents
The difluorophenyl scaffold is integral to several potent anti-inflammatory drugs. The classic example is Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) that underscores the benefits of this chemical moiety.
Case Study: Diflunisal Diflunisal, or 5-(2',4'-difluorophenyl) salicylic acid, is a reversible cyclooxygenase (COX) inhibitor used to treat pain and inflammation.[6][14] The addition of the 2,4-difluorophenyl group to the salicylic acid backbone dramatically enhances its properties compared to aspirin.[8] This substitution increases lipophilicity and potency while also extending the drug's duration of action.[6] Diflunisal is approximately 5 to 10 times more potent than aspirin in various anti-inflammatory models and has a lower potential for causing gastrointestinal irritation.[6]
Table 2: Comparative Potency of Diflunisal and Aspirin
| Compound | Model | Potency (Oral ED50 mg/kg) | Relative Potency (vs. Aspirin) | Reference |
|---|---|---|---|---|
| Diflunisal | Adjuvant-induced arthritis (rat) | 0.31 | ~10x | [6][15] |
| Aspirin | Adjuvant-induced arthritis (rat) | ~3.0 | 1x | [6] |
| Diflunisal | Carrageenin-induced edema (rat) | 2.6 | ~5-10x | [6][15] |
| Aspirin | Carrageenin-induced edema (rat) | ~20.0 | 1x |[6] |
Antifungal Therapeutics
In the realm of infectious diseases, difluorophenyl compounds are crucial components of many antifungal agents, particularly those in the azole class.
Case Study: Azole Antifungals Azole antifungals, such as fluconazole and voriconazole, function by inhibiting cytochrome P450 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[16][17] The 2,4-difluorophenyl group is a common feature in this class. It fits snugly into the active site of CYP51, establishing key interactions that lead to potent enzyme inhibition. The synthesis of novel fluconazole analogs incorporating the 2,4-difluorophenyl-triazole scaffold has yielded compounds with antifungal activity comparable to or better than the reference drug against pathogenic species like Candida albicans.[16]
Table 3: Antifungal Activity of a Difluorophenyl-Triazole Analog
| Compound | Fungal Strain | MIC (μg/mL) | Reference Drug (Fluconazole) MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Compound 3i | Candida albicans (ATCC 10231) | 0.25 | 1 | [16] |
| Compound 3i | Candida parapsilosis (ATCC 22019) | 0.5 | 2 | [16] |
| Compound 3i | Candida glabrata (ATCC 90030) | 16 | 32 |[16] |
Practical Methodologies for the Medicinal Chemist
The successful application of difluorophenyl compounds in drug discovery relies on robust synthetic and analytical methods.
Synthetic Strategies
The introduction of the difluorophenyl group typically involves standard cross-coupling reactions or condensation chemistry. Intermediates such as 2,4-difluoroaniline, 2,4-difluoronitrobenzene, and various difluorophenylboronic acids are common starting materials.[18][19][20]
Caption: Generalized workflow for Suzuki coupling to synthesize difluorophenyl compounds.
Experimental Protocol: IC50 Determination for a Difluorophenyl Kinase Inhibitor
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a difluorophenyl compound against a target kinase, a critical step in evaluating its potency.[5]
Objective: To quantify the concentration of a test compound required to inhibit 50% of the activity of a specific protein kinase.
Materials:
-
Test Compound (e.g., N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivative), dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Recombinant target kinase (e.g., B-Raf V600E).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (containing MgCl2, DTT, etc.).
-
96-well microplates.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Multimode plate reader (Luminescence or Fluorescence).
Methodology:
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM test compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series).
-
Further dilute these intermediate concentrations into the kinase assay buffer to the desired final assay concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the diluted test compound to the appropriate wells ("Inhibitor" wells).
-
Add an equivalent volume of buffer with DMSO to "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.
-
Add the kinase enzyme to all wells except the "No Enzyme" control.
-
Allow the plate to incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of substrate and ATP in the kinase assay buffer.
-
Add this solution to all wells to start the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions. For example, with an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated by the kinase into a luminescent signal.
-
Read the plate on a multimode plate reader.
-
-
Data Analysis:
-
Subtract the background signal ("No Enzyme" control) from all other measurements.
-
Normalize the data by setting the "Maximum Activity" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Caption: Standard experimental workflow for determining the IC50 of a test compound.
Conclusion and Future Directions
The difluorophenyl motif is a proven and powerful component in the medicinal chemist's toolkit. Its ability to fine-tune critical drug properties—enhancing metabolic stability, modulating potency, and improving pharmacokinetic profiles—has led to successful therapeutics in oncology, inflammation, and infectious disease. The strategic application of this group in kinase inhibitors, NSAIDs, and azole antifungals exemplifies its versatility. Future research will likely focus on leveraging difluorophenyl groups in novel therapeutic areas and exploring less common substitution patterns to unlock new interactions and pharmacological profiles. As synthetic methodologies become more advanced, the precise and efficient incorporation of this valuable scaffold will continue to drive the development of next-generation medicines.
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In Silico Modeling of 1-(3,4-difluorophenyl)-N-methylmethanamine Receptor Binding: A Methodological Whitepaper for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
This guide provides a comprehensive, technically-grounded methodology for the in silico investigation of 1-(3,4-difluorophenyl)-N-methylmethanamine, a compound whose structural motifs suggest a strong potential for interaction with monoamine transporters (MATs). As a Senior Application Scientist, the narrative of this paper is structured to move beyond a simple recitation of protocols. Instead, it focuses on the causality behind each experimental choice, providing a self-validating framework for computational analysis. We will detail the full workflow, from target identification and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. The objective is to equip researchers, scientists, and drug development professionals with the expertise to rigorously predict and analyze the binding dynamics of this, and structurally similar, small molecules to their putative protein targets.
Introduction: The Rationale for a Computational Approach
The compound 1-(3,4-difluorophenyl)-N-methylmethanamine belongs to a chemical class with a high likelihood of interacting with the monoamine transporters (MATs)—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. These transporters are critical targets in the treatment of numerous neurological and psychiatric disorders.[1][2][3] The discovery of novel ligands for these transporters is a significant focus of modern pharmacology.[1][4]
In silico modeling provides a powerful, resource-efficient paradigm to predict, analyze, and refine the interaction between a ligand and its receptor before committing to costly and time-consuming in vitro and in vivo studies. By simulating these interactions at an atomic level, we can elucidate binding modes, predict binding affinities, and understand the dynamic behavior of the ligand-receptor complex, thereby accelerating the drug discovery pipeline.[1][4]
This guide offers a complete methodological workflow, emphasizing not just the "how" but the critical "why" behind each step, ensuring a robust and reproducible computational investigation.
Target Identification and Structural Preparation
The foundational step of any in silico study is the selection and preparation of a high-quality, high-resolution structure of the protein target. Given the structural characteristics of our ligand, the primary targets of interest are the human monoamine transporters.
Selection of Receptor Structures
Recent advancements in cryo-electron microscopy and X-ray crystallography have provided a wealth of structural information for SERT, DAT, and NET.[1][2] When selecting a structure from the Protein Data Bank (PDB), researchers must consider resolution, conformational state (outward-open, occluded, inward-open), and the presence of co-crystallized ligands or allosteric modulators.[5][6][7][8]
| Target Transporter | PDB ID | Resolution (Å) | Conformation | Co-crystallized Ligand |
| Serotonin Transporter (hSERT) | 5I75 | 3.15 | Outward-Open | (S)-Citalopram[5] |
| Serotonin Transporter (hSERT) | 6AWO | 3.53 | Outward-Open | Sertraline[9] |
| Dopamine Transporter (hDAT) | 9EO4 | 2.66 | Outward-Open | Cocaine[10][11] |
| Dopamine Transporter (hDAT) | 4M48 | 3.00 | Outward-Open | Nortriptyline[6] |
| Norepinephrine Transporter (hNET) | 8ZPB | 2.60 | Occluded | Norepinephrine[12] |
| Norepinephrine Transporter (hNET) | 8ZOY | 2.50 | Inward-Open | Norepinephrine[7] |
Protocol: Receptor Preparation
The raw PDB structure is not immediately ready for simulation. It must be carefully cleaned and prepared to ensure biological and chemical accuracy.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not structurally integral. The co-crystallized ligand should be retained temporarily if it is to be used for docking validation.
-
Structural Correction: Check for and repair any missing residues or side chains using tools like the SWISS-MODEL server or built-in modules in software suites like Schrödinger or MOE.
-
Protonation: Add hydrogen atoms to the protein structure. This is a critical step, as the protonation states of ionizable residues (e.g., Asp, Glu, His, Lys) can dramatically affect ligand binding. The protonation state should be determined based on a simulated physiological pH of 7.4, using tools such as H++ or PropKa.
-
Energy Minimization: Perform a constrained energy minimization of the receptor structure. This process relieves any steric clashes or unfavorable geometries introduced during the previous steps while keeping the backbone atoms fixed to preserve the experimentally determined conformation.
The Computational Modeling Workflow
The core of the in silico investigation involves a multi-stage process designed to funnel down from broad predictions to detailed, dynamic analysis. Each subsequent step provides a higher level of accuracy and insight, albeit at an increased computational cost.
Ligand Preparation
The ligand, 1-(3,4-difluorophenyl)-N-methylmethanamine, must be converted into a simulation-ready 3D format.
-
2D to 3D Conversion: Generate the 3D coordinates from a 2D representation (e.g., SMILES string) using a program like Open Babel or ChemDraw.
-
Charge Assignment: Assign partial atomic charges. This is fundamental for accurately calculating electrostatic interactions. Common methods include Gasteiger or AM1-BCC charges.
-
Energy Minimization: Minimize the energy of the 3D ligand structure to find its lowest energy conformation using a suitable force field (e.g., MMFF94 or GAFF).
Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand within the receptor's binding site and estimates the strength of the interaction, typically as a scoring function.[13][14]
-
File Preparation: Convert the prepared receptor and ligand files into the PDBQT format, which includes atomic charges and atom type definitions.
-
Define the Binding Site: Identify the S1 substrate-binding pocket of the transporter. For a validated PDB structure, this can be defined as a grid box centered on the position of the co-crystallized ligand. Key residues for SERT's S1 pocket, for instance, include Asp98, Tyr176, and Phe335.[3][14]
-
Run Docking Simulation: Execute the docking algorithm. AutoDock Vina will generate multiple binding poses ranked by their docking score (in kcal/mol), where a more negative score indicates a more favorable predicted binding affinity.
-
Pose Analysis: Visually inspect the top-ranked poses. A plausible pose will exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the binding pocket.
A docking protocol is only trustworthy if it can reproduce experimental results.[15] Before docking the novel ligand, the protocol must be validated.
-
Validation Step: Take the co-crystallized ligand from the original PDB file (e.g., (S)-Citalopram for PDB: 5I75), separate it, and then re-dock it into the binding site using the exact same protocol.
-
Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the validation ligand. An RMSD value of less than 2.0 Å is considered a successful validation , indicating that the docking protocol is reliable.[15]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, revealing the stability of the binding pose and the flexibility of the system over time.[16][17]
-
System Setup: Take the highest-ranked, most plausible docked pose of the 1-(3,4-difluorophenyl)-N-methylmethanamine-transporter complex. Place it in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge.
-
Force Field Selection: Choose an appropriate force field. AMBER and CHARMM are industry standards for biomolecular simulations. The ligand will require specific parameterization, often generated using tools like Antechamber.
-
Minimization & Equilibration: Perform energy minimization on the solvated system. Then, gradually heat the system to 310 K (NVT ensemble) and adjust the pressure (NPT ensemble) to equilibrate the system's temperature and density.
-
Production Run: Run the simulation for a duration sufficient to observe convergence of properties like RMSD, typically between 50 and 200 nanoseconds.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
RMSD: The Root Mean Square Deviation of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates a stable binding pose.
-
RMSF: The Root Mean Square Fluctuation of individual residues, highlighting flexible regions of the protein.
-
Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking.
-
Binding Free Energy Calculations
To achieve a more quantitative estimate of binding affinity than docking scores provide, post-processing of MD trajectories using methods like MM/PBSA or MM/GBSA is recommended. For the highest accuracy, alchemical free energy calculations can be employed.[18][19]
-
MM/PBSA & MM/GBSA: These methods calculate the binding free energy by combining molecular mechanics energy with a continuum solvation model. They offer a good balance between accuracy and computational cost.[20]
-
Alchemical Free Energy (FEP/TI): These are the most rigorous and computationally intensive methods.[[“]][22] They involve simulating a non-physical "alchemical" transformation of the ligand into nothingness both in solution and in the binding pocket to calculate the free energy change of binding. While complex, they can yield binding affinities with an accuracy of <1 kcal/mol.[18]
Data Interpretation and Reporting
The culmination of this workflow is a dataset that provides a multi-faceted view of the ligand's interaction with its target.
Table of Simulated Binding Data (Hypothetical Example for hSERT)
| Metric | Result | Interpretation |
| Docking Score | -8.5 kcal/mol | Strong predicted binding affinity. |
| Key Interacting Residues | ASP98, TYR176, ILE172, PHE341 | Ligand forms a salt bridge with ASP98 and hydrophobic/pi-stacking interactions with aromatic residues. |
| Ligand RMSD (MD) | 1.5 ± 0.3 Å | The ligand maintains a stable binding pose throughout the simulation. |
| MM/PBSA ΔG_bind | -45.2 kcal/mol | Favorable binding free energy, confirming a stable complex. |
The difluoro-phenyl moiety likely engages in favorable hydrophobic and aromatic stacking interactions within the S1 pocket. The N-methylmethanamine group, being basic, is predicted to form a crucial salt bridge with the highly conserved Asp98 residue in the MATs, an interaction that anchors many known inhibitors and substrates.[3]
Conclusion
The in silico workflow detailed in this guide represents a robust, field-proven methodology for characterizing the receptor binding of novel small molecules like 1-(3,4-difluorophenyl)-N-methylmethanamine. By integrating molecular docking with the dynamic insights from molecular dynamics simulations and validating the protocols against known experimental data, this approach provides a high degree of confidence in the resulting predictions. This framework enables researchers to make informed decisions, prioritize candidates, and generate specific, testable hypotheses for subsequent experimental validation, ultimately enhancing the efficiency and success rate of the drug development process.
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Penmatsa, A., Wang, K.H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. RCSB Protein Data Bank. [Link]
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Song, A.L., & Wu, X.D. (2024). Cryo-EM structure of human norepinephrine transporter NET bound with norepinephrine in an inward open state at a resolution of 2.5 angstrom. RCSB Protein Data Bank. [Link]
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Anonymous. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. [Link]
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Srivastava, D.K., et al. (2024). Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB Protein Data Bank. [Link]
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Singh, I., et al. (2023). Structure of human serotonin transporter bound to small molecule '8090 in lipid nanodisc and NaCl. RCSB Protein Data Bank. [Link]
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Tan, J., et al. (2024). Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. RCSB Protein Data Bank. [Link]
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Coleman, J.A., Green, E.M., & Gouaux, E. (2016). X-ray structure of the ts3 human serotonin transporter complexed with paroxetine at the central site. RCSB Protein Data Bank. [Link]
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Various Authors. (2022). How to validate the molecular docking results? ResearchGate. [Link]
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Anonymous. (2025). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. [Link]
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Wikipedia contributors. (2024). Serotonin transporter. Wikipedia. [Link]
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Various Authors. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]
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Roth, B.L., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience. [Link]
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Anonymous. (2025). Methods for alchemical binding free energy calculations in drug design. Consensus. [Link]
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Various Authors. (2021). How to validate molecular docking results with no proper crystal structure?? ResearchGate. [Link]
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Anonymous. (2013). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PMC - PubMed Central. [Link]
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Anonymous. (2016). Alchemical free energy methods for drug discovery: Progress and challenges. PMC - NIH. [Link]
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Anonymous. (2021). Recent Developments in Free Energy Calculations for Drug Discovery. PMC. [Link]
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Zhao, Y., & Li, Y. (2024). Cryo-EM structure of human dopamine transporter in complex with dopamine. RCSB Protein Data Bank. [Link]
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Nielsen, J.C., et al. (2024). Outward-open structure of human dopamine transporter bound to cocaine. RCSB Protein Data Bank. [Link]
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Roth, B.L., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Publications. [Link]
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wwPDB consortium. (2024). PDB Entry - 9EO4. wwPDB. [Link]
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Schlessinger, A., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ResearchGate. [Link]
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Simlab. (2023). Molecular dynamic simulation for protein & ligand-protein complex. YouTube. [Link]
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Koldsø, H., et al. (2013). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology. [Link]
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Lemkul, J.A. (2025). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]
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Sharma, S., & Dang, S. (2022). Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Current Trends in Biotechnology and Pharmacy. [Link]
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Purnawati, S., et al. (2022). A study of molecular docking of l-tryptophan ligand as a compound in pineapples and bananas binding with the human serotonin transporter (SERT). Bali Medical Journal. [Link]
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Koldsø, H., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PMC - PubMed Central. [Link]
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Methodological & Application
HPLC-MS/MS protocol for 1-(3,4-difluorophenyl)-N-methylmethanamine analysis
An Application Note for the Quantitative Analysis of 1-(3,4-difluorophenyl)-N-methylmethanamine in Human Plasma using HPLC-MS/MS
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive and validated protocol for the quantitative determination of 1-(3,4-difluorophenyl)-N-methylmethanamine in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology herein is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and specific assay for pharmacokinetic, toxicokinetic, or other bioanalytical studies. The protocol details every critical step, from sample preparation using protein precipitation—a method chosen for its efficiency and broad applicability—to the optimized instrumental parameters for chromatography and mass spectrometry. Furthermore, this guide is structured to be a self-validating system, incorporating a full method validation plan that aligns with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Introduction and Scientific Rationale
1-(3,4-difluorophenyl)-N-methylmethanamine is a synthetic compound whose precise and accurate quantification in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. Given its chemical structure—a secondary amine with a difluorophenyl group—it possesses characteristics amenable to analysis by reversed-phase HPLC and detection by tandem mass spectrometry. The secondary amine group provides a readily ionizable site (pKa ≈ 8.2), making positive mode Electrospray Ionization (ESI) the logical choice for achieving high sensitivity.[6]
The selection of HPLC-MS/MS is predicated on its unparalleled selectivity and sensitivity, which are critical for distinguishing the analyte from endogenous matrix components and achieving low limits of quantitation.[7][8] The protocol employs the Multiple Reaction Monitoring (MRM) scan mode, a hallmark of tandem mass spectrometry that ensures specificity by monitoring a unique precursor-to-product ion transition for the analyte.
Materials and Reagents
-
Analytes and Standards:
-
1-(3,4-difluorophenyl)-N-methylmethanamine analytical standard (Purity ≥97%)
-
1-(3,4-difluorophenyl)-N-methylmethanamine-d3 (or other suitable stable isotope-labeled internal standard)
-
-
Biological Matrix:
-
Blank human plasma (screened for interferences), stored at -80°C
-
-
Solvents and Chemicals (HPLC or Optima™ Grade):
-
Acetonitrile
-
Methanol
-
Formic Acid (≥99%)
-
Ammonium Acetate
-
Ultrapure Water (18.2 MΩ·cm)
-
Experimental Workflow Overview
The analytical process follows a systematic and streamlined workflow designed to ensure reproducibility and high throughput.
Caption: Overall bioanalytical workflow from sample preparation to data reporting.
Detailed Methodologies
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 1-(3,4-difluorophenyl)-N-methylmethanamine and its internal standard (IS). Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.
-
Calibration (CAL) Standards and Quality Controls (QCs): Spike the appropriate working solutions into blank human plasma to achieve the desired concentration range. A typical range might be 1-1000 ng/mL. Prepare QCs at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins, which can interfere with the analysis and damage the HPLC column.[6][9]
-
Aliquot 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the double blank (matrix blank). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the basic analyte protonated and improves precipitation efficiency.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial or 96-well plate for analysis.
HPLC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| HPLC System | UPLC/HPLC System capable of binary gradient elution | Standard for bioanalytical work. |
| Analytical Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 is a versatile reversed-phase chemistry suitable for retaining moderately hydrophobic compounds like the analyte (calculated LogP ≈ 2.1).[6] The smaller particle size enhances efficiency and resolution. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting analyte ionization in positive ESI mode and improving chromatographic peak shape for basic compounds.[10][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed with ionization efficiency.[10] |
| Gradient Elution | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) | A gradient is necessary to elute the analyte with a good peak shape while washing out more retained matrix components. This should be optimized. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overloading. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its ability to perform MRM scans. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The secondary amine is readily protonated, making positive ESI the ideal choice for high sensitivity. |
| MRM Transitions | Analyte: m/z 172.1 → 125.1 (Quantifier), 172.1 → 97.1 (Qualifier)IS: m/z 175.1 → 128.1 | Predicted transitions. The precursor ion (172.1) corresponds to [M+H]+. Product ions result from fragmentation (e.g., loss of the difluorophenyl group). These must be empirically determined by infusing the analyte standard. |
| Source Parameters | Capillary Voltage: 3.5 kVDrying Gas Temp: 350°CDrying Gas Flow: 10 L/minNebulizer Pressure: 45 psi | These are typical starting parameters that must be optimized to maximize the analyte signal by controlling droplet formation and desolvation.[7][10][12] |
| Collision Energy (CE) | To be optimized for each transition | The CE is tuned to maximize the abundance of the specific product ion for each MRM transition.[8] |
Method Validation Protocol
The method must be validated according to current international guidelines to ensure its reliability for regulatory submissions.[1][3][4][5][13] The following parameters and acceptance criteria are based on the FDA and EMA guidelines.[2][14][15][16]
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | Analysis of at least 6 different blank plasma lots to check for interferences at the retention times of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | A calibration curve with a minimum of 6 non-zero standards is analyzed. The analyte/IS peak area ratio is plotted against the nominal concentration. | The simplest regression model should be used (e.g., linear, 1/x or 1/x² weighting). The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Assessed by analyzing replicate (n≥5) QC samples at LLOQ, LQC, MQC, and HQC levels across at least three separate analytical runs. | Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).Precision: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | The response of the analyte in post-extraction spiked plasma from different sources is compared to the response in a pure solution. | The IS-normalized matrix factor should have a %CV ≤15% across the different lots of plasma. |
| Recovery | The peak response of the analyte from an extracted sample is compared to the response from a post-extraction spiked sample at LQC, MQC, and HQC levels. | Recovery should be consistent, precise, and reproducible. A %CV of ≤15% is expected across QC levels. |
| Stability | Analyte stability is evaluated in plasma under various conditions: freeze-thaw cycles (min. 3), short-term bench-top storage, long-term storage (-80°C), and post-preparative stability in the autosampler. | The mean concentration of stability samples must be within ±15% of the nominal concentration. |
Troubleshooting Common Issues
Effective troubleshooting is key to maintaining a robust bioanalytical workflow. The following decision tree outlines a logical approach to common problems.
Caption: A decision tree for troubleshooting common HPLC-MS/MS issues.
Conclusion
The HPLC-MS/MS method described in this application note provides a selective, sensitive, and robust protocol for the quantification of 1-(3,4-difluorophenyl)-N-methylmethanamine in human plasma. The streamlined protein precipitation sample preparation method allows for high throughput, while the detailed validation plan ensures that the data generated is accurate and reliable, meeting the stringent requirements of regulatory bodies. This protocol serves as a comprehensive guide for any laboratory tasked with the bioanalysis of this compound.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][1]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][2]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][14][17]
-
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-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][13]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][5]
-
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-
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-
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-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link][9]
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Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. [Link][11]
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][6]
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Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link][12]
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Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link][7]
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LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. [Link][8]
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Waters Corporation. (n.d.). The Application of MS/MS-Directed Purification to the Identification of Drug Metabolites in Biological Fluids. [Link]
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Application Notes and Protocols for the Neuropharmacological Investigation of 1-(3,4-difluorophenyl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Phenylalkylamine Derivative
In the landscape of neuropharmacology, the phenylalkylamine scaffold is a cornerstone for the development of centrally acting agents. The strategic placement of functional groups on this core structure can profoundly influence a molecule's interaction with key neurological targets. The compound 1-(3,4-difluorophenyl)-N-methylmethanamine presents an intriguing profile for investigation. Its structural resemblance to known monoamine reuptake inhibitors and monoamine oxidase (MAO) inhibitors suggests a potential role in modulating monoaminergic neurotransmission, a critical pathway implicated in the pathophysiology of depression, anxiety, and other mood disorders.
This document serves as a comprehensive guide for the neuropharmacological characterization of 1-(3,4-difluorophenyl)-N-methylmethanamine. While extensive public data on this specific molecule is limited, its structural motifs provide a strong rationale for a hypothesis-driven investigation into its potential as a modulator of monoamine transporters and/or monoamine oxidase enzymes. These application notes and protocols are designed to provide researchers with a robust framework for elucidating the mechanism of action, potency, and potential therapeutic efficacy of this and structurally related compounds.
Part 1: Foundational In Vitro Characterization
The initial phase of investigation focuses on determining the molecular targets of 1-(3,4-difluorophenyl)-N-methylmethanamine. Based on its structure, the primary hypothesized targets are the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and monoamine oxidase enzymes (MAO-A and MAO-B).
Monoamine Transporter Affinity: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[1] These assays are crucial for establishing whether 1-(3,4-difluorophenyl)-N-methylmethanamine directly interacts with monoamine transporters and with what potency.
Rationale: The phenylalkylamine core is a common feature in many selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and dopamine reuptake inhibitors (DRIs).[2] The difluoro-substitution on the phenyl ring can enhance binding affinity.[3] Therefore, quantifying the binding affinity for SERT, DAT, and NET is a critical first step.
Table 1: Illustrative Data Presentation for Monoamine Transporter Binding Affinities
| Transporter | Radioligand | Test Compound Concentration Range | Ki (nM) [Hypothetical] | Selectivity Ratio (vs. SERT) [Hypothetical] |
| hSERT | [3H]-Citalopram | 0.1 nM - 10 µM | 15 | 1 |
| hDAT | [3H]-WIN 35,428 | 0.1 nM - 10 µM | 250 | 16.7 |
| hNET | [3H]-Nisoxetine | 0.1 nM - 10 µM | 150 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would need to be determined.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the procedure for determining the binding affinity of 1-(3,4-difluorophenyl)-N-methylmethanamine for human SERT, DAT, and NET expressed in cell membranes.
Materials:
-
HEK293 cells stably expressing hSERT, hDAT, or hNET
-
Cell lysis buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [3H]-Citalopram (for hSERT), [3H]-WIN 35,428 (for hDAT), [3H]-Nisoxetine (for hNET)
-
1-(3,4-difluorophenyl)-N-methylmethanamine (test compound)
-
Non-specific binding inhibitors: Fluoxetine (for hSERT), GBR 12909 (for hDAT), Desipramine (for hNET)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target transporter.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend to a final protein concentration of 50-100 µ g/well .[4]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of either buffer (for total binding), a saturating concentration of the non-specific inhibitor (for non-specific binding), or varying concentrations of 1-(3,4-difluorophenyl)-N-methylmethanamine.
-
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.[4]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (lysis buffer).
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Monoamine Oxidase Inhibition Assay
Rationale: The N-methylmethanamine moiety bears some resemblance to the substrates of monoamine oxidases. Therefore, it is crucial to assess whether 1-(3,4-difluorophenyl)-N-methylmethanamine inhibits MAO-A or MAO-B, as this would represent a distinct and important mechanism of action for an antidepressant drug.[5]
Table 2: Illustrative Data Presentation for MAO Inhibition
| Enzyme | Substrate | Test Compound Concentration Range | IC50 (µM) [Hypothetical] |
| hMAO-A | Kynuramine | 0.1 µM - 100 µM | > 100 |
| hMAO-B | Benzylamine | 0.1 µM - 100 µM | 5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Fluorometric Monoamine Oxidase Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory potency of 1-(3,4-difluorophenyl)-N-methylmethanamine against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A substrate: Kynuramine
-
MAO-B substrate: Benzylamine
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
1-(3,4-difluorophenyl)-N-methylmethanamine
-
Known inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing phosphate buffer, Amplex® Red, and HRP.
-
-
Incubation with Inhibitor:
-
In a 96-well plate, add the MAO enzyme (A or B) and varying concentrations of 1-(3,4-difluorophenyl)-N-methylmethanamine or a known inhibitor.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm). The production of H2O2 by MAO is coupled to the HRP-catalyzed conversion of Amplex® Red to the fluorescent resorufin.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Part 2: Functional Characterization in a Cellular Context
Following the identification of molecular targets, it is essential to assess the functional consequences of compound binding in a more physiologically relevant system. Synaptosomes, which are isolated nerve terminals, provide an excellent model for studying neurotransmitter uptake.
Synaptosomal Monoamine Uptake Assay
Rationale: This assay directly measures the ability of 1-(3,4-difluorophenyl)-N-methylmethanamine to inhibit the reuptake of monoamines into presynaptic terminals. This provides a functional confirmation of the binding data and is a critical step in validating its mechanism of action as a reuptake inhibitor.
Protocol 3: Synaptosome Preparation and Monoamine Uptake Assay
This protocol details the isolation of synaptosomes from rodent brain tissue and the subsequent measurement of radiolabeled monoamine uptake.
Materials:
-
Rodent brain tissue (e.g., striatum for dopamine, cortex for serotonin and norepinephrine)
-
Sucrose homogenization buffer
-
Radiolabeled neurotransmitters: [3H]-Dopamine, [3H]-Serotonin, [3H]-Norepinephrine
-
1-(3,4-difluorophenyl)-N-methylmethanamine
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Synaptosome Preparation:
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of 1-(3,4-difluorophenyl)-N-methylmethanamine or vehicle for 10 minutes at 37°C.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of neurotransmitter uptake by performing non-linear regression analysis of the concentration-response data.
-
Diagram 1: Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro screening of 1-(3,4-difluorophenyl)-N-methylmethanamine.
Part 3: In Vivo Evaluation of Antidepressant-like Activity
Positive results from in vitro and ex vivo studies provide the rationale for progressing to in vivo models to assess the compound's effects on behavior and neurochemistry in a living organism.
Forced Swim Test (FST)
Rationale: The FST is a widely used behavioral screening tool for assessing the potential antidepressant efficacy of novel compounds.[7][8] Antidepressant medications typically reduce the duration of immobility in this test.[9]
Protocol 4: Forced Swim Test in Mice
Materials:
-
Male C57BL/6 mice
-
Cylindrical glass tank (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
1-(3,4-difluorophenyl)-N-methylmethanamine
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., Fluoxetine, 20 mg/kg)
-
Video recording equipment and analysis software
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[7]
-
-
Drug Administration:
-
Administer 1-(3,4-difluorophenyl)-N-methylmethanamine, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
-
Test Procedure:
-
Fill the cylinder with water to a depth of 15 cm.
-
Gently place each mouse into the cylinder for a 6-minute session.[10]
-
Record the entire session using a video camera.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the last 4 minutes of the test.[11] Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis:
-
Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
Diagram 2: Signaling Pathway of a Hypothetical Serotonin Reuptake Inhibitor
Caption: Hypothetical mechanism of action as a selective serotonin reuptake inhibitor.
Part 4: Pharmacokinetic and Metabolism Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a therapeutic agent.
Rationale: The pharmacokinetic profile determines the dosing regimen and potential for drug-drug interactions. The difluorophenyl group may influence metabolism by cytochrome P450 enzymes.[11]
Table 3: Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation. |
| Half-life (t1/2) | The time required for the plasma concentration of the drug to decrease by half. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |
| Major Metabolites | The primary products of drug metabolism. |
Conclusion and Future Directions
The structured approach outlined in these application notes provides a comprehensive framework for the initial neuropharmacological evaluation of 1-(3,4-difluorophenyl)-N-methylmethanamine. By systematically assessing its affinity for monoamine transporters, its potential to inhibit monoamine oxidases, its functional effects on neurotransmitter uptake, and its in vivo behavioral profile, researchers can build a robust data package to support its further development. Should this initial screening reveal promising activity, subsequent studies could include in vivo microdialysis to measure real-time changes in synaptic monoamine levels, electrophysiological studies to assess effects on neuronal firing, and more extensive behavioral paradigms to explore its potential in models of anxiety and cognition. The journey from a novel chemical entity to a potential therapeutic is a meticulous process, and the protocols and rationale provided herein serve as a foundational roadmap for that endeavor.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Saul, A., & Wirths, O. (2018). Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords. Bio-protocol, 8(1), e2685.
- Manepalli, S., Surratt, J. D., & Madura, J. D. (2013). Overview of Monoamine Transporters. Current topics in medicinal chemistry, 13(24), 3131–3141.
- Foley, P. (2017). A concise guide to monoamine oxidase inhibitors: How to avoid drug interactions.
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ChEMBL. (n.d.). ChEMBL Database. Retrieved from [Link]
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IIP Series. (n.d.). Pharmacokinetics. Retrieved from [Link]
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- MDPI. (2021).
- MDPI. (2022). Natural Products Inhibitors of Monoamine Oxidase—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4281.
- Gaulton, A., et al. (2017). The ChEMBL bioactivity database: an update. Nucleic acids research, 45(D1), D945–D954.
- Google Patents. (n.d.). Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n-methylmethanamine salt.
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ChEMBL. (n.d.). ChEMBL Database. Retrieved from [Link]
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
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Strong, M. N., et al. (2022). Pharmacokinetics | Drug Metabolism. YouTube. Retrieved from [Link]
- Hietala, J., et al. (1994). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. European journal of pharmacology, 265(3), 257–263.
- Manepalli, S., Surratt, J. D., & Madura, J. D. (2013). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 13(24), 3131–3141.
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Understanding Animal Research. (2021, May 4). Researching new antidepressants with swimming mice. Retrieved from [Link]
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experimental design for 1-(3,4-difluorophenyl)-N-methylmethanamine in vivo studies
An Application Guide for the Preclinical In Vivo Evaluation of 1-(3,4-difluorophenyl)-N-methylmethanamine
Abstract
This document provides a comprehensive framework for designing and executing in vivo studies for the novel compound 1-(3,4-difluorophenyl)-N-methylmethanamine. Given its structural similarity to substituted phenethylamines, this guide presupposes a potential neuropsychiatric or psychoactive mechanism of action. The protocols and strategies outlined herein are intended for researchers, scientists, and drug development professionals, offering a logical progression from initial pharmacokinetic profiling to pharmacodynamic efficacy and preliminary toxicology assessment. Our approach emphasizes scientific integrity, ethical considerations, and regulatory alignment, providing the rationale behind experimental choices to ensure robust and translatable preclinical data.
Introduction and Scientific Rationale
1-(3,4-difluorophenyl)-N-methylmethanamine is a fluorinated secondary amine with a core structure suggestive of potential interaction with central nervous system (CNS) targets. The difluorophenyl moiety can significantly alter metabolic stability, receptor binding affinity, and blood-brain barrier permeability compared to non-fluorinated analogues[1]. While specific biological data for this exact compound is sparse in public literature, its structure warrants investigation into its effects on monoaminergic systems (dopamine, serotonin, norepinephrine), which are critical in mood, cognition, and behavior regulation[2].
In vivo studies are indispensable for characterizing the compound's integrated biological effects, which cannot be replicated by in vitro methods alone[3][4]. A whole-organism model is essential to understand its absorption, distribution, metabolism, and excretion (ADME), evaluate its therapeutic potential in relevant behavioral paradigms, and identify safety and tolerability limits[5][6]. This guide outlines a phased approach to systematically de-risk and characterize 1-(3,4-difluorophenyl)-N-methylmethanamine for further development.
Foundational Experimental Design Considerations
A robust in vivo program is built on a foundation of carefully considered variables and adherence to strict regulatory and ethical standards.
Regulatory and Ethical Framework
All animal studies must be designed to generate high-quality, reproducible data while upholding the highest standards of animal welfare.
-
Institutional Animal Care and Use Committee (IACUC): Prior to initiation, all experimental protocols must be rigorously reviewed and approved by an IACUC to ensure ethical treatment, minimization of pain and distress, and appropriate use of animals[7].
-
Good Laboratory Practice (GLP): For studies intended to support regulatory submissions to agencies like the FDA, adherence to GLP standards as outlined in 21 CFR Part 58 is mandatory. This ensures the quality and integrity of the nonclinical safety data[8][9].
Animal Model Selection
The choice of animal model is critical for the translational relevance of the findings. For initial CNS compound screening, rodents are the standard.
-
Species and Strain: Male C57BL/6J mice or Sprague-Dawley rats are recommended for initial behavioral and pharmacokinetic studies due to their genetic stability, well-characterized physiology and behavior, and extensive historical control data[10][11]. The selection should be justified based on the specific scientific questions being addressed[4][12].
-
Health and Housing: Animals must be sourced from a reputable vendor, be specific-pathogen-free (SPF), and acclimated to the facility for at least one week before experimentation. Standardized housing conditions (temperature, humidity, 12:12 light-dark cycle) are crucial to reduce variability.
Dose Formulation and Route of Administration
The method of compound delivery directly impacts its pharmacokinetic and pharmacodynamic profile.
-
Vehicle Selection: The vehicle must solubilize the test article without causing toxicity. A common starting point for a hydrochloride salt form of a compound[13][14] is sterile 0.9% saline or a solution of 5% DMSO, 40% PEG400, and 55% water (Solutol/saline can also be considered). Vehicle suitability must be confirmed in a small pilot group of animals.
-
Route of Administration (RoA): The choice of RoA depends on the study's objective and the compound's properties. The intended clinical route should be mimicked where possible[15]. A comparison of common routes is provided below.
| Route | Abbreviation | Description | Advantages | Disadvantages | References |
| Intravenous | IV | Direct injection into a vein (e.g., tail vein). | 100% bioavailability, rapid onset. | Requires skill, potential for tissue damage if extravasated. | [7][16] |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | Rapid absorption (faster than SC/PO), suitable for irritating substances. | Risk of organ injury, not a common human route. | [16][17] |
| Oral Gavage | PO | Direct delivery to the stomach via a feeding needle. | Mimics human oral route, suitable for long-term studies. | Stressful for the animal, subject to first-pass metabolism. | [16][18] |
| Subcutaneous | SC | Injection into the space between the skin and muscle. | Slower, more sustained absorption. Good for long-term delivery. | Limited volume, potential for local irritation. | [7][16] |
Phase 1: Pharmacokinetic (PK) Profiling
The primary goal of PK studies is to characterize what the body does to the drug, defining its ADME profile. This information is essential for designing subsequent efficacy and toxicology studies[19][20][21].
Experimental Objective
To determine key PK parameters including clearance (CL), volume of distribution (Vss), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%).[21][22]
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), surgically cannulated (jugular vein) for serial blood sampling.
-
Groups:
-
Group 1: 1 mg/kg, IV bolus.
-
Group 2: 10 mg/kg, PO gavage.
-
-
Procedure:
-
Fast animals overnight (with access to water) before dosing.
-
Administer the compound at the specified dose and route.
-
Collect serial blood samples (approx. 100-150 µL) via the cannula at predefined time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of 1-(3,4-difluorophenyl)-N-methylmethanamine in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters[21].
Data Presentation: Example PK Parameters
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit | Description |
| Cmax | 250 | 850 | ng/mL | Maximum observed plasma concentration |
| Tmax | 0.08 | 1.0 | h | Time to reach Cmax |
| AUC(0-inf) | 450 | 3825 | ng*h/mL | Total drug exposure over time |
| t½ | 3.5 | 4.1 | h | Elimination half-life |
| CL | 37 | - | mL/min/kg | Clearance |
| Vss | 9.8 | - | L/kg | Volume of distribution at steady state |
| F% | - | 85 | % | Oral Bioavailability |
Note: Data are hypothetical and for illustrative purposes.
Workflow Visualization
Caption: Workflow for a rodent pharmacokinetic study.
Phase 2: Pharmacodynamic (PD) and Efficacy Assessment
PD studies aim to determine what the drug does to the body. Based on the compound's structure, we hypothesize potential antidepressant and/or anxiolytic activity.
Hypothetical Mechanism of Action
We postulate that 1-(3,4-difluorophenyl)-N-methylmethanamine may act as a monoamine reuptake inhibitor or releasing agent, thereby increasing synaptic concentrations of neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (NE).
Caption: Hypothetical monoaminergic mechanism of action.
Behavioral Pharmacology Protocols
These assays are used to screen for CNS activity and potential therapeutic effects in well-validated rodent models.[10][23] Doses should be selected based on PK data to ensure adequate brain exposure.
-
Objective: To assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open, more "threatening" arms of the maze[24][25].
-
Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound (e.g., 1, 3, 10 mg/kg, IP) or vehicle to mice (n=10-12 per group) 30 minutes prior to testing. A positive control like diazepam (1-2 mg/kg) should be included.
-
Place each mouse in the center of the maze, facing an open arm.
-
Record behavior using an automated tracking system for 5 minutes.
-
-
Endpoints: Time spent in open arms (%), entries into open arms (%), total distance traveled.
-
Objective: To assess "behavioral despair," a state that is sensitive to antidepressant drugs. These drugs decrease the duration of immobility[2][26].
-
Apparatus: A suspension box where the mouse can hang by its tail without touching any surfaces.
-
Procedure:
-
Administer the test compound (e.g., 1, 3, 10 mg/kg, IP) or vehicle to mice (n=10-12 per group) 60 minutes prior to testing. A positive control like imipramine (15-30 mg/kg) should be included.
-
Suspend each mouse by its tail using adhesive tape.
-
Record behavior for 6 minutes. Immobility is defined as the absence of any movement except for respiration.
-
-
Endpoints: Total time of immobility during the last 4 minutes of the test.
In Vivo Neurochemistry: Microdialysis
To directly test the hypothesis of monoamine modulation, in vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[27][28][29]
-
Objective: To measure changes in dopamine and serotonin levels following compound administration.
-
Procedure:
-
Surgery: Surgically implant a guide cannula targeting the nucleus accumbens in anesthetized rats. Allow for 5-7 days of recovery.
-
Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).
-
Baseline: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.
-
Treatment: Administer the test compound (e.g., 10 mg/kg, SC) and continue collecting dialysate samples for another 3-4 hours.
-
Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).
-
-
Endpoints: Percent change in neurotransmitter concentration from baseline over time.
Phase 3: Preliminary Toxicology Assessment
Toxicology studies are performed to understand the compound's safety profile and identify a safe dose range for further studies[12][30][31].
Experimental Objective
To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity after single and repeated administrations.[3][32]
Protocol: 7-Day Repeated-Dose Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats (n=5/sex/group).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low Dose (e.g., 10 mg/kg/day).
-
Group 3: Mid Dose (e.g., 30 mg/kg/day).
-
Group 4: High Dose (e.g., 100 mg/kg/day).
-
-
Procedure:
-
Administer the compound or vehicle daily for 7 consecutive days via the intended clinical route (e.g., PO).
-
Conduct daily clinical observations (e.g., changes in posture, activity, breathing).
-
Record body weights on Day 1 and Day 8.
-
On Day 8, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs (liver, kidneys, brain, heart, spleen, etc.). Weigh key organs and preserve all tissues in formalin for potential histopathological analysis.
-
-
Endpoints: A summary of key endpoints is provided below.
| Assessment Category | Specific Endpoints |
| In-Life Observations | Morbidity, mortality, clinical signs of toxicity, body weight changes, food consumption. |
| Clinical Pathology | Hematology: Red blood cells, white blood cells (differential), hemoglobin, platelets. Clinical Chemistry: ALT, AST (liver function), BUN, creatinine (kidney function), electrolytes. |
| Anatomic Pathology | Gross Necropsy: Macroscopic examination of all organs and tissues. Organ Weights: Brain, heart, kidneys, liver, spleen, testes, ovaries. Histopathology: Microscopic examination of tissues from control and high-dose groups (and any tissues with gross lesions). |
This table outlines key measurements in a preliminary toxicology study.[12][31][32]
Integrated Data Analysis and Decision Making
The final step involves synthesizing data from all phases to build a comprehensive profile of the compound. The goal is to establish a therapeutic index—the ratio between the toxic dose and the therapeutically effective dose.
Caption: Decision-making framework integrating PK, PD, and Toxicology data.
Conclusion
This application note provides a strategic and detailed guide for the initial in vivo evaluation of 1-(3,4-difluorophenyl)-N-methylmethanamine. By following a logical progression from pharmacokinetics to pharmacodynamics and toxicology, researchers can efficiently characterize the compound's profile, identify its therapeutic potential, and make informed decisions about its continued development. Each step is designed to be self-validating, with data from one phase informing the design of the next, ensuring a resource-efficient and scientifically sound preclinical program.
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Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Application Notes & Protocols: The Strategic Utility of 1-(3,4-difluorophenyl)-N-methylmethanamine in Modern Drug Synthesis
An Application Guide for Researchers and Drug Development Professionals
Foreword: Beyond the Building Block
In the intricate tapestry of medicinal chemistry, the selection of a precursor is a decision that dictates the trajectory of a synthesis campaign and, ultimately, influences the pharmacological profile of the final active pharmaceutical ingredient (API). 1-(3,4-difluorophenyl)-N-methylmethanamine, particularly its hydrochloride salt, has emerged not merely as a structural component but as a strategic asset in drug development. The gem-difluoro substitution on the phenyl ring is a well-established bioisostere for various functional groups, offering a powerful tool to modulate a molecule's physicochemical properties.[1][2] This guide provides an in-depth exploration of this precursor, moving beyond simple reaction schemes to elucidate the underlying chemical principles, provide field-tested protocols, and establish a framework for its effective integration into drug discovery workflows.
Physicochemical Characteristics & Handling Protocols
A comprehensive understanding of a precursor's properties is fundamental to its safe and effective use. 1-(3,4-difluorophenyl)-N-methylmethanamine hydrochloride is typically a white to yellow solid, and its characteristics are summarized below.
Table 1: Physicochemical and Safety Data Summary
| Property | Value | Reference |
|---|---|---|
| CAS Number | 381236-46-0 | [3] |
| Molecular Formula | C₈H₁₀ClF₂N | [3] |
| Molecular Weight | 193.62 g/mol | [3] |
| Appearance | White to Yellow Solid | |
| Typical Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C | |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
Laboratory Safety & Handling Protocol
Handling this compound requires adherence to standard laboratory safety practices to mitigate risks associated with amine-containing and halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or, preferably, within a chemical fume hood.[6]
-
Spill & Waste Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and transfer it to a sealed container for disposal.[6] Dispose of waste material in accordance with local, state, and federal regulations.[4][7]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5] If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Synthesis Protocol: Reductive Amination of 3,4-Difluorobenzaldehyde
The most direct and widely adopted method for synthesizing 1-(3,4-difluorophenyl)-N-methylmethanamine is the reductive amination of 3,4-difluorobenzaldehyde. This reaction is a cornerstone of amine synthesis due to its efficiency and the ready availability of the starting materials.[8]
Causality of Reagent Selection
-
3,4-Difluorobenzaldehyde (CAS 34036-07-2): This starting material is chosen for its difluorophenyl moiety. The fluorine atoms are electron-withdrawing, which can influence the reactivity of the aldehyde and, more importantly, confer desirable properties to the final API, such as enhanced metabolic stability and improved binding affinity to target proteins.[1][9]
-
Methylamine (as HCl salt or solution): The source of the N-methyl group. It acts as the nucleophile, attacking the carbonyl carbon of the aldehyde.
-
Reducing Agent: While traditional reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are effective, modern process chemistry often seeks alternatives to mitigate safety concerns (e.g., HCN release from NaBH₃CN) and cost.[10] A notable advancement is the use of silane-based reductants like dimethylchlorosilane (Me₂SiHCl), which can offer cleaner conversions and facilitate in situ deprotection if a protected amine is used.[11][12] This protocol will detail the classic approach using sodium triacetoxyborohydride (STAB), a milder and more selective reagent than NaBH₄ for reductive aminations.
Visualized Synthesis Workflow
Caption: General workflow for the synthesis of the target precursor.
Step-by-Step Laboratory Protocol
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,4-difluorobenzaldehyde (1.0 eq). Dissolve it in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5-10 mL per mmol of aldehyde).
-
Amine Addition: Add a solution of methylamine (1.1-1.5 eq, e.g., 40% in H₂O or 2.0 M in THF). If using methylamine hydrochloride, add it along with a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the mixture in portions. Causality Note: Portion-wise addition helps control any exotherm and gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3,4-difluorophenyl)-N-methylmethanamine.
Application in API Synthesis: The Vonoprazan Framework
The N-methylamino moiety is a common feature in many marketed pharmaceuticals.[10] While 1-(3,4-difluorophenyl)-N-methylmethanamine is a specific precursor, the reductive amination strategy it exemplifies is broadly applicable. For instance, a key step in the synthesis of Vonoprazan, a potassium-competitive acid blocker, involves the installation of an N-methylamine group onto a complex aldehyde intermediate.[12][13] This demonstrates the strategic value of this reaction class in late-stage functionalization.
Visualized Reaction Scheme
Caption: The core reductive amination reaction.
Purification & Quality Control
Ensuring the purity of a precursor is a non-negotiable aspect of pharmaceutical synthesis to prevent side reactions and ensure the integrity of the final API.[1]
Purification Protocol: Acid-Base Extraction & Salt Formation
A highly effective method for purifying amines is to leverage their basicity. Furthermore, the hydrochloride salt of the target amine often has favorable crystallization properties.
-
Dissolution: Dissolve the crude product from Step 2.8 in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The amine will protonate and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification: Collect the aqueous layer and cool it in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), until the solution is basic (pH > 10), which will deprotonate the amine, often causing it to precipitate or form an oil.
-
Re-extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation (Optional but Recommended): For improved stability and handling, convert the free base to its hydrochloride salt. Dissolve the purified amine in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a suitable solvent (e.g., 2.0 M HCl in diethyl ether) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.[10]
Analytical Quality Control Methods
The identity and purity of the final product must be validated. This is a self-validating system where the analytical data must match the expected profile of the target compound.
Table 2: Key Analytical Parameters for QC
| Method | Parameter | Expected Result |
|---|---|---|
| GC-MS | Retention Time (RT) & Mass Spectrum | A single major peak at the characteristic RT with a molecular ion ([M]⁺) or fragment consistent with the product's mass. |
| ¹H NMR | Chemical Shifts, Integration, Splitting | Signals corresponding to the aromatic protons (3H), the benzylic CH₂ (2H), the N-methyl CH₃ (3H), and the N-H proton (1H, if free base). |
| Purity (HPLC) | Peak Area % | ≥97% purity is a common requirement for precursors.[1] |
Visualized Purification & QC Workflow
Caption: Workflow for the purification and quality control of the precursor.
Conclusion
1-(3,4-difluorophenyl)-N-methylmethanamine stands as a testament to the power of strategic precursor design in modern pharmaceutical development. Its synthesis via reductive amination is robust and scalable, while its difluorophenyl moiety offers a proven method for enhancing the drug-like properties of an API. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, purification, and quality control of this valuable intermediate, empowering researchers to leverage its full potential in the creation of next-generation therapeutics.
References
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Title: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl Source: The Journal of Organic Chemistry URL: [Link]
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Title: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl Source: American Chemical Society URL: [Link]
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Title: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl Source: ACS Publications URL: [Link]
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Title: Maximizing Pharmaceutical Synthesis with 3,4-Difluorobenzaldehyde Source: X-Chemic URL: [Link]
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Title: 1,1-difluoro-N-[(2-fluorophenyl)methyl]methanamine Source: PubChem URL: [Link]
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Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]
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Title: Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: PubMed Central URL: [Link]
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Title: Protein purification Source: Protocols.io URL: [Link]
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cell culture protocols for testing 1-(3,4-difluorophenyl)-N-methylmethanamine cytotoxicity
Application Note & Protocol Guide
A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 1-(3,4-difluorophenyl)-N-methylmethanamine
Abstract
The evaluation of novel chemical entities for potential cytotoxic effects is a cornerstone of preclinical drug discovery and chemical safety assessment.[1][2] This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of 1-(3,4-difluorophenyl)-N-methylmethanamine, a compound of interest for which toxicological data is not widely available. We present an integrated, multi-assay approach designed to provide a robust and nuanced understanding of the compound's effects on cellular health. This guide moves beyond a single endpoint to triangulate data from three distinct assays: the MTT assay to measure metabolic viability, the Lactate Dehydrogenase (LDH) release assay to assess membrane integrity, and a Caspase-3/7 activity assay to specifically probe for apoptosis.[3][4] This strategy allows researchers to not only quantify cell death but also to begin elucidating the underlying mechanism—distinguishing between necrosis and programmed cell death. The protocols are detailed for use with both a neurally-derived cell line (SH-SY5Y), to assess potential neurotoxicity, and a non-neuronal cell line (HEK293), to evaluate general cytotoxicity and selectivity.
Introduction: The Rationale for a Tripartite Assessment
When evaluating a novel compound like 1-(3,4-difluorophenyl)-N-methylmethanamine, relying on a single cytotoxicity assay can be misleading.[5] A compound might, for example, inhibit mitochondrial function without immediately compromising membrane integrity, a subtlety that would be missed by an LDH assay alone. Conversely, a compound causing rapid necrosis would be accurately captured by an LDH assay but less so by assays that measure later-stage apoptotic events. Therefore, a multi-pronged approach is essential for a comprehensive toxicological profile.[6]
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often used as a proxy for cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is accomplished by mitochondrial dehydrogenases in living cells.[7] A decrease in formazan production suggests a reduction in metabolic activity, which can be due to either cytotoxicity or cytostatic effects.
-
Membrane Integrity (LDH Assay): The release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium is a hallmark of compromised plasma membrane integrity, a key feature of necrosis.[8][9] Measuring extracellular LDH provides a direct assessment of cell lysis.
-
Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[10][11] Their activation is a critical step leading to the dismantling of the cell. Measuring their activity provides a specific and sensitive marker for cells undergoing programmed cell death.
By integrating the data from these three assays, we can construct a more complete picture of the compound's cytotoxic mechanism, as illustrated in the data interpretation workflow below.
Recommended Materials and Reagents
| Item | Suggested Supplier & Cat. No. | Purpose |
| Cell Lines | ||
| SH-SY5Y (Human Neuroblastoma) | ATCC® CRL-2266™ | Neuronal model for neurotoxicity assessment |
| HEK293 (Human Embryonic Kidney) | ATCC® CRL-1573™ | Non-neuronal control for selectivity index |
| Cell Culture Media & Reagents | ||
| DMEM/F-12 Medium | Thermo Fisher Scientific - 11330032 | Base medium for SH-SY5Y |
| DMEM, high glucose | Thermo Fisher Scientific - 11965092 | Base medium for HEK293 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific - 26140079 | Serum supplement |
| Penicillin-Streptomycin (100X) | Thermo Fisher Scientific - 15140122 | Antibiotic/antimycotic |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific - 25200056 | Cell dissociation |
| DPBS, no calcium, no magnesium | Thermo Fisher Scientific - 14190144 | Cell washing |
| Test Compound & Controls | ||
| 1-(3,4-difluorophenyl)-N-methylmethanamine HCl | Sigma-Aldrich - ATE443542242 | Test compound |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich - D2650 | Vehicle for test compound |
| Doxorubicin Hydrochloride | Sigma-Aldrich - D1515 | Positive control for apoptosis/cytotoxicity |
| Assay Kits | ||
| MTT Reagent (e.g., 5 mg/mL) | Abcam - ab211091 | MTT Assay |
| LDH-Cytotoxicity Assay Kit | Thermo Fisher Scientific - 88953 | LDH Assay |
| Caspase-Glo® 3/7 Assay System | Promega - G8090 | Caspase-3/7 Assay |
| Labware & Equipment | ||
| 96-well flat-bottom, clear, tissue culture-treated plates | Corning - 3596 | Cell culture and assays |
| 96-well flat-bottom, white, opaque plates | Corning - 3917 | Luminescent assays |
| T-75 Cell Culture Flasks | Corning - 430641 | Cell line maintenance |
| Multichannel Pipettes (8 or 12 channel) | --- | High-throughput liquid handling |
| Microplate Spectrophotometer (Absorbance) | --- | Reading MTT and LDH assays |
| Microplate Luminometer | --- | Reading Caspase-Glo assay |
| Humidified CO₂ Incubator (37°C, 5% CO₂) | --- | Cell culture |
Experimental Design & Workflow
A logical workflow is critical for obtaining reproducible results. The overall process involves culturing cells, preparing and applying the test compound, and then performing the three parallel assays.
Caption: High-level experimental workflow from cell culture to data interpretation.
PART I: Cell Culture & Maintenance
Rationale for Cell Line Selection: The human neuroblastoma SH-SY5Y line is chosen for its neuronal characteristics, making it a relevant model for assessing potential neurotoxicity, a common concern for novel psychoactive compounds.[12] The HEK293 line, derived from human embryonic kidney, serves as a widely used, robust, non-neuronal control to help determine if the compound's cytotoxicity is specific to neuronal cells or a general effect.[13][14]
Protocol 1.1: Routine Cell Passaging
-
Aseptic Technique: Perform all steps in a certified biological safety cabinet.
-
Media Preparation: Pre-warm complete growth medium (DMEM/F-12 + 10% FBS + 1% Pen/Strep for SH-SY5Y; DMEM + 10% FBS + 1% Pen/Strep for HEK293) and DPBS in a 37°C water bath.
-
Cell Inspection: Observe cells under a microscope. Passage cells when they reach 80-90% confluency.
-
Wash Cells: Aspirate the old medium from the T-75 flask. Gently wash the cell monolayer once with 10 mL of sterile DPBS to remove residual serum, which can inhibit trypsin activity.
-
Dissociation: Add 3-5 mL of pre-warmed 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 3-5 minutes, or until cells begin to detach.
-
Scientist's Note: Over-trypsinization can damage cell surface proteins and affect viability. Monitor detachment closely under the microscope.
-
-
Neutralization: Add 7-10 mL of complete growth medium to the flask to neutralize the trypsin. Gently pipette the solution up and down several times to create a single-cell suspension.
-
Cell Splitting: Transfer the cell suspension to a 15 mL conical tube. For routine maintenance, split the cells at a ratio of 1:5 to 1:10 into a new T-75 flask containing 15-20 mL of fresh, pre-warmed complete growth medium.
-
Incubation: Place the new flask in a 37°C, 5% CO₂ incubator.
PART II: Compound Preparation & Cell Treatment
Protocol 2.1: Compound Dilution and Cell Plating
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of 1-(3,4-difluorophenyl)-N-methylmethanamine HCl in sterile DMSO. Aliquot and store at -20°C.
-
Scientist's Note: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. The vehicle control wells must contain the same final concentration of DMSO as the highest-concentration test wells.
-
-
Cell Counting: Trypsinize and neutralize a flask of 80-90% confluent cells as described in Protocol 1.1. Count the cells using a hemocytometer or automated cell counter to determine cell density and viability (via Trypan Blue exclusion).[15]
-
Plating: Dilute the cell suspension in fresh complete growth medium to a final density of 1 x 10⁵ cells/mL. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well).[8][16]
-
Scientist's Note: To minimize the "edge effect," avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with 100 µL of sterile DPBS or medium to maintain humidity.
-
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and enter the exponential growth phase.
-
Serial Dilutions: On the day of treatment, prepare serial dilutions of the test compound in complete growth medium. For example, to test concentrations from 0.1 µM to 100 µM, prepare 2X working solutions for each concentration.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution (or vehicle/positive control) to each well.
-
Incubation: Return the plates to the incubator for the desired exposure times (e.g., 24, 48, or 72 hours).
PART III: Cytotoxicity Assay Protocols
Experimental Controls are Critical:
-
Untreated Control: Cells treated with culture medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used. Ensures the solvent is not causing toxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working.
-
Medium Blank: Wells with culture medium but no cells. Used for background subtraction.[7]
Protocol 3.1: MTT Assay for Metabolic Viability
This protocol is adapted from standard methodologies.[17]
-
Preparation: At the end of the treatment period, prepare a 5 mg/mL MTT solution in sterile PBS. Filter sterilize this solution.[7]
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[17]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well.[7][18]
-
Dissolution: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[7]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
Protocol 3.2: LDH Assay for Membrane Integrity
This protocol is based on the principle of measuring LDH released into the culture supernatant.[8]
-
Supernatant Collection: At the end of the treatment period, carefully transfer 50 µL of the culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Scientist's Note: Avoid disturbing the cell monolayer to prevent artificial LDH release.
-
-
Prepare Controls: Prepare a "Maximum LDH Release" control by adding 10 µL of the Lysis Buffer provided in the kit to the untreated control wells 45 minutes before this step.[19]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically involves mixing a substrate and a dye solution).[20]
-
Incubation: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants. Tap gently to mix. Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (as provided by the kit) to each well.[19]
-
Read Absorbance: Measure the absorbance at 490 nm and 680 nm (background) within 1 hour.[19]
Protocol 3.3: Caspase-3/7 Assay for Apoptosis
This protocol uses a luminescent "add-mix-measure" format for simplicity and high sensitivity.[21][22]
-
Plate and Reagent Equilibration: At the end of the treatment period, remove the 96-well white-walled plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[11] During this time, thaw the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature.
-
Add Reagent: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix and Incubate: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
PART IV: Data Analysis & Interpretation
Data Calculation
-
MTT Assay:
-
Corrected Abs = Abs_570nm - Abs_630nm
-
% Viability = [(Corrected Abs_Sample - Corrected Abs_Blank) / (Corrected Abs_Vehicle Control - Corrected Abs_Blank)] * 100
-
-
LDH Assay:
-
Corrected Abs = Abs_490nm - Abs_680nm
-
% Cytotoxicity = [(Corrected Abs_Sample - Corrected Abs_Vehicle Control) / (Corrected Abs_Max LDH - Corrected Abs_Vehicle Control)] * 100
-
-
Caspase-3/7 Assay:
-
Fold Increase = (Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle Control - Luminescence_Blank)
-
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percent viability (or cytotoxicity) against the log of the compound concentration and fitting the data to a nonlinear regression curve (sigmoidal dose-response).[2]
Sample Data Presentation
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 2.1 | 1.0 ± 0.1 |
| 0.1 | 98.2 ± 5.1 | 1.5 ± 1.8 | 1.2 ± 0.2 |
| 1 | 91.5 ± 6.2 | 4.3 ± 2.5 | 2.5 ± 0.4 |
| 10 | 52.3 ± 7.8 | 15.1 ± 3.3 | 8.9 ± 1.1 |
| 50 | 15.8 ± 4.1 | 65.4 ± 5.9 | 4.1 ± 0.8 |
| 100 | 5.1 ± 2.3 | 88.9 ± 6.7 | 1.5 ± 0.3 |
| IC₅₀ (µM) | ~10 µM | ~45 µM | N/A |
Interpreting Mechanistic Outcomes
The combined data from the three assays can provide insight into the primary mechanism of cell death.
Caption: Decision tree for interpreting combined cytotoxicity assay results.
-
Apoptosis: A significant decrease in MTT viability, a significant increase in Caspase-3/7 activity, followed by a later increase in LDH release (secondary necrosis).
-
Necrosis: A significant decrease in MTT viability accompanied by a strong and early increase in LDH release, with little to no increase in Caspase-3/7 activity.
-
Mitochondrial Impairment/Cytostatic Effect: A significant decrease in MTT viability with minimal or no increase in either LDH or Caspase-3/7 activity, suggesting the compound is inhibiting metabolic processes without causing immediate cell death.
References
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Scribd. MTT Assay Protocol for Lab Use. [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
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Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Hilaris Publisher. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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Pamies, D., & Hartung, T. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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Wang, Z., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Pistollato, F., et al. (2022). Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing. JoVE. [Link]
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Soares, S., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]
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Application Notes and Protocols for the Radiolabeling of 1-(3,4-Difluorophenyl)-N-methylmethanamine for PET Imaging
Introduction and Scientific Rationale
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. This document provides a detailed guide for the potential radiolabeling of 1-(3,4-difluorophenyl)-N-methylmethanamine, a compound of interest for neuroimaging.
The structural motif of N-methyl-benzylamine is a key pharmacophore in many biologically active compounds. Specifically, derivatives of this class have shown affinity for monoamine oxidases (MAO), enzymes that are critical in the metabolism of monoamine neurotransmitters in the brain.[1][2] Dysregulation of MAO activity is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression. Therefore, a PET tracer targeting MAO could serve as an invaluable tool for studying these conditions.
This application note will detail hypothetical, yet scientifically robust, protocols for the synthesis of the necessary precursors and the subsequent radiolabeling of 1-(3,4-difluorophenyl)-N-methylmethanamine with both Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), the two most commonly used radionuclides in PET.
Precursor Synthesis: 1-(3,4-Difluorophenyl)methanamine
The synthesis of the des-methyl precursor, 1-(3,4-difluorophenyl)methanamine, is a prerequisite for the [¹¹C]-labeling via methylation. A plausible synthetic route, adapted from established methodologies for similar structures, is outlined below.[3][4]
Synthetic Scheme
Caption: Proposed synthesis of the des-methyl precursor.
Experimental Protocol
-
Step 1: Synthesis of 1-(Chloromethyl)-3,4-difluorobenzene. In a well-ventilated fume hood, to a stirred solution of 1,2-difluorobenzene in a suitable solvent (e.g., carbon tetrachloride), add paraformaldehyde and a Lewis acid catalyst (e.g., zinc chloride). Bubble hydrogen chloride gas through the mixture at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by distillation under reduced pressure.
-
Step 2: Formation of the Quaternary Ammonium Salt. Dissolve the synthesized 1-(chloromethyl)-3,4-difluorobenzene and hexamethylenetetramine (urotropine) in a mixture of chloroform and water. Reflux the mixture until the reaction is complete as monitored by TLC. Cool the reaction mixture and collect the precipitated quaternary ammonium salt by filtration.
-
Step 3: Hydrolysis to 1-(3,4-Difluorophenyl)methanamine. Suspend the quaternary ammonium salt in ethanol and add concentrated hydrochloric acid. Reflux the mixture for several hours. After cooling, the product, 1-(3,4-difluorophenyl)methanamine hydrochloride, will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry. The free base can be obtained by neutralization with a suitable base.
[¹¹C]-Radiolabeling of 1-(3,4-Difluorophenyl)-N-methylmethanamine
The most direct method for introducing a Carbon-11 label onto the target molecule is via N-methylation of the secondary amine precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I).
Radiosynthesis Workflow
Caption: Workflow for the [¹¹C]-radiolabeling process.
Experimental Protocol
-
Production of [¹¹C]CH₃I: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert the [¹¹C]CO₂ to [¹¹C]CH₄ by reduction with H₂ over a nickel catalyst. The [¹¹C]CH₄ is then reacted with iodine in the gas phase to produce [¹¹C]CH₃I.
-
[¹¹C]-Methylation Reaction: Trap the gaseous [¹¹C]CH₃I in a reaction vial containing a solution of the des-methyl precursor, 1-(3,4-difluorophenyl)methanamine (1-2 mg), in anhydrous dimethylformamide (DMF, 200-300 µL). Add a solid inorganic base such as lithium nitride (Li₃N) or lithium oxide (Li₂O) to promote the reaction.[5] Agitate the reaction mixture at room temperature for 5-10 minutes.
-
Purification: Quench the reaction with a small volume of water and inject the mixture onto a semi-preparative high-performance liquid chromatography (HPLC) system (e.g., C18 column) to separate the desired radiolabeled product from unreacted precursor and other impurities.
-
Formulation: Collect the fraction containing the purified [¹¹C]-labeled product. Remove the HPLC solvent under a stream of nitrogen and reformulate the product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
Quantitative Data (Hypothetical)
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 30-50% |
| Molar Activity | > 37 GBq/µmol |
| Radiochemical Purity | > 98% |
| Total Synthesis Time | 25-35 minutes |
[¹⁸F]-Radiolabeling of 1-(3,4-Difluorophenyl)-N-methylmethanamine
Direct radiofluorination of the aromatic ring is challenging. Therefore, a common strategy is to label a prosthetic group which is then attached to the amine. Here, we propose a two-step approach involving the synthesis of [¹⁸F]fluoroethyl tosylate followed by N-alkylation.
Radiosynthesis Workflow
Caption: Workflow for the proposed [¹⁸F]-radiolabeling process.
Experimental Protocol
-
[¹⁸F]-Fluoride Production and Activation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using ¹⁸O-enriched water. Trap the [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by azeotropic distillation with acetonitrile.
-
Synthesis of [¹⁸F]Fluoroethyl Tosylate: To the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex, add a solution of ethylene glycol ditosylate in anhydrous acetonitrile. Heat the reaction mixture at 80-100°C for 10-15 minutes.
-
N-Alkylation: To the reaction mixture containing the [¹⁸F]fluoroethyl tosylate, add a solution of 1-(3,4-difluorophenyl)methanamine in a suitable solvent (e.g., DMF) and a non-nucleophilic base (e.g., diisopropylethylamine). Heat the reaction at 100-120°C for 15-20 minutes.
-
Purification and Formulation: Purify the crude reaction mixture using semi-preparative HPLC as described for the [¹¹C]-labeled compound. Formulate the final product in a sterile injectable solution.
Quantitative Data (Hypothetical)
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 15-30% |
| Molar Activity | > 74 GBq/µmol |
| Radiochemical Purity | > 98% |
| Total Synthesis Time | 50-70 minutes |
Quality Control
A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical for in vivo use.
QC Parameters and Methods
| Parameter | Method | Specification |
| Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches that of the standard. |
| Radiochemical Purity | Analytical radio-HPLC | ≥ 95% |
| Chemical Purity | Analytical HPLC with UV detection | Peak corresponding to the product should be the major component. |
| Radionuclidic Purity | Gamma-ray spectroscopy | For [¹¹C]: 511 keV peak only. For [¹⁸F]: 511 keV peak only, with a half-life of 109.7 min. |
| pH | pH paper or pH meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits as per pharmacopeia guidelines (e.g., USP <467>). |
| Sterility | Standard sterility testing (e.g., direct inoculation or membrane filtration) | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL). |
In Vitro and In Vivo Evaluation (Proposed)
Once the radiolabeled compound is synthesized and passes all QC tests, its potential as a PET tracer should be evaluated through a series of in vitro and in vivo studies.
-
In Vitro Binding Assays: Determine the binding affinity and selectivity of the non-radioactive compound for MAO-A and MAO-B using tissue homogenates from relevant brain regions (e.g., striatum, cortex).
-
Autoradiography: Use brain sections from appropriate animal models to visualize the distribution of the radiotracer and confirm its binding to the target regions.
-
In Vivo PET Imaging: Conduct PET scans in healthy animals and relevant disease models to assess the brain uptake, regional distribution, and kinetics of the radiotracer. Blocking studies with known MAO inhibitors should be performed to demonstrate target-specific binding.
-
Metabolite Analysis: Analyze blood and brain tissue samples to determine the extent of radiotracer metabolism in vivo.
Conclusion
This document provides a comprehensive, albeit hypothetical, guide for the development of [¹¹C]- and [¹⁸F]-labeled 1-(3,4-difluorophenyl)-N-methylmethanamine as a potential PET imaging agent for monoamine oxidases. The proposed synthetic and radiolabeling protocols are based on established and reliable chemical principles. Rigorous quality control and thorough in vitro and in vivo evaluation are essential next steps to validate its utility as a novel radiotracer for neuroimaging.
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Scott, P. J., et al. (2011). Syntheses of mGluR5 PET Radioligands through the Radiofluorination of Diaryliodonium Tosylates. Journal of Medicinal Chemistry, 54(17), 6031-6038. [Link]
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Therapeutic Goods Administration (TGA). (2021). Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. Retrieved from [Link]
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MDPI. (2019). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]
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Fowler, J. S., et al. (2002). PET imaging of monoamine oxidase B in peripheral organs in humans. Journal of Nuclear Medicine, 43(10), 1331-1339. [Link]
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ResearchGate. (2009). Synthesis and radiolabeling of new N-[(4-[18F]Fluorobenzylidene) aminooxy) alkyl]-2-nitroimidazoles as possible hypoxia imaging pharmaceuticals. Retrieved from [Link]
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Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]
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Semantic Scholar. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]
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bioRxiv. (2021). PET imaging of an antisense oligonucleotide in the a living non-human primate brain using click chemistry. Retrieved from [Link]
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ResearchGate. (2007). A new precursor for the radiosynthesis of [F-18]FLT. Retrieved from [Link]
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bioRxiv. (2023). First-in-human PET neuroimaging of [18F]OXD-2314. Retrieved from [Link]
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MDPI. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Retrieved from [Link]
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Semantic Scholar. (2020). Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics. Retrieved from [Link]
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The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. Retrieved from [Link]
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PubMed. (2021). Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. Retrieved from [Link]
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MDPI. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]
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PubMed Central. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]
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King's College London. (n.d.). Novel 11C-methylation strategies and their application in CNS receptor imaging. Retrieved from [Link]
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Application Note & Protocols for Developing Enzymatic Inhibition Assays for 1-(3,4-difluorophenyl)-N-methylmethanamine
Introduction
1-(3,4-difluorophenyl)-N-methylmethanamine is a synthetic compound whose structural features, particularly the N-methylmethanamine group attached to a difluorophenyl ring, suggest a potential interaction with enzymes that metabolize biogenic amines. This structural class of compounds often exhibits activity as inhibitors of monoamine oxidases (MAO).[1]
Monoamine oxidases are a family of enzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[3] Due to their critical role in regulating neurotransmitter levels, MAO enzymes are significant therapeutic targets. Selective MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[2][3]
The development of novel MAO inhibitors requires robust and reliable assays to determine their potency, isoform selectivity, and mechanism of action. This guide provides a comprehensive framework and detailed protocols for characterizing the inhibitory potential of 1-(3,4-difluorophenyl)-N-methylmethanamine against both MAO-A and MAO-B. We present two validated methodologies: a high-throughput-compatible fluorometric assay and a high-specificity liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Principles of MAO Inhibition Assays
The catalytic activity of MAO involves the oxidation of a monoamine substrate, which produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as byproducts. The core principle of most MAO assays is to quantify either the consumption of a substrate, the formation of a product, or the generation of H₂O₂.[2][4]
Assay Formats
-
Coupled Fluorometric/Spectrophotometric Assays: These are the most common methods for high-throughput screening (HTS). In this indirect approach, the H₂O₂ produced by the MAO reaction is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent or non-colored probe into a highly fluorescent or colored compound.[5][6] The resulting signal is directly proportional to MAO activity. While efficient, these assays can be susceptible to interference from compounds that affect H₂O₂ levels or interact with the HRP coupling enzyme.[7]
-
Direct LC-MS/MS Assays: This method offers superior specificity and sensitivity by directly measuring the formation of the enzymatic product from a given substrate.[8] For example, when using kynuramine as a substrate, the formation of its product, 4-hydroxyquinoline, is quantified.[8] This approach eliminates interferences from coupled enzyme systems and is considered a gold-standard method for confirming hits from primary screens.
The general principle of the coupled fluorometric assay is illustrated below.
Caption: Principle of the coupled fluorometric MAO inhibition assay.
Protocol 1: High-Throughput Fluorometric Assay
This protocol is designed for screening and determining the IC₅₀ values of 1-(3,4-difluorophenyl)-N-methylmethanamine against MAO-A and MAO-B.
Principle
MAO enzymes catalyze the oxidation of p-tyramine, a non-selective substrate, to produce H₂O₂. In a coupled reaction, HRP uses the generated H₂O₂ to oxidize a dye reagent, producing a fluorescent product measured at λex = 530 nm / λem = 585 nm.[5] The rate of fluorescence increase is proportional to MAO activity. The use of selective inhibitors, clorgyline for MAO-A and pargyline for MAO-B, allows for the determination of isoform-specific inhibition.[9]
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Recombinant Human MAO-A | Sigma-Aldrich, R&D Systems, or equivalent |
| Recombinant Human MAO-B | Sigma-Aldrich, R&D Systems, or equivalent |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.4 |
| p-Tyramine (Substrate) | Sigma-Aldrich |
| Dye Reagent | e.g., Amplex™ Red or equivalent |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich |
| 1-(3,4-difluorophenyl)-N-methylmethanamine | Synthesized or custom order |
| Clorgyline hydrochloride (MAO-A inhibitor) | Sigma-Aldrich |
| Pargyline hydrochloride (MAO-B inhibitor) | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | ACS Grade |
| 96-well black, clear-bottom plates | Corning, Greiner, or equivalent |
| Fluorescence microplate reader | Capable of Ex/Em at 530/585 nm |
Experimental Workflow
Caption: Workflow for the fluorometric MAO inhibition assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(3,4-difluorophenyl)-N-methylmethanamine in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be ≤1%.
-
Prepare stock solutions of clorgyline and pargyline (positive controls) in the same manner.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add 45 µL of diluted MAO-A or MAO-B enzyme (pre-diluted in Assay Buffer to the desired concentration) to each well.
-
Rationale: Using separate plates or distinct sections of a plate for each enzyme isoform is critical for assessing selectivity.
-
Add 5 µL of the serially diluted test compound, controls (clorgyline/pargyline), or DMSO (for 100% activity control) to the wells.
-
Plate Layout Example:
-
Columns 1-10: Test Compound (10 concentrations)
-
Column 11: Positive Control Inhibitor (e.g., Clorgyline for MAO-A)
-
Column 12: Vehicle Control (DMSO)
-
-
-
Pre-incubation:
-
Mix the plate gently on a horizontal shaker.
-
Incubate for 10 minutes at room temperature.[5]
-
Rationale: This step allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is crucial for accurately determining the potency of time-dependent or irreversible inhibitors.
-
-
Reaction Initiation and Measurement:
-
Prepare a "Working Reagent" mix containing p-tyramine, dye reagent, and HRP in Assay Buffer.[9] Refer to the manufacturer's instructions for optimal concentrations (e.g., from Sigma's MAK136 kit: 1 µL p-tyramine, 1 µL Dye Reagent, 1 µL HRP Enzyme per 50 µL Assay Buffer).[5]
-
Add 50 µL of the Working Reagent to all wells to start the reaction.
-
Immediately place the plate in a fluorescence reader and incubate for 20 minutes at room temperature, protected from light.[5]
-
Measure fluorescence intensity (λex = 530 nm, λem = 585 nm). A kinetic read (every 1-2 minutes) is recommended to ensure the reaction is in the linear range.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence (wells with no enzyme).
-
Use the formula: % Inhibition = 100 * (1 - (RFU_inhibitor - RFU_background) / (RFU_vehicle - RFU_background)) where RFU is the Relative Fluorescence Unit.
-
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
-
Assess Selectivity:
-
Calculate the selectivity index by dividing the IC₅₀ for the less preferred isoform by the IC₅₀ for the more preferred isoform.
-
Selectivity Index (MAO-B vs MAO-A) = IC₅₀(MAO-A) / IC₅₀(MAO-B)
-
Protocol 2: High-Specificity LC-MS/MS Assay
This protocol provides a definitive, quantitative measure of MAO activity and is ideal for confirming hits and conducting detailed kinetic studies.
Principle
This method directly quantifies the product of the enzymatic reaction using LC-MS/MS, which provides exceptional sensitivity and specificity.[8] Kynuramine is used as a substrate for both MAO-A and MAO-B. Its deamination product, 4-hydroxyquinoline (4-HQ), is measured.[8] The high specificity of this method avoids interference issues common in coupled assays.
Materials and Reagents
| Reagent/Material | Specification |
| Recombinant Human MAO-A/MAO-B | As above |
| Assay Buffer | 100 mM Potassium Phosphate, pH 7.4 |
| Kynuramine dihydrobromide (Substrate) | Sigma-Aldrich |
| 4-Hydroxyquinoline (4-HQ, Standard) | Sigma-Aldrich |
| Internal Standard (IS) | e.g., Deuterated 4-HQ or a structural analog |
| Acetonitrile (ACN) with 0.1% Formic Acid | LC-MS Grade |
| Water with 0.1% Formic Acid | LC-MS Grade |
| Trichloroacetic Acid (TCA) or other quenching agent | ACS Grade |
| LC-MS/MS System | Triple quadrupole mass spectrometer with ESI source |
Experimental Workflow
Caption: Workflow for the LC-MS/MS-based MAO inhibition assay.
Step-by-Step Protocol
-
Standard and Compound Preparation:
-
Prepare a standard curve of 4-HQ in the assay buffer.
-
Prepare serial dilutions of the test compound as described in Protocol 1.
-
-
Enzymatic Reaction:
-
In microcentrifuge tubes, combine 90 µL of MAO enzyme solution (in Assay Buffer) with 10 µL of the test compound dilution or vehicle.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of kynuramine substrate. The final substrate concentration should be near its Kₘ value for the respective enzyme.
-
Incubate for 15-30 minutes at 37°C. Ensure the reaction time is within the linear range of product formation.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 100 µL of ice-cold Acetonitrile containing the internal standard. This simultaneously quenches the reaction and precipitates the enzyme.
-
Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an LC-MS autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze samples using a suitable C18 column with a gradient elution.
-
Monitor the specific mass transitions for 4-HQ and the internal standard using Multiple Reaction Monitoring (MRM) mode.
-
| Parameter | Example Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (4-HQ) | To be optimized, e.g., m/z 146 -> 118 |
| MRM Transition (IS) | To be optimized based on IS used |
Data Analysis
-
Quantify Product Formation:
-
Generate a standard curve by plotting the peak area ratio (4-HQ / IS) against the concentration of the 4-HQ standards.
-
Use the regression equation from the standard curve to determine the concentration of 4-HQ formed in each sample.
-
-
Calculate % Inhibition and IC₅₀:
-
Calculate the rate of reaction (e.g., pmol/min/mg protein).
-
Determine % Inhibition and IC₅₀ values as described in section 3.5.
-
Assay Validation and Mechanism of Action (MOA)
For drug development, assay validation is a regulatory expectation.[10][11] The developed assays should be validated for parameters such as precision, accuracy, and robustness.
Advanced Studies: Determining Inhibition Mechanism
To understand how the compound inhibits the enzyme (e.g., competitive, non-competitive), a matrix of experiments should be performed by varying the concentrations of both the substrate and the inhibitor.[12]
-
Experimental Design: Generate dose-response curves for the inhibitor at several fixed concentrations of the substrate (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ).
-
Data Analysis: Analyze the data globally using non-linear regression to fit different enzyme inhibition models (competitive, non-competitive, uncompetitive, mixed-model). This analysis will yield the inhibition constant (Kᵢ), which is a more precise measure of inhibitor potency than the IC₅₀. For these studies, it is recommended to test at least 8 concentrations of the inhibitor spanning the Kᵢ value.[12]
-
Interpretation: The model that best fits the data reveals the mechanism of inhibition. For example, a competitive inhibitor will increase the apparent Kₘ of the substrate without changing Vₘₐₓ.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing; Edge effects on the plate. | Use calibrated pipettes; Ensure thorough mixing after each addition; Avoid using the outer wells of the plate. |
| No or Low Signal (Fluorometric) | Inactive enzyme or HRP; Degraded substrate or dye; Incorrect filter settings. | Use fresh reagents and confirm enzyme activity with a control run; Verify plate reader settings (Ex/Em wavelengths). |
| High Background Signal (Fluorometric) | Autofluorescence of test compound; Contaminated buffer or reagents. | Run a compound-only control (no enzyme) and subtract its signal; Use fresh, high-purity reagents. |
| Poor Peak Shape (LC-MS/MS) | Column degradation; Inappropriate mobile phase; Sample matrix effects. | Use a guard column or replace the analytical column; Optimize mobile phase pH and organic content; Dilute sample further. |
Conclusion
The fluorometric and LC-MS/MS assays described provide a robust, tiered approach to characterizing the enzymatic inhibition profile of 1-(3,4-difluorophenyl)-N-methylmethanamine. The fluorometric assay is well-suited for initial high-throughput screening to determine potency (IC₅₀) and isoform selectivity. The LC-MS/MS method offers a highly specific and sensitive orthogonal approach, ideal for hit confirmation and detailed mechanistic studies to determine the inhibition constant (Kᵢ). Following these protocols will enable researchers to generate reliable and comprehensive data essential for the advancement of this compound in the drug discovery pipeline.
References
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Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(8), 929-934. [Link]
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Niwa, T., et al. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1717, 125-133. [Link]
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OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Shin, J. M., et al. (2011). Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics, 339(2), 412-420. [Link]
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Yang, M., et al. (2006). Liquid chromatographic and tandem mass spectrometric assay for evaluation of in vivo inhibition of rat brain monoamine oxidases (MAO) A and B following a single dose of MAO inhibitors: application of biomarkers in drug discovery. Journal of Chromatography B, 834(1-2), 153-159. [Link]
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Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Shin, J. M., et al. (2011). Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics, 339(2), 412-420. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1899. [Link]
-
Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. Elabscience. [Link]
-
Li, G., et al. (2010). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Pharmaceutical Biology, 48(8), 859-864. [Link]
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Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins. U.S. Food and Drug Administration. [Link]
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Kawai, M., et al. (2007). Discovery of (-)-6-[2-[4-(3-fluorophenyl)-4-hydroxy-1-piperidinyl]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone--a potent NR2B-selective N-methyl D-aspartate (NMDA) antagonist for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 17(20), 5558-5562. [Link]
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Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. U.S. Food and Drug Administration. [Link]
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Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
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Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, and Implications for Dosing and Labeling. U.S. Food and Drug Administration. [Link]
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Kacer, P., et al. (2011). LC-ESI-MS-MS Method for Monitoring Dopamine, Serotonin and Their Metabolites in Brain Tissue. Chromatographia, 73(Suppl 1), 143-150. [Link]
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Deng, Y., et al. (2013). LC-MS method for determining the activity of semicarbazide-sensitive amine oxidase in rodents. Analytical Methods, 5(18), 4887-4893. [Link]
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Guidance for Industry: Enzyme Preparations. U.S. Food and Drug Administration. [Link]
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Murumkar, P. R., et al. (2007). Tetrasubstituted imidazole inhibitors of cytokine release: probing substituents in the N-1 position. Bioorganic & Medicinal Chemistry Letters, 17(16), 4474-4478. [Link]
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formulation of 1-(3,4-difluorophenyl)-N-methylmethanamine for oral administration in rodents
Application Note & Protocol Guide
Introduction
1-(3,4-difluorophenyl)-N-methylmethanamine is a substituted phenethylamine derivative intended for preclinical evaluation. The success of in-vivo oral studies in rodent models is fundamentally dependent on the creation of a homogenous, stable, and bioavailable drug formulation. Achieving consistent and reproducible exposure is critical for accurately assessing pharmacokinetic (PK) and pharmacodynamic (PD) relationships.[1]
This compound's structure suggests it is a lipophilic, weakly basic amine, characteristics that often lead to poor aqueous solubility, presenting a significant formulation challenge.[2][3] An inadequate formulation can result in variable absorption, underestimation of the compound's potency, and poor study-to-study reproducibility.
This guide provides a comprehensive framework for the systematic development of an oral formulation for 1-(3,4-difluorophenyl)-N-methylmethanamine. It covers pre-formulation considerations, detailed protocols for several common vehicle systems, and best practices for oral gavage administration in rodents. The objective is to equip researchers with the rationale and methodology to select and prepare a formulation that ensures reliable and consistent drug delivery.
Part 1: Pre-Formulation Characterization & Strategy
Predicted Physicochemical Profile
The properties in the table below dictate the formulation strategy. The high predicted LogP and secondary amine structure (a weak base) are the most critical factors.
| Property | Predicted Value / Characteristic | Implication for Oral Formulation |
| Molecular Formula | C₈H₉F₂N | - |
| Molecular Weight | 157.16 g/mol | Influences concentration and molarity calculations. |
| Predicted XLogP3-AA | ~2.0 - 3.5 | Indicates high lipophilicity and likely poor aqueous solubility.[4] |
| Predicted pKa | ~8.5 - 10.0 (Basic Amine) | The compound is a weak base. Solubility will be highly pH-dependent; it will be more soluble at acidic pH where it can be protonated to form a salt. |
| Predicted Solubility | Poor in aqueous media (pH 7.4) | Simple aqueous solutions are unlikely to be feasible at typical dose levels. Enabling technologies are required.[3] |
| BCS Classification | Likely Class II or IV | Suggests that absorption will be limited by dissolution rate and/or permeability.[7] |
Core Formulation Challenges & Strategic Approaches
-
Poor Aqueous Solubility: The primary hurdle is the compound's low intrinsic solubility in water. Direct dissolution in water or simple saline will likely fail to achieve the necessary concentration for typical in-vivo studies.
-
Weakly Basic Nature: The secondary amine moiety provides a strategic advantage. This group can be protonated in an acidic environment to form a more soluble salt (e.g., a hydrochloride salt). This is often the first and simplest approach to attempt.
-
Physical Form: The compound is assumed to be a crystalline solid. For suspensions, particle size and wettability are critical parameters for achieving a uniform and stable formulation.
Based on these challenges, three primary formulation strategies are recommended for evaluation. The choice depends on the required dose, the compound's exact solubility in each vehicle, and the desired study duration.
Part 2: Formulation Development & Vehicle Selection
The goal is to create a homogenous liquid formulation suitable for accurate administration via oral gavage. The following decision workflow can guide the selection process.
Vehicle Selection Workflow
Caption: Vehicle selection decision workflow.
Recommended Vehicle Systems & Protocols
Safety Precaution: Always work in a well-ventilated area or fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the test compound and solvents.
Protocol 1: Aqueous Solution via In-Situ Salt Formation
-
Rationale: This is the simplest method and should be attempted first, especially for lower doses. By adding a stoichiometric equivalent of acid (e.g., HCl), the weakly basic amine is converted to its hydrochloride salt, which often has dramatically higher aqueous solubility.
-
Materials:
-
1-(3,4-difluorophenyl)-N-methylmethanamine (free base)
-
1N Hydrochloric Acid (HCl)
-
0.9% Saline or Phosphate Buffered Saline (PBS)[8]
-
Volumetric flasks, magnetic stirrer, pH meter
-
-
Step-by-Step Methodology:
-
Calculate Molar Equivalents: Determine the moles of the compound to be weighed. Calculate the volume of 1N HCl needed to provide a 1:1 molar ratio of compound to HCl.
-
Weigh Compound: Accurately weigh the required amount of the compound into a clean glass beaker or vial containing a magnetic stir bar.
-
Initial Dispersion: Add approximately 70% of the final required volume of saline or PBS to the beaker and begin stirring. The compound will likely not dissolve.
-
Acidification: While stirring, slowly add the calculated volume of 1N HCl dropwise. The solid should begin to dissolve as the salt is formed.
-
Check for Dissolution: Continue stirring for 15-20 minutes. Visually inspect for any remaining solid particles. If the solution is not clear, gentle warming (to 30-40°C) may be attempted.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. If it is excessively low (e.g., < 2), it may cause gastrointestinal irritation. If necessary, adjust cautiously towards a pH of 3-4 using dilute NaOH, ensuring the compound does not precipitate.
-
Final Volume: Transfer the solution to a volumetric flask and add saline/PBS to reach the final target volume. Mix thoroughly.
-
Validation: The final formulation should be a clear, particle-free solution.
-
Protocol 2: Aqueous Suspension
-
Rationale: If the required dose is too high to be achieved in a solution, a suspension is the next logical choice. This vehicle uses methylcellulose to increase viscosity and prevent the rapid settling of drug particles, and Tween 80 as a wetting agent to ensure the hydrophobic particles disperse evenly in the aqueous medium.[9][10]
-
Materials:
-
1-(3,4-difluorophenyl)-N-methylmethanamine (free base)
-
Methylcellulose (MC, e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Purified, sterile water
-
Magnetic stirrer with hot plate, homogenizer or sonicator
-
-
Step-by-Step Methodology:
-
Prepare the Vehicle (0.5% MC, 0.2% Tween 80):
-
Heat approximately one-third of the final required volume of water to 60-80°C.[11]
-
Slowly add the methylcellulose powder (0.5% w/v, e.g., 0.5 g for 100 mL) while stirring vigorously to wet the particles.[11]
-
Remove from heat and add the remaining two-thirds of the water as ice-cold water or ice chips. Continue stirring in a cold bath until the solution becomes clear and viscous.[11]
-
Add Tween 80 (0.2% v/v, e.g., 0.2 mL for 100 mL) and mix until fully incorporated.[12]
-
-
Weigh Compound: Accurately weigh the required amount of the compound. For best results, micronize the powder using a mortar and pestle to reduce particle size.
-
Create a Paste: In a glass mortar, add a small amount of the prepared vehicle to the drug powder and triturate to form a smooth, uniform paste. This step is critical to ensure all particles are properly wetted.
-
Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition until the final volume is reached.
-
Homogenization: For a more uniform and stable suspension, use a sonicator or a mechanical homogenizer for several minutes.[10]
-
Storage & Use: Store refrigerated (2-8°C). Before each use, bring to room temperature and mix thoroughly (e.g., by vortexing or inverting) to ensure uniform redispersion of the drug particles.
-
Protocol 3: Solubilization with Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an "inclusion complex" that is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies due to its good safety profile.[15]
-
Materials:
-
1-(3,4-difluorophenyl)-N-methylmethanamine (free base)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified, sterile water or buffer (e.g., citrate buffer pH 3-4)
-
Magnetic stirrer, sonicator
-
-
Step-by-Step Methodology:
-
Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in water or an appropriate acidic buffer (e.g., for 10 mL, dissolve 2-4 g of HP-β-CD in water). Stirring and gentle warming can aid dissolution.
-
Add Compound: While stirring the HP-β-CD solution, slowly add the weighed drug powder.
-
Facilitate Complexation: Continue to stir the mixture for several hours (or overnight) at room temperature. Sonication can significantly accelerate the complexation process and drug dissolution.[16]
-
Assess Dissolution: The final formulation should be a clear solution. If some particles remain, the solubility limit in that specific concentration of HP-β-CD may have been reached. The solution can be filtered through a 0.22 µm filter if necessary to remove any undissolved excess.
-
Storage: Store at room temperature or refrigerated, protected from light.
-
Part 3: In-Vivo Administration Protocol
Dose Calculation and Volume Guidelines
Accurate dosing requires precise calculation of the volume to be administered based on the animal's most recent body weight. The maximum recommended gavage volumes should not be exceeded without specific justification and institutional animal care and use committee (IACUC) approval.[17][18]
| Species | Body Weight (g) | Dosing Volume (mL/kg) | Max Volume (example) | Gavage Needle Size (Gauge) |
| Mouse | 20 - 30 g | 5 - 10 mL/kg | 0.2 - 0.3 mL | 20-22g, flexible or 1.5" metal |
| Rat | 200 - 300 g | 5 - 10 mL/kg | 2.0 - 3.0 mL | 16-18g, flexible or 2-3" metal |
Calculation Formula: Dosing Volume (mL) = (Animal Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)
Standard Operating Procedure for Oral Gavage
This protocol synthesizes best practices for ensuring animal welfare and procedural accuracy.[17][19][20] All personnel must be properly trained before performing this procedure.
Caption: Standardized oral gavage workflow.
-
Key Procedural Points:
-
Restraint: Restrain the animal firmly but gently to align the head and esophagus in a straight line.[19]
-
Tube Insertion: Insert the gavage tube through the diastema (gap between incisors and molars) and advance it gently along the animal's upper palate. The animal should swallow the tube.[20]
-
Confirm Placement: NEVER force the tube. If resistance is met, or if the animal exhibits coughing or respiratory distress (cyanosis), the tube may be in the trachea.[17] Immediately withdraw and start again once the animal is stable.
-
Administration: Inject the substance slowly over 2-3 seconds to prevent regurgitation and aspiration.[17]
-
Monitoring: After dosing, observe the animal for 5-10 minutes for any adverse signs like labored breathing or lethargy.[19] The procedure itself is a stressor, so handling should be efficient and calm.[21]
-
Part 4: Formulation Validation and Integrity
To ensure a self-validating system, the following quality control steps are essential:
-
Homogeneity: For suspensions, visually inspect for uniformity before and after mixing. It is also good practice to take samples from the top and bottom of a prepared batch to quantify by HPLC/LC-MS to ensure the drug is evenly distributed.
-
Concentration Verification: After preparing a new batch of formulation, the concentration should be verified analytically (e.g., via HPLC) to confirm accuracy.
-
Short-Term Stability: For multi-day studies, assess the stability of the formulation under storage conditions. A simple approach is to re-analyze the concentration and visually inspect a stored sample after 24 or 48 hours to check for degradation or significant changes in physical appearance (e.g., particle agglomeration).
Conclusion
The successful oral administration of 1-(3,4-difluorophenyl)-N-methylmethanamine in rodents hinges on a systematic formulation development process. Due to its predicted poor aqueous solubility, simple aqueous solutions are likely insufficient. Researchers should prioritize investigating in-situ salt formation, aqueous suspensions with appropriate excipients like methylcellulose and Tween 80, or solubilization using cyclodextrins. Adherence to precise preparation protocols and established best practices for oral gavage administration is paramount for generating reliable, reproducible, and ethically sound preclinical data.
References
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia.
-
Al-hbiab, A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLOS ONE.
-
University of California, San Francisco IACUC. Oral Gavage In Mice and Rats. UCSF IACUC.
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Instech Laboratories.
-
Maul, J., et al. (2005). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. ResearchGate.
-
Gautam, A., et al. (2015). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.
-
European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA.
-
ResearchGate Discussion. (2021). Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O?. ResearchGate.
-
Lopes, C., et al. (2016). Cyclodextrins for Oral Controlled Release. SciSpace.
-
Sahu, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery.
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC.
-
ResearchGate Figure. (2018). Oral gavage of vehicle is stressful to rats. ResearchGate.
-
International Journal of Research in Pharmacy and Chemistry. (2012). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. IJRPC.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences.
-
PubChem. 1,1-bis(2,5-difluorophenyl)-N-methylmethanamine. National Center for Biotechnology Information.
-
Reagan-Shaw, S., et al. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal.
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
-
Fagerberg, J. H., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences.
-
Children's Hospital of Philadelphia Research Institute. (2016). Methyl Cellulose. CHOP Research Institute.
-
Szejtli, J. (1994). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate.
-
Capsugel. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
-
ResearchGate Discussion. (2024). How can I dissolve my drug in 0.5% methylcellulose?. ResearchGate.
-
PubChem. N,N-Difluoromethanamine. National Center for Biotechnology Information.
-
PubChem. (3-Fluorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information.
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- 4. 1,1-bis(2,5-difluorophenyl)-N-methylmethanamine | C14H11F4N | CID 63674445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Difluoromethanamine | CH3F2N | CID 533410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3-Fluorophenyl)(4-fluorophenyl)methanone | C13H8F2O | CID 520691 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1-(3,4-difluorophenyl)-N-methylmethanamine and its Analogs for Monoamine Transporter Inhibition
Introduction: The Rationale for Screening 1-(3,4-difluorophenyl)-N-methylmethanamine at Monoamine Transporters
The compound 1-(3,4-difluorophenyl)-N-methylmethanamine belongs to the phenethylamine class of molecules, which are known to interact with a variety of biological targets, most notably the monoamine transporters (MATs).[1] The MAT family, which includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical regulators of neurotransmission.[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of synaptic signaling.[3] Dysregulation of monoamine systems is implicated in a wide range of neurological and psychiatric disorders, including depression, ADHD, anxiety, and Parkinson's disease, making the MATs prime targets for therapeutic drug development.[3][4]
The structural features of 1-(3,4-difluorophenyl)-N-methylmethanamine, specifically the difluorophenyl ring and the N-methylmethanamine side chain, suggest a high probability of interaction with the substrate binding sites of MATs. The fluorination pattern on the phenyl ring can significantly influence binding affinity and selectivity across the different transporters. Therefore, a systematic high-throughput screening (HTS) campaign is a logical and efficient first step to elucidate the biological activity of this compound and its analogs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening assays to characterize the inhibitory activity of 1-(3,4-difluorophenyl)-N-methylmethanamine on DAT, NET, and SERT. We will detail both fluorescence-based and radioligand-based assay formats, providing step-by-step protocols and explaining the causality behind key experimental choices to ensure robust and reliable data generation.
Strategic Overview of the HTS Cascade
A successful HTS campaign for a novel compound like 1-(3,4-difluorophenyl)-N-methylmethanamine requires a multi-step approach to first identify activity, then confirm it, and finally characterize the nature of the interaction. This "HTS cascade" ensures that resources are used efficiently and that false positives are eliminated early in the process.
Sources
- 1. 1-(2,4-Difluorophenyl)-N-methylmethanamine | 696589-32-9 | Benchchem [benchchem.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Difluorophenyl)-N-methylmethanamine
Welcome to the technical support center for the synthesis of 1-(3,4-difluorophenyl)-N-methylmethanamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.
Introduction: Navigating the Synthesis
The synthesis of 1-(3,4-difluorophenyl)-N-methylmethanamine, a key secondary amine intermediate, is most commonly achieved via a one-pot reductive amination of 3,4-difluorobenzaldehyde with methylamine. This method is efficient but requires careful control of reaction conditions to prevent side-product formation and maximize yield. This guide will walk you through the critical parameters and provide solutions to common challenges encountered during this synthesis.
Synthetic Pathway Overview
The primary and most efficient route is the direct reductive amination. An alternative, though less common, two-step approach involves the N-methylation of the corresponding primary amine.
Caption: Primary synthetic routes to 1-(3,4-difluorophenyl)-N-methylmethanamine.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Category 1: Low Reaction Conversion & Stalled Reactions
Q1: My reaction has stalled with a significant amount of 3,4-difluorobenzaldehyde remaining. What are the likely causes?
A1: A stalled reaction is often due to issues with imine formation or the reducing agent. Here's a systematic approach to troubleshooting:
-
Imine Formation Equilibrium: The initial step, the condensation of the aldehyde and methylamine to form an imine, is a reversible equilibrium.[1] The removal of water drives the reaction forward. If you are not using a dehydrating agent or a setup to remove water (like a Dean-Stark trap), the equilibrium may favor the starting materials.
-
Expert Tip: While not always necessary in a one-pot reductive amination, if stalling is a persistent issue, consider adding a mild dehydrating agent like anhydrous magnesium sulfate or using a solvent system that allows for azeotropic removal of water.
-
-
pH of the Reaction Medium: The pH is critical. The reaction should be weakly acidic (pH 5-7).[2]
-
If the pH is too high (basic), the rate of imine formation slows down.
-
If the pH is too low (strongly acidic), the methylamine will be protonated to form a non-nucleophilic ammonium salt, preventing it from attacking the carbonyl carbon.
-
Protocol: Use a few drops of acetic acid to catalyze imine formation.[3] Monitor the pH if possible, especially if using a salt form of methylamine.
-
-
Reducing Agent Activity: The hydride-based reducing agent may have degraded.
-
Sodium Borohydride (NaBH₄): This reagent is sensitive to acidic conditions and will decompose over time.[4] It is best added after the imine has had time to form.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that tolerates slightly acidic conditions better than NaBH₄, making it ideal for one-pot reactions.[1][5] It can be present from the start of the reaction. If it's old or has been improperly stored, it may have lost its activity.
-
Sodium Cyanoborohydride (NaBH₃CN): Also suitable for one-pot reactions due to its stability in mildly acidic conditions and its selectivity for reducing imines over aldehydes.[1][6] However, it can generate toxic byproducts.
-
Troubleshooting Workflow: Stalled Reaction
Caption: A decision tree for troubleshooting stalled reductive amination reactions.
Category 2: Low Yield of Desired Product & Impurity Formation
Q2: My starting material is consumed, but the isolated yield of the secondary amine is low. What are the common side products?
A2: Low yield with high conversion points to the formation of side products. The most common culprits are the primary amine and the corresponding alcohol.
-
Side Product 1: 1-(3,4-Difluorophenyl)methanamine (Primary Amine)
-
Cause: This can arise if the reaction is stopped prematurely or if there is insufficient methylating character in the reaction. In the context of direct reductive amination, this is less common but could indicate an issue with the second methylation step if a different synthetic route is being attempted.
-
-
Side Product 2: (3,4-Difluorophenyl)methanol (Alcohol)
-
Cause: This is a very common side product and occurs when the reducing agent reduces the starting aldehyde before it can form the imine.[7] This is particularly problematic when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot synthesis.
-
Solution:
-
Two-Step Procedure: First, stir the aldehyde and methylamine together in a solvent like methanol for 1-2 hours to allow for imine formation, then add the NaBH₄ portion-wise at a low temperature (0-10 °C).[8][9]
-
Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion), thus minimizing alcohol formation.[5][6]
-
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Pros | Cons | Recommended Use |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Reduces aldehydes and ketones; sensitive to acid.[7][9] | Best for a two-step procedure after imine formation is confirmed. |
| Sodium Cyanoborohydride | NaBH₃CN | Stable in mild acid; selective for imines.[1] | Generates toxic HCN/cyanide waste. | Effective for one-pot reactions; requires careful handling and workup. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective for imines; non-toxic byproducts.[1] | More expensive; moisture-sensitive.[9] | The preferred agent for one-pot direct reductive aminations. |
Q3: I am observing over-methylation, resulting in the formation of a tertiary amine. How can I prevent this?
A3: While direct reductive amination of an aldehyde with a primary amine typically yields the secondary amine, certain conditions can promote further reaction to a tertiary amine. This is more of a concern in stepwise N-methylation routes. The Eschweiler-Clarke reaction, for example, is designed to take primary and secondary amines to the tertiary amine and will not stop at the secondary stage.[10][11][12]
If using a methylating agent like methyl iodide or dimethyl sulfate, over-alkylation is a significant risk because the secondary amine product is often more nucleophilic than the starting primary amine.[13]
-
Solution:
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the methylating agent and add it slowly to the reaction mixture.
-
Protecting Groups: A more robust method is to use a protecting group strategy. For instance, reacting the primary amine with benzaldehyde to form an imine, methylating the imine to form an iminium salt, and then hydrolyzing the salt can yield the monomethylated product cleanly.[14]
-
Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific lab conditions and scale.
One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzaldehyde (1.0 eq).
-
Solvent and Amine: Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add methylamine (1.1-1.2 eq, typically as a solution in THF or water).
-
Acid Catalyst: Add glacial acetic acid (1.1-1.2 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-(3,4-difluorophenyl)-N-methylmethanamine.
Protocol Workflow Diagram
Caption: Step-by-step workflow for the one-pot reductive amination protocol.
References
- Current time inform
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Vedantu. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a. ResearchGate. [Link]
-
a. Formation of imines and enamines. University of Illinois Springfield. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Product ratios a and yields obtained after reductive amination b between D-Gal and racemic AP using different reaction conditions. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Monomethylation of primary amines: N-methyl-2-phenethylamine. Sciencemadness Discussion Board. [Link]
-
Reductive Amination. YouTube. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. The Journal of Organic Chemistry. [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. [Link]
-
Synthesis of N-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide. Mol-Instincts. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
- CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
-
Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc. Figshare. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- KR20170111170A - Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n-methylmethanamine salt.
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overcoming solubility issues with 1-(3,4-difluorophenyl)-N-methylmethanamine in aqueous buffers
A Guide to Overcoming Aqueous Solubility Challenges for Researchers
Welcome to the dedicated technical support guide for 1-(3,4-difluorophenyl)-N-methylmethanamine. As Senior Application Scientists, we understand that unlocking the full potential of a compound begins with its successful preparation in a biologically relevant medium. This guide provides in-depth, field-proven strategies and troubleshooting workflows to address the primary challenge associated with this molecule: its limited solubility in aqueous buffers.
Part 1: Foundational Understanding - FAQs
This section addresses the fundamental physicochemical properties of 1-(3,4-difluorophenyl)-N-methylmethanamine that govern its solubility.
Q1: Why is 1-(3,4-difluorophenyl)-N-methylmethanamine poorly soluble in neutral aqueous buffers?
A1: The solubility of this compound is dictated by its molecular structure, which contains two key regions: a hydrophobic (water-repelling) difluorophenyl ring and a basic (proton-accepting) secondary amine group.
-
Hydrophobicity: The difluorophenyl ring is nonpolar and resists interaction with polar water molecules, driving the compound out of solution.
-
Basicity: The N-methylmethanamine group is a weak base. In its neutral, "free base" form, the molecule has low aqueous solubility. However, it can be protonated in acidic conditions to form a positively charged ammonium salt. This salt is significantly more polar and, therefore, more water-soluble.[1][2]
Many suppliers provide this compound as a hydrochloride (HCl) salt to improve shelf-life and initial solubility.[3][4] However, when this salt is added to a neutral or basic buffer (pH > pKa), it deprotonates back to the insoluble free base, often causing it to precipitate out of solution.[5]
Caption: Decision workflow for selecting a solubilization strategy.
Common Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent.
-
Ethanol (EtOH): A less potent but often more biocompatible option.
-
Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer used in many pharmaceutical formulations. [6]* Propylene Glycol (PG): Similar in application to PEG 400.
See Experimental Protocol 2: Using Co-solvents
Q4: My biological system is highly sensitive to both pH changes and organic solvents. Are there any alternative solubilization methods?
A4: Yes. When pH and co-solvents are not viable, you can use complexation agents such as cyclodextrins or surfactants. These molecules increase the apparent solubility of a compound without altering the bulk properties of the aqueous buffer.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [7]The hydrophobic 1-(3,4-difluorophenyl)-N-methylmethanamine molecule can become encapsulated within the cyclodextrin's cavity, forming a water-soluble "inclusion complex." [8][9]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and preferred choice due to its high aqueous solubility and low toxicity. [10]
-
Surfactants: Surface-active agents, such as Polysorbate 80 (Tween® 80) or Cremophor® EL, form structures called micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC). [11][12]The hydrophobic core of these micelles can encapsulate the drug molecule, effectively dissolving it in the aqueous phase. [13][14]Non-ionic surfactants are generally preferred for their lower toxicity in biological systems. [13] See Experimental Protocol 3: Solubilization with Cyclodextrins
Part 3: Detailed Experimental Protocols
Experimental Protocol 1: pH Adjustment for Solubilization
-
Objective: To dissolve 1-(3,4-difluorophenyl)-N-methylmethanamine by protonating it into its soluble salt form.
-
Materials:
-
1-(3,4-difluorophenyl)-N-methylmethanamine (HCl salt or free base)
-
Target aqueous buffer (e.g., MES, HEPES)
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
-
Methodology:
-
Start with your desired aqueous buffer at ~90% of the final volume.
-
While monitoring with a pH meter, slowly add 1 M HCl dropwise until the pH is between 5.0 and 6.0.
-
Weigh the required amount of 1-(3,4-difluorophenyl)-N-methylmethanamine and add it to the acidified buffer.
-
Stir the solution. The compound should dissolve readily. If cloudiness persists, the pH may be too high. Add another drop of 1 M HCl.
-
Once fully dissolved, adjust the volume to the final target with the buffer.
-
Crucial Final Step: Re-check the pH. If your experiment requires a specific final pH, this value must be recorded and reported, as it will differ from the starting buffer pH. Do NOT try to readjust the pH back towards neutral, as this will cause the compound to precipitate.
-
-
Trustworthiness Check: The solution should remain clear and free of particulates. A clear solution at a stable, acidic pH validates the protocol.
Experimental Protocol 2: Using Co-solvents
-
Objective: To prepare a concentrated stock solution in a co-solvent and dilute it into an aqueous buffer.
-
Materials:
-
1-(3,4-difluorophenyl)-N-methylmethanamine
-
Co-solvent (e.g., DMSO, Ethanol)
-
Target aqueous buffer
-
-
Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% co-solvent (e.g., 10-50 mM in DMSO). The compound should dissolve easily in the pure organic solvent.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Perform a serial dilution of this stock solution into your final aqueous buffer.
-
Field Insight: It is critical to add the stock solution to the buffer (not the other way around) and to vortex or mix immediately upon addition to avoid localized high concentrations that can cause precipitation.
-
Observe the solution at each dilution step. The highest concentration that remains clear is your working solubility limit under these conditions.
-
-
Trustworthiness Check: The final working solution must be visually clear. Always include a "vehicle control" in your experiments (buffer with the same final percentage of co-solvent but without the compound) to account for any effects of the co-solvent itself.
Experimental Protocol 3: Solubilization with Cyclodextrins
-
Objective: To increase aqueous solubility by forming an inclusion complex with HP-β-CD.
-
Materials:
-
1-(3,4-difluorophenyl)-N-methylmethanamine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer (at the desired final pH)
-
-
Methodology:
-
Prepare a solution of HP-β-CD in your target buffer. A common starting concentration is 2-10% (w/v). Stir until the cyclodextrin is fully dissolved.
-
Add the powdered 1-(3,4-difluorophenyl)-N-methylmethanamine directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 1-4 hours. For difficult-to-dissolve compounds, gentle heating (40°C) or sonication can accelerate complexation.
-
After the incubation period, visually inspect the solution for clarity. If particulates remain, use a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your working solution.
-
-
Trustworthiness Check: The protocol is validated by achieving a higher concentration of the compound in a clear solution compared to the buffer alone. It is advisable to determine the final concentration of the filtered solution analytically (e.g., via HPLC-UV).
Part 4: Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages & Considerations |
| pH Adjustment | Converts the insoluble free base to a soluble protonated salt. [15][] | Simple, effective, uses common lab reagents, avoids organic solvents. | Final solution will be acidic; may not be suitable for pH-sensitive biological assays. |
| Co-solvents | Reduces the polarity of the aqueous solvent system, enhancing solubility of hydrophobic molecules. [17][18] | Allows for high-concentration stock solutions; simple to prepare. | Co-solvents (especially DMSO) can affect cell viability and enzyme activity; requires vehicle controls. |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule in a soluble host-guest complex. [7][8] | Biocompatible, maintains the buffer's pH and ionic strength, suitable for in vivo use. | May not achieve very high concentrations; requires optimization of cyclodextrin type and concentration. |
| Surfactants | Forms micelles that sequester the hydrophobic drug in their core, allowing dispersion in water. [11][12][14] | Effective at low concentrations (above CMC); widely used in formulations. | Can interfere with cell membranes and protein activity; potential for toxicity at higher concentrations. |
References
-
Gautam, A., Koshla, G., & Singh, G. (2023). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). Available at: [Link]
-
Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy and Technology Innovation. Available at: [Link]
-
MDPI. (n.d.). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Available at: [Link]
-
Al-Adhami, M., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health (NIH). Available at: [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
Spencer, J. N., et al. (1996). Complex formation between α-cyclodextrin and amines in water and DMF solvents. Journal of Solution Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Available at: [Link]
-
Lucero-Borja, D., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
Chemistry LibreTexts. (2014). 10.8: Amines as Bases. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (2025). Co-solvent: Significance and symbolism. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. Available at: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Available at: [Link]
-
PubChem. (n.d.). 1,1-difluoro-N-[(2-fluorophenyl)methyl]methanamine. Available at: [Link]
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- 2. Isolation (Recovery) [chem.ualberta.ca]
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- 4. 381236-46-0 | 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride - AiFChem [aifchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
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Technical Support Center: Stabilizing 1-(3,4-difluorophenyl)-N-methylmethanamine in Solution
Introduction: This technical guide is designed for researchers, scientists, and drug development professionals who are working with 1-(3,4-difluorophenyl)-N-methylmethanamine. The long-term stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document provides a comprehensive resource, including frequently asked questions (FAQs) for rapid issue resolution and in-depth troubleshooting guides for more complex stability challenges. Our goal is to equip you with the scientific principles and practical methodologies required to maintain the integrity of your valuable research materials.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of 1-(3,4-difluorophenyl)-N-methylmethanamine solutions.
Q1: What is the primary cause of degradation for 1-(3,4-difluorophenyl)-N-methylmethanamine in solution?
A1: The primary degradation pathway for many amine-containing compounds, including this one, is oxidation.[1][2] The lone pair of electrons on the nitrogen atom makes it susceptible to attack by atmospheric oxygen and other oxidizing agents. This can lead to the formation of N-oxides, imines, or other degradation products, ultimately reducing the purity and concentration of the active compound. Additionally, exposure to light can accelerate degradation through photolytic pathways.[2][3]
Q2: What are the ideal storage temperatures for solutions of this compound?
A2: For long-term storage, it is highly recommended to store solutions at low temperatures. Refrigeration at 2-8°C is a good starting point, and for extended periods (months to years), storage at -20°C or -80°C is preferable.[4][5] Lower temperatures significantly slow down the rate of chemical degradation reactions.[6]
Q3: Which solvents are recommended for long-term storage?
A3: The choice of solvent is critical for maintaining stability. Aprotic solvents are generally preferred over protic solvents like water or methanol. Protic solvents can participate in hydrogen bonding and may facilitate certain degradation reactions.[7] Commonly used aprotic solvents for storing similar compounds include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN). It is crucial to use anhydrous-grade solvents to minimize water content, as moisture can contribute to hydrolysis.[5]
Q4: How does pH affect the stability of 1-(3,4-difluorophenyl)-N-methylmethanamine in aqueous or protic solutions?
A4: The pH of the solution can significantly influence the stability of amines.[8][9][10] In acidic conditions, the amine will be protonated to form an ammonium salt. This protonated form is generally less susceptible to oxidation. Conversely, in basic conditions, the free amine is more prevalent, making it more vulnerable to oxidation.[9] Therefore, for aqueous-based formulations, maintaining a slightly acidic pH can enhance stability. However, extreme pH levels should be avoided as they can catalyze hydrolysis of other functional groups if present.[2][9]
Q5: Should I be concerned about freeze-thaw cycles?
A5: Yes, repeated freeze-thaw cycles should be minimized. These cycles can cause changes in the solution's concentration due to solvent evaporation and can introduce atmospheric oxygen and moisture into the sample. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated thawing of the main stock.[4]
II. Troubleshooting Guides
This section provides detailed guidance for addressing specific stability issues you may encounter during your experiments.
Issue 1: Rapid Loss of Compound Purity or Concentration
If you observe a faster-than-expected degradation of your 1-(3,4-difluorophenyl)-N-methylmethanamine solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for rapid compound degradation.
Detailed Troubleshooting Steps:
-
Verify Storage Conditions:
-
Temperature: Confirm that the storage temperature is appropriate (ideally ≤ -20°C).[5] Use a calibrated thermometer to check the freezer/refrigerator temperature.
-
Light Exposure: Ensure samples are stored in amber vials or otherwise protected from light to prevent photodegradation.[3][11]
-
Container: Use high-quality, inert containers such as amber glass vials with PTFE-lined caps to prevent leaching and gas exchange.[4]
-
-
Evaluate Solvent Quality:
-
Anhydrous Grade: Use fresh, anhydrous grade solvents to prepare your solutions. Older solvent bottles may have absorbed atmospheric moisture.
-
Peroxide Formation: Some solvents, like THF and dioxane, can form explosive peroxides over time. Test for peroxides if using these solvents.
-
Solvent Purity: Ensure the solvent is of high purity (e.g., HPLC or LC-MS grade) to avoid contaminants that could catalyze degradation.
-
-
Measure and Adjust pH (for aqueous/protic solutions):
-
Use a calibrated pH meter to check the pH of your solution.
-
If the pH is neutral or basic, consider adjusting it to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system (e.g., citrate or acetate buffer) to stabilize the amine in its protonated form.[12]
-
-
Implement Inert Atmosphere:
-
For highly sensitive applications, storing solutions under an inert atmosphere can significantly inhibit oxidation.
-
Protocol: Before sealing the vial, gently purge the headspace with an inert gas like argon or nitrogen. This displaces atmospheric oxygen.
-
-
Consider an Antioxidant:
-
In some cases, the addition of a small amount of an antioxidant can be beneficial.[13][14][15]
-
Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%).
-
Caution: Always perform a small-scale compatibility test to ensure the antioxidant does not interfere with your downstream applications.
-
Issue 2: Inconsistent Experimental Results Over Time
Variability in experimental outcomes when using the same stock solution at different time points often points to underlying stability issues.
Recommended Stability Study Protocol:
To proactively assess and ensure the long-term stability of your 1-(3,4-difluorophenyl)-N-methylmethanamine solution, a systematic stability study is recommended.
-
Preparation of Study Samples:
-
Prepare a fresh, homogenous stock solution of the compound at the desired concentration.
-
Aliquot the stock solution into multiple, identical vials, ensuring each vial has the same volume and is sealed properly.
-
-
Storage Conditions Matrix:
-
Establish a matrix of storage conditions to be tested. An example is provided in the table below.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Temperature | 4°C | -20°C | -80°C | Room Temp (Control) |
| Solvent | DMSO | Acetonitrile | Methanol | DMSO |
| Atmosphere | Ambient Air | Ambient Air | Ambient Air | Inert (Argon) |
| Light | Dark | Dark | Dark | Dark |
-
Time Points for Analysis:
-
Define a series of time points for sample analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Method:
-
Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
The method should be able to separate the parent compound from potential degradation products.
-
-
Data Analysis and Interpretation:
-
At each time point, analyze a vial from each storage condition.
-
Quantify the peak area of the parent compound and any new peaks that appear (degradation products).
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
A solution is generally considered stable if the amount of the parent compound remains above 95% of the initial concentration.
-
Caption: Experimental workflow for a long-term stability study.
III. Summary of Best Practices for Long-Term Storage
| Recommendation | Rationale |
| Storage Temperature | Store at -20°C or -80°C for long-term stability.[4][5] |
| Solvent Choice | Use anhydrous, aprotic solvents like DMSO or Acetonitrile.[7] |
| pH Control | For aqueous solutions, maintain a slightly acidic pH (4-6).[9][12] |
| Light Protection | Always use amber vials or protect from light.[3][11] |
| Inert Atmosphere | For maximum stability, purge headspace with argon or nitrogen. |
| Aliquoting | Prepare single-use aliquots to avoid freeze-thaw cycles.[4] |
| Container | Use inert glass vials with PTFE-lined caps.[4] |
By adhering to these guidelines and employing a systematic approach to troubleshooting, you can significantly enhance the stability of your 1-(3,4-difluorophenyl)-N-methylmethanamine solutions, leading to more reliable and reproducible research outcomes.
References
- Filo. (2025, June 19). Effect of Solvent on Basicity of Amines.
- Høisæter, K. K., et al. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
- Høisæter, K. K., et al. Impact of Solvent on the Thermal Stability of Amines.
- Høisæter, K. K., et al. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. SINTEF.
- Vevelstad, S. J., et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Benchchem. An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenyl-1-Naphthylamine.
- Vanderbilt Chemicals, LLC. Amine Antioxidants - Polymer Stabilizers.
- Linchemical. Amine Antioxidant 445 & 5057 Supply.
- OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents.
- Google Patents.
- Performance Additives.
- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.
- Oreate AI Blog. (2026, January 7).
- CHAPTER 21: AMINES.
- ResearchGate. (2025, August 5). Antioxidant action mechanisms of hindered amine stabilisers.
- Vanderbilt University Medical Center. Managing Chemical Retention and Storage.
- NCERT. Amines.
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- YouTube. (2018, September 8). Basic strength of amines In aqueous solution: Why secondary amines is more basic than pri and ter.
- Strobe, K., et al.
- Benchchem. 1-(2,4-Difluorophenyl)-N-methylmethanamine | 696589-32-9.
- Sigma-Aldrich. 1-(3,4-DIFLUOROPHENYL)-N-METHYLMETHANAMINE HCL.
- Labsolu. 1-(2,4-Difluorophenyl)-N-methylmethanamine.
- Pharmacy 180.
- Scribd. Influence of PH On The Stability of Pharmaceutical.
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Degradation p
- ChemicalBook. 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine.
- Fura, A., et al. (2003, July 14). Shift in pH of biological fluids during storage and processing: effect on bioanalysis. PubMed.
- PubChem. (2026, January 10). 1,1-bis(2,5-difluorophenyl)-N-methylmethanamine | C14H11F4N.
- Gniazdowska, E., et al. The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- ResearchGate. (2025, November 11). The Effect of pH and Time on The Stability of Superparamagnetic Maghemite Nanoparticle Suspensions.
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- 6. Research on the Management and Preservation Strategies of Laboratory Chemical Reagents' Shelf Life - Oreate AI Blog [oreateai.com]
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- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Managing Chemical Retention and Storage | Office of Clinical and Research Safety [vumc.org]
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- 15. performanceadditives.us [performanceadditives.us]
reducing side products in the synthesis of 1-(3,4-difluorophenyl)-N-methylmethanamine
Welcome to the technical support center for the synthesis of 1-(3,4-difluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis. Our focus is on practical, field-tested insights to help you minimize side products and optimize your reaction outcomes.
Introduction to Synthetic Strategies
The synthesis of 1-(3,4-difluorophenyl)-N-methylmethanamine, a key secondary amine, is most commonly achieved through the reductive amination of 3,4-difluorobenzaldehyde with methylamine. This method is favored for its control over the degree of alkylation, a common challenge in amine synthesis. An alternative approach involves the N-methylation of the primary amine, 1-(3,4-difluorophenyl)methanamine, via the Eschweiler-Clarke reaction. This guide will primarily focus on troubleshooting the reductive amination pathway, as it is a widely adopted and versatile method.
Troubleshooting Guide: Reductive Amination Pathway
The reductive amination of 3,4-difluorobenzaldehyde with methylamine is a robust reaction but can be prone to specific side product formation. Understanding the underlying mechanisms is key to mitigating these issues.
Problem 1: Formation of the Tertiary Amine Side Product
Question: I am observing a significant amount of the tertiary amine, 1-(3,4-difluorophenyl)-N,N-dimethylmethanamine, in my reaction mixture. What is causing this over-alkylation, and how can I prevent it?
Answer: The formation of the tertiary amine is a common side product in reductive amination when a primary amine is used. It arises from the newly formed secondary amine, 1-(3,4-difluorophenyl)-N-methylmethanamine, reacting further with the starting aldehyde to form an iminium ion, which is then reduced.
Causality and Mitigation Strategies:
-
Stoichiometry Control: The most direct approach to minimizing the tertiary amine is to control the stoichiometry of your reactants. Using a slight excess of the methylamine relative to the 3,4-difluorobenzaldehyde can help ensure the aldehyde is consumed before it can react with the desired secondary amine product. A methylamine to aldehyde ratio of 1.2:1 is a good starting point.
-
Reaction Temperature: Higher temperatures can favor the formation of the tertiary amine. Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for the secondary amine.
-
Order of Reagent Addition: A stepwise procedure can be highly effective. First, allow the 3,4-difluorobenzaldehyde and methylamine to form the imine intermediate completely before introducing the reducing agent. This ensures that the aldehyde concentration is minimized when the secondary amine is being formed, thus reducing the likelihood of a second reaction. You can monitor the imine formation by techniques like TLC or LC-MS.[1][2]
-
Choice of Reducing Agent: While sodium borohydride is a common reducing agent, it can be aggressive and may not offer the best selectivity. Sodium triacetoxyborohydride (STAB) is a milder and more selective reagent that is often preferred for reductive aminations as it preferentially reduces the iminium ion over the starting aldehyde.[1][2] This allows for a one-pot reaction where all reagents are present from the start, simplifying the procedure while maintaining high selectivity.
Experimental Protocol for Minimizing Tertiary Amine Formation:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a solution of methylamine (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete imine formation. Monitor the reaction progress by TLC.
-
Once the aldehyde is consumed, cool the reaction mixture back to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Work up the reaction by quenching with water, followed by extraction with an organic solvent.
Problem 2: Presence of 3,4-Difluorobenzyl Alcohol in the Product Mixture
Question: My final product is contaminated with 3,4-difluorobenzyl alcohol. Why is this happening, and what can I do to avoid it?
Answer: The formation of 3,4-difluorobenzyl alcohol is a result of the reduction of the starting aldehyde, 3,4-difluorobenzaldehyde, by the hydride reducing agent. This side reaction competes with the reduction of the desired imine intermediate.
Causality and Mitigation Strategies:
-
Selective Reducing Agent: The choice of reducing agent is critical to avoid this side product. Sodium borohydride (NaBH₄) can reduce both aldehydes and imines.[3][4] To enhance selectivity, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[1][2] Its steric bulk and reduced reactivity make it more selective for the protonated imine (iminium ion) over the aldehyde, especially in a one-pot procedure.
-
pH Control: The rate of imine formation is generally favored under slightly acidic conditions (pH 4-6). However, the reduction of the aldehyde by NaBH₄ can also be accelerated under these conditions. If using NaBH₄, it is best to perform the reaction in a two-step process where the imine is formed first under neutral conditions before the addition of the reducing agent.
-
Reaction Conditions: Ensure that the imine formation has proceeded to completion before adding a non-selective reducing agent like NaBH₄. This minimizes the concentration of the starting aldehyde available to be reduced.
Optimized Protocol to Avoid Alcohol Formation:
-
In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and methylamine (1.2 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Frequently Asked Questions (FAQs)
Q1: Can I use the Eschweiler-Clarke reaction to synthesize 1-(3,4-difluorophenyl)-N-methylmethanamine?
A1: Yes, the Eschweiler-Clarke reaction is a viable alternative. This reaction methylates a primary amine using formaldehyde and formic acid. You would first need to synthesize the primary amine, 1-(3,4-difluorophenyl)methanamine, and then react it under Eschweiler-Clarke conditions. A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts.[5]
Q2: What is the best way to purify the final product?
A2: The purification strategy will depend on the nature of the impurities.
-
Distillation: If the primary impurity is the higher-boiling tertiary amine, vacuum distillation can be an effective method for separation.
-
Acid-Base Extraction: As an amine, the product can be selectively extracted. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a reliable method for purifying the product from both more and less polar impurities. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is a good starting point.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The starting aldehyde, the imine intermediate, and the final amine product should have different Rf values. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is an excellent technique.
Data Summary
The following table provides a comparison of different reductive amination conditions for the synthesis of secondary amines, which can be adapted for the synthesis of 1-(3,4-difluorophenyl)-N-methylmethanamine.
| Reducing Agent | Solvent | Additive/Catalyst | Typical Yield (%) | Selectivity for Secondary Amine | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | None | 70-85 | Moderate to Good | [3][4] |
| Sodium Triacetoxyborohydride (STAB) | DCE | Acetic Acid (optional) | 85-95 | Excellent | [1][2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | ZnCl₂ or Ti(OiPr)₄ | 80-90 | Good to Excellent | [4][6] |
| Catalytic Hydrogenation (H₂) | Ethanol | Pd/C or Raney Ni | 75-90 | Good | [7] |
Visualizing Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.
Caption: Reductive amination pathway and common side products.
Caption: Common purification workflows for the final product.
References
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Minimizing byproduct formation in reductive amin
- Eschweiler–Clarke reaction. (2023, November 28). In Wikipedia.
- Alexakis, A., et al. (2004). A new and efficient access to C2-symmetrical secondary amines by reductive amination of ketones. Tetrahedron Letters, 45(7), 1449-1451.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine Using Me2SiHCl. (2015). The Journal of Organic Chemistry.
- 1-(3,4-DIFLUOROPHENYL)METHANAMINE. (n.d.).
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.).
- 1-(3,4-DIFLUOROPHENYL)-N-METHYLMETHANAMINE HCL. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols: Reaction of 2- Amino-3,4-difluorobenzaldehyde with Primary Amines for the Synthesis of Bioactive Molecules. (n.d.). BenchChem.
- Afanasyev, O. I., et al. (2018). Hitchhiker's guide to reductive amination. Organic & Biomolecular Chemistry, 16(33), 5963-5975.
- A Comparative Guide to the Synthesis of 2-Amino-3,4-difluorobenzaldehyde: A Cost-Benefit Analysis. (n.d.). BenchChem.
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.).
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- KR20170111170A - Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n-methylmethanamine salt. (n.d.).
- Reductive Amination with Borohydride & Borane Reducing Agents. (n.d.). Studylib.
- Martínez, R., et al. (2011). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 123(5), 657-663.
- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (n.d.). BenchChem.
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). ChemMedChem.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Hu, J., et al. (2013). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers, 1(1), 53-56.
- 1,1-bis(2,5-difluorophenyl)-N-methylmethanamine. (n.d.). PubChem.
- 1-(3,4-Difluorophenyl)-N-methylmethanamine hydrochloride. (n.d.). AiFChem.
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Technical Support Center: Quantification of 1-(3,4-difluorophenyl)-N-methylmethanamine by LC-MS
Welcome to the technical support guide for the LC-MS analysis of 1-(3,4-difluorophenyl)-N-methylmethanamine. As Senior Application Scientists, we have designed this resource to provide in-depth, field-proven insights into the common challenges encountered during the quantification of this and similar amine-containing small molecules. This guide follows a logical, question-and-answer format to directly address specific experimental issues.
Part 1: Analyte & Method Fundamentals
Q1: What are the key chemical properties of 1-(3,4-difluorophenyl)-N-methylmethanamine that influence its LC-MS analysis?
A1: Understanding the analyte's structure is the foundation of method development. 1-(3,4-difluorophenyl)-N-methylmethanamine (Mol. Wt. ~171.19 g/mol as free base) has two key features:
-
A Basic Secondary Amine (-NH(CH₃)): This group is readily protonated. Therefore, positive mode electrospray ionization (ESI+) is the preferred technique, where the molecule is detected as the protonated molecular ion, [M+H]⁺. The basicity also makes it prone to strong interactions with acidic residual silanols on standard silica-based C18 columns, a primary cause of peak tailing.[1][2]
-
A Difluorophenyl Ring: This moiety imparts hydrophobicity, making reversed-phase chromatography a suitable separation technique. The highly electronegative fluorine atoms can influence the molecule's electronic properties and its interactions during ionization.[3]
These properties dictate that the method will likely involve reversed-phase chromatography with an acidic mobile phase to ensure good peak shape and promote efficient ionization in ESI+ mode.
Table 1: Physicochemical Properties of 1-(3,4-difluorophenyl)-N-methylmethanamine
| Property | Value / Characteristic | Implication for LC-MS Analysis |
| Chemical Formula | C₈H₉F₂N | Used for mass confirmation. |
| Monoisotopic Mass | 171.0703 g/mol | Target mass for MS detection. |
| Predicted Ion | [M+H]⁺ at m/z 172.0781 | Primary ion to monitor in ESI+ mode. |
| Functional Group | Secondary Amine | Basic; prone to protonation. Susceptible to peak tailing on silica columns.[1] |
| Structural Feature | Difluorophenyl Ring | Provides hydrophobicity for reversed-phase retention. |
| Form | Often supplied as a hydrochloride salt. | The salt form is highly soluble in aqueous and polar organic solvents. |
Q2: I am developing a new method. What are the recommended starting LC-MS/MS parameters?
A2: A robust starting point is crucial. The following parameters are based on standard practices for small, basic molecules and can be optimized further.
Table 2: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Starting Condition | Rationale & Optimization Notes |
| LC Column | C18, 2.1 x 50 mm, <3 µm particle size | A general-purpose reversed-phase column. Consider a modern, high-purity, end-capped column to minimize silanol interactions.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid provides protons to ensure the analyte remains in its protonated state, which improves peak shape and ESI+ sensitivity.[5][6] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | 5-95% B over 5-10 minutes | A generic gradient to establish initial retention time. Adjust based on results. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns and compatible with standard ESI sources.[7] |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity. Temperature can also affect selectivity.[8] |
| Injection Vol. | 1 - 5 µL | Keep low to prevent peak distortion and column overload.[9] |
| Ionization Mode | ESI Positive (ESI+) | The secondary amine is readily protonated. |
| MS Scan Type | Multiple Reaction Monitoring (MRM) | For quantitative analysis, offering the best sensitivity and selectivity. |
| Precursor Ion | m/z 172.1 | The [M+H]⁺ of the analyte. |
| Product Ions | To be determined by infusion | Infuse a ~1 µg/mL solution of the analyte to find stable, high-intensity fragment ions. |
| Source Temp. | 250 - 450 °C | Optimize for maximum signal; higher temperatures aid desolvation but can degrade unstable compounds.[7] |
| Capillary Voltage | 3 - 5 kV | Optimize for stable spray and maximum signal intensity.[7] |
Part 2: Chromatography Troubleshooting
Q3: My analyte peak is tailing severely. What is causing this and how can I fix it?
A3: Peak tailing is the most common chromatographic problem for basic compounds like this analyte. The primary cause is secondary ionic interactions between the positively charged amine and negatively charged, deprotonated residual silanol groups (-Si-O⁻) on the surface of the column's silica packing material.[1][2] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
Caption: Decision tree for troubleshooting amine peak tailing.
-
Increase Mobile Phase Acidity: Ensure your mobile phase pH is low enough to keep both the analyte and the silanol groups protonated. Increasing the formic acid concentration (e.g., to 0.2%) can help "shield" the silanols.
-
Use a Modern, End-Capped Column: Older or lower-quality C18 columns have a higher population of accessible silanols. Use columns specifically marketed as "high-purity" or "double end-capped," which have been chemically treated to minimize these active sites.[4]
-
Consider Alternative Stationary Phases: If tailing persists, a standard C18 may not be suitable.
-
Phenyl-Hexyl Columns: These can offer different selectivity and sometimes better peak shape for aromatic amines.[10]
-
Embedded Polar Group (EPG) Columns: These have a polar group (e.g., carbamate) embedded in the alkyl chain, which creates a hydrating layer near the silica surface, shielding the silanols.
-
-
Check for Metal Interactions: The analyte may chelate with trace metals in the stainless-steel components of the LC system (frits, tubing) or the column itself. This can be diagnosed by injecting a strong chelating agent like EDTA. If peak shape improves, consider using bio-inert or PEEK hardware.[9]
Q4: My retention time is shifting between injections. What should I check?
A4: Retention time (RT) instability compromises data reliability. This issue is almost always related to the LC system, not the mass spectrometer.
-
Column Equilibration: This is the most common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good rule of thumb.[11] If you have a steep gradient, you may need a longer equilibration time.
-
Pump Performance and Degassing: Check for pressure fluctuations, which may indicate a bubble in the pump head or a faulty check valve. Ensure mobile phases are freshly prepared and adequately degassed.[11]
-
Mobile Phase Composition: Inaccurate mixing of mobile phases A and B by the pump can cause RT shifts. Also, volatile components (like formic acid) or organic solvent can evaporate over time, changing the composition. Prepare fresh mobile phase daily.
-
Column Temperature: Verify that the column oven is maintaining a consistent temperature. Fluctuations of even a few degrees can alter retention times.[8]
Part 3: Mass Spectrometry & Quantification
Q5: My signal intensity is low or unstable. How can I improve sensitivity?
A5: Low signal can be an issue with either the chromatography or the MS source.
-
Optimize ESI Source Parameters: Do not rely on default "tune" settings. Systematically optimize the following for your specific analyte and flow rate:[7][12]
-
Capillary Voltage: Adjust in ~0.5 kV increments to find the point of maximum stable signal.
-
Nebulizer and Drying Gas: The nebulizer gas affects droplet size, while the drying gas aids desolvation. Optimize their pressures/flow rates to maximize signal without causing fragmentation.
-
Source/Gas Temperature: Increase temperature to improve desolvation, but be cautious of thermal degradation of the analyte.[7]
-
-
Check Mobile Phase Compatibility: Ensure you are using an acidic modifier like formic acid to promote protonation. Avoid non-volatile buffers like phosphate, which will contaminate the MS source.[5]
-
Inspect and Clean the Source: Contamination is a leading cause of signal loss.[13] Regularly inspect and clean the capillary, skimmer, and ion optics according to the manufacturer's protocol. Salts from buffers or biological matrices can build up and suppress the signal.
Q6: I'm seeing significant signal variation in my quality control (QC) samples. Could this be a matrix effect?
A6: Yes, this is a classic symptom of matrix effects. A matrix effect is the alteration (suppression or enhancement) of analyte ionization due to co-eluting compounds from the sample matrix (e.g., plasma phospholipids, urine salts).[14][15] These undetected components compete with your analyte for ionization in the ESI source, leading to inaccurate and imprecise quantification.[16][17]
Caption: Diagram illustrating ionization suppression due to matrix effects.
-
Post-Column Infusion Test: This is the definitive way to visualize matrix effects. Infuse a constant flow of your analyte solution directly into the MS while injecting a blank, extracted matrix sample onto the LC column. Dips in the constant analyte signal indicate regions of ion suppression.
-
Improve Sample Preparation: The goal is to remove interfering matrix components. Protein precipitation is a common but "dirtier" technique.[18] Consider more rigorous methods like:
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
-
Modify Chromatography: Adjust the LC gradient to move the analyte's retention time away from regions of high matrix interference.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[19] A SIL-IS (e.g., with Deuterium or ¹³C labels) is chemically identical to the analyte and will co-elute perfectly. It will experience the exact same degree of ion suppression or enhancement, so the ratio of analyte-to-IS response remains constant and accurate.[20][21]
Q7: I don't have a stable isotope-labeled internal standard. How do I choose a suitable analog internal standard?
A7: When a SIL-IS is unavailable, a structural analog can be used, but selection is critical.[19] The ideal analog internal standard (IS) should:
-
Be Structurally Similar: It should have a similar chemical structure to the analyte to ensure similar extraction recovery and chromatographic behavior. For 1-(3,4-difluorophenyl)-N-methylmethanamine, a good candidate might be a positional isomer (e.g., 1-(2,3-difluorophenyl)-N-methylmethanamine) or a homolog (e.g., 1-(3,4-difluorophenyl)-N-ethylmethanamine).
-
Be Chromatographically Resolved: Unlike a SIL-IS, an analog IS must be chromatographically separated from the analyte peak.[21]
-
Not Be Present in Samples: The IS cannot be an endogenous compound or a potential metabolite.
-
Exhibit Similar Ionization: It should ionize with similar efficiency in the same ESI mode.
Crucially, you must validate that the analog IS adequately tracks the analyte. This means demonstrating that matrix effects impact the analyte and the IS to a similar degree across different lots of matrix.[17] If they do not, the IS is not suitable and will introduce, rather than correct for, error.
References
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Zhang, H., Zhang, Y., & Li, Y. (2020). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link]
-
Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
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Zhang, J., McCarty, S., & Hsieh, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
LC/MS Troubleshooting Guide. ResearchGate. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ResearchGate. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]
-
Troubleshooting LC-MS. LCGC International. [Link]
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Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). NIH National Center for Biotechnology Information. [Link]
-
Ugly peak shape of amine compound. Chromatography Forum. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH National Center for Biotechnology Information. [Link]
-
Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link]
-
Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS. ResearchGate. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
When Should an Internal Standard be Used?. LCGC International. [Link]
-
Got DMF? Chromatographic separation and identification of NDMA and DMF using LCMS-9030. Shimadzu. [Link]
-
In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. NIH National Center for Biotechnology Information. [Link]
-
LC-MS and GC-MS analyses of product B. ResearchGate. [Link]
-
1,1-bis(2,5-difluorophenyl)-N-methylmethanamine. PubChem. [Link]
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Technical Support Center: Optimizing In Vivo Dosage of 1-(3,4-difluorophenyl)-N-methylmethanamine
A Guide for Researchers and Drug Development Professionals
Disclaimer: 1-(3,4-difluorophenyl)-N-methylmethanamine is a novel research compound with limited publicly available data. This guide is based on established principles for in vivo dose optimization of novel phenethylamine-class compounds and related CNS-active agents. All experimental work should be conducted in compliance with institutional and governmental regulations for animal welfare.
Introduction
Welcome to the technical support center for the in vivo application of 1-(3,4-difluorophenyl)-N-methylmethanamine. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded framework to help you design and troubleshoot your in vivo experiments effectively. Working with a novel compound requires a systematic approach, beginning with fundamental characterization and proceeding through a logical sequence of dose-finding and efficacy studies. This guide is structured to anticipate your questions and provide actionable solutions to common challenges.
The compound 1-(3,4-difluorophenyl)-N-methylmethanamine belongs to the phenethylamine class, a group known for a wide range of pharmacological activities, often targeting the central nervous system (CNS).[1] The difluorophenyl moiety can significantly alter metabolic stability, receptor binding affinity, and blood-brain barrier penetration compared to non-fluorinated analogs. Therefore, careful dose optimization is critical to achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here we address common initial questions when starting in vivo work with a novel compound like 1-(3,4-difluorophenyl)-N-methylmethanamine.
Q1: How do I choose an appropriate starting dose for my first in vivo experiment?
A1: With no prior in vivo data, the best practice is to start with a very low dose and escalate cautiously. Your starting point can be estimated from in vitro data if available. A common approach is to start at a dose that is a fraction (e.g., 1/100th to 1/10th) of the in vitro EC50 or IC50 concentration, after converting it to a dose in mg/kg. If no in vitro data exists, a literature search for structurally similar compounds can provide a starting range. For phenethylamines, doses can range widely from <1 mg/kg to >50 mg/kg depending on the specific compound and its potency.[2] A dose-escalation study, such as a Maximum Tolerated Dose (MTD) study, is the standard and necessary first step.[3]
Q2: What is the best vehicle for dissolving and administering this compound?
A2: The choice of vehicle is critical and depends on the physicochemical properties of your compound.[4] The hydrochloride salt form of 1-(3,4-difluorophenyl)-N-methylmethanamine suggests it may have some aqueous solubility.
-
Step 1: Solubility Testing. First, perform a simple benchtop solubility test with common preclinical vehicles.
-
Step 2: Vehicle Selection. Based on solubility and the intended route of administration, choose a vehicle. For a potentially CNS-active compound, intraperitoneal (IP) or oral (PO) gavage are common routes.
-
Aqueous solutions: Start with sterile water or 0.9% saline. If solubility is low, buffered solutions like PBS can be tried.[4]
-
Co-solvents and Surfactants: For poorly soluble compounds, a mixture of solvents may be necessary. Common options include DMSO, PEG400, and Tween 80.[5][6] However, be aware that these can have their own biological effects.[7] A common recommendation is to keep the concentration of organic solvents like DMSO as low as possible (ideally <10%).
-
-
Step 3: Vehicle Control. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[7]
| Vehicle Component | Use Case | Considerations |
| 0.9% Saline / PBS | Water-soluble compounds | Isotonic, well-tolerated. Preferred for IV, IP, SC routes.[4] |
| 5-10% DMSO in Saline | Poorly water-soluble compounds | Can cause local irritation. Potential for CNS effects at higher concentrations.[4][7] |
| 5-10% Tween 80 in Saline | Enhances solubility and stability of suspensions | Generally well-tolerated. Can affect drug absorption. |
| Polyethylene Glycol (PEG) 400 | Solubilizer for lipophilic drugs | Can cause toxicity at high doses.[4] |
| 0.5% Methylcellulose (MC) | Suspension for oral gavage | Good for uniform dosing of insoluble compounds.[6] |
Q3: What route of administration should I use?
A3: The route should align with the intended clinical application and the experimental question.
-
Intravenous (IV): Provides 100% bioavailability and rapid onset. Useful for initial pharmacokinetic (PK) studies but can be technically challenging.
-
Intraperitoneal (IP): Common in rodents for systemic administration. Bypasses first-pass metabolism, leading to higher bioavailability than oral routes.
-
Oral (PO): Relevant for drugs intended for oral use in humans. Subject to first-pass metabolism, which may significantly reduce bioavailability.
-
Subcutaneous (SC): Slower absorption than IP or IV, providing a more sustained exposure.
For initial efficacy and tolerability studies, IP is often a good starting point due to its reliability and ease of administration.
Troubleshooting Guide
Issue 1: High variability in animal response between subjects at the same dose.
-
Potential Cause 1: Formulation Issues. The compound may not be fully dissolved or may be precipitating out of solution upon administration.
-
Solution: Visually inspect your formulation for any precipitate. Prepare fresh on the day of dosing. Consider using a different vehicle or adding a surfactant like Tween 80 to maintain solubility.[5]
-
-
Potential Cause 2: Inaccurate Dosing. Small errors in injection volume can lead to large differences in the administered dose, especially with concentrated stock solutions.
-
Solution: Ensure your dosing calculations are correct and that your pipettes and syringes are properly calibrated. Use a consistent technique for administration.
-
-
Potential Cause 3: Biological Variability. Factors such as the animal's age, weight, stress level, and position in the light-dark cycle can influence drug response.
-
Solution: Randomize animals to treatment groups. Ensure consistent environmental conditions. For CNS studies, acclimate animals to the testing room and handle them prior to the experiment to reduce stress.[8]
-
Issue 2: The compound shows no effect, even at high doses.
-
Potential Cause 1: Poor Bioavailability/Blood-Brain Barrier Penetration. The compound may be poorly absorbed or rapidly metabolized, or it may not be reaching its target in the CNS.
-
Solution: Conduct a basic pharmacokinetic (PK) study. Collect blood samples at several time points after dosing (e.g., 15, 30, 60, 120 minutes) and analyze for drug concentration. This will tell you if the drug is getting into circulation. To assess CNS penetration, you can measure the brain-to-plasma concentration ratio.[9]
-
-
Potential Cause 2: Lack of Target Engagement. The compound may not be binding to its intended target at the doses tested.
-
Solution: If the target is known, you can use ex vivo methods to measure target engagement. For example, after dosing, you could collect brain tissue and perform receptor binding assays or measure downstream signaling markers.
-
-
Potential Cause 3: Incorrect Hypothesis. The compound may not have the biological activity you are testing for.
-
Solution: Revisit the in vitro data. Does the compound have sufficient potency? Is the in vivo model appropriate for the compound's mechanism of action? It may be necessary to test the compound in a different animal model.[10]
-
Issue 3: Unexpected toxicity or adverse effects are observed at low doses.
-
Potential Cause 1: Off-Target Effects. The compound may be interacting with other receptors or biological systems, causing unintended toxicity.
-
Solution: A thorough literature search on similar compounds may reveal potential off-target liabilities. In vitro receptor screening panels can be used to identify interactions with a broad range of targets.
-
-
Potential Cause 2: Toxic Metabolites. The compound could be metabolized into a more toxic substance in vivo.
-
Solution: Metabolite identification studies can be conducted using in vitro systems (e.g., liver microsomes) or by analyzing samples from in vivo studies.[11]
-
-
Potential Cause 3: Vehicle Toxicity. The vehicle itself could be causing the adverse effects.
-
Solution: Always run a vehicle-only control group. If toxicity is observed in this group, a different, more inert vehicle must be selected.[7]
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects.[12][13][14] This study is essential for selecting the high dose for subsequent efficacy studies.[15]
Objective: To determine the single-dose MTD of 1-(3,4-difluorophenyl)-N-methylmethanamine.
Methodology:
-
Animal Model: Select a relevant species (e.g., C57BL/6 mice), age (e.g., 8-10 weeks), and sex. Use a small number of animals per group (n=2-3).
-
Dose Selection: Based on available data (or lack thereof), select a starting dose (e.g., 1 mg/kg). Subsequent doses should be escalated using a defined progression factor (e.g., 2x or 3x).[3] A typical dose escalation might be 1, 3, 10, 30, 100 mg/kg.
-
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP).
-
Monitoring: Observe animals closely for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, then hourly for 4-6 hours, and daily for up to 7 days).
-
Clinical Signs: Record changes in posture, activity, breathing, as well as the presence of tremors, convulsions, etc.
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
-
Endpoint: The MTD is defined as the highest dose at which no severe toxicity (e.g., >20% weight loss, seizures, moribund state) is observed.
Protocol 2: Dose-Response (Efficacy) Study
This study aims to characterize the relationship between the dose of the compound and its biological effect.[16]
Objective: To determine the effective dose range and the ED50 (the dose that produces 50% of the maximum effect) of 1-(3,4-difluorophenyl)-N-methylmethanamine in a relevant behavioral or physiological model.
Methodology:
-
Animal Model: Use a larger group size (n=8-12 per group) to ensure statistical power.[16]
-
Dose Selection: Based on the MTD study, select a range of 3-5 doses. The highest dose should be at or below the MTD. The doses should span the expected effective range, often spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
-
Administration: Administer the compound at a consistent time before the behavioral or physiological test. The pre-treatment time should be based on PK data if available, or a pilot study to determine the time to peak effect.
-
Outcome Measures: Quantify the biological response using a validated, objective measure.
-
Data Analysis: Plot the dose (on a log scale) against the response. Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the ED50, Emax (maximum effect), and the slope of the curve.[17][18]
Visualizations
Workflow for In Vivo Dose Optimization
Caption: A stepwise workflow for optimizing the in vivo dosage of a novel compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in in vivo experiments.
References
-
Yi, C., et al. (2022). Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Gottesman, II. (2018). Lessons Learned and Potentials for Improvement in CNS Drug Development. Innovations in Clinical Neuroscience. Available at: [Link]
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Meng, Z., et al. (2022). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Available at: [Link]
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Creative Animodel. (n.d.). Maximum Tolerated Dose (MTD). Available at: [Link]
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Vidal, G. & Gschwind, A. (2021). Strategy for Designing In Vivo Dose-Response Comparison Studies. Current Protocols. Available at: [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
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PubChem. (n.d.). 1,1-bis(2,5-difluorophenyl)-N-methylmethanamine. Available at: [Link]
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Egorin, M. J., et al. (1998). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute. Available at: [Link]
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Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]
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Wheeler, G. N. & Brändli, A. W. (2009). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. Available at: [Link]
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German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Available at: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
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LoRusso, P. M., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics. Available at: [Link]
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Palach, P., et al. (2022). Metabolism study of two phenethylamine−derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Request PDF on ResearchGate. Available at: [Link]
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U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
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Sarter, M. (2014). The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes. ACS Chemical Neuroscience. Available at: [Link]
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Fesatidoust, M., et al. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy. Darou. Available at: [Link]
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Kilkenny, C., et al. (2018). General Principles of Preclinical Study Design. PMC. Available at: [Link]
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Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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T-Naka, K., et al. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Available at: [Link]
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Akurathi, V., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry. Available at: [Link]
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Inotiv. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Available at: [Link]
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Leeson, P. D. & Davis, A. M. (2004). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Bretz, F. & Hothorn, L. A. (2003). Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF on ResearchGate. Available at: [Link]
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The American Association of Pharmaceutical Scientists. (2021). How to Better Predict Potential Drug Interactions Early in the Discovery Process. YouTube. Available at: [Link]
-
Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available at: [Link]
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Dette, H., et al. (2003). Optimal experimental designs for dose-response studies with continuous endpoints. Statistics in Medicine. Available at: [Link]
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Sun, D., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Advanced Drug Delivery Reviews. Available at: [Link]
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Lin, K.-J., et al. (2019). Automated Synthesis and Initial Evaluation of...for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecular Imaging and Biology. Available at: [Link]
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De-Deurwaerdere, P., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. Available at: [Link]
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Sousa, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Sci-Hub. Available at: [Link]
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Charles River. (n.d.). Maximum tolerable dose (MTD) studies. Available at: [Link]
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D'Andrea, L., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
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NIH Clinical Center. (2021). Dose Selection and Optimization in the Adult Population with Dr. Yaning Wang. YouTube. Available at: [Link]
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Lin, C. H., et al. (2005). Optimization of the separation and on-line sample concentration of phenethylamine designer drugs with capillary electrophoresis-fluorescence detection. Journal of Chromatography A. Available at: [Link]
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PubChem. (n.d.). 1'-[[6-[(E)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]-3-pyridinyl]methyl]. Available at: [Link]
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Technical Support Center: Minimizing Off-Target Effects of 1-(3,4-difluorophenyl)-N-methylmethanamine in Cellular Assays
Welcome to the technical support center for researchers utilizing 1-(3,4-difluorophenyl)-N-methylmethanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize off-target effects and ensure the scientific validity of your cellular assay results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of 1-(3,4-difluorophenyl)-N-methylmethanamine.
Q1: What are off-target effects and why are they a concern with 1-(3,4-difluorophenyl)-N-methylmethanamine?
Q2: My dose-response curve for 1-(3,4-difluorophenyl)-N-methylmethanamine is not a classic sigmoidal shape. Could this be due to off-target effects?
A2: Yes, a non-sigmoidal dose-response curve can be indicative of off-target effects.[3] At higher concentrations, the compound may engage with lower-affinity off-targets, leading to a complex biological response that deviates from the expected curve based on its primary target interaction. It is crucial to carefully select concentration ranges to accurately map the dose-response relationship.[3]
Q3: How can I proactively design my cellular assays to minimize the risk of off-target effects from 1-(3,4-difluorophenyl)-N-methylmethanamine?
A3: Proactive assay design is key. This involves several considerations:
-
Cell Type Selection: Choose a cell line that is physiologically relevant to your research question and ideally expresses the intended target at an appropriate level.[4]
-
Concentration Range: Use the lowest effective concentration of the compound to minimize engagement with off-targets. A broad concentration range in initial experiments can help identify the optimal window.[3][5]
-
Incubation Time: Optimize the incubation time to achieve the desired biological effect without allowing for the accumulation of off-target responses.
-
Use of Controls: Include appropriate positive and negative controls to validate your assay's performance and help distinguish on-target from off-target effects.[6]
Q4: Are there computational tools that can help predict potential off-target interactions for 1-(3,4-difluorophenyl)-N-methylmethanamine?
A4: Yes, in silico methods can be a valuable first step in identifying potential off-target interactions.[7][8] By analyzing the structure of 1-(3,4-difluorophenyl)-N-methylmethanamine, these tools can predict its binding affinity to a wide range of known protein structures. This can help you prioritize which potential off-targets to investigate experimentally.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Unexpected Cellular Phenotype Observed
Question: I am observing a cellular phenotype (e.g., changes in morphology, proliferation, or viability) that is inconsistent with the known function of the intended target of 1-(3,4-difluorophenyl)-N-methylmethanamine. How can I determine if this is an off-target effect?
Answer: This is a common challenge in drug discovery and requires a systematic approach to de-risk your observations.
Workflow for Deconvoluting On-Target vs. Off-Target Phenotypes
Caption: Workflow to differentiate on- and off-target effects.
Step-by-Step Experimental Protocols
Step 1: Confirm Primary Target Engagement
-
Rationale: First, confirm that 1-(3,4-difluorophenyl)-N-methylmethanamine is engaging its intended target in your cellular context at the concentrations that produce the unexpected phenotype.
-
Protocol: Western Blot for Phospho-protein Downstream of Target Kinase (Example)
-
Treat cells with a dose-range of 1-(3,4-difluorophenyl)-N-methylmethanamine for the optimized incubation time.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the phosphorylated form of a known downstream substrate of your target kinase.
-
Strip and re-probe the membrane with an antibody for the total protein of the downstream substrate to normalize for protein loading.
-
A reduction in the phosphorylated protein in a dose-dependent manner confirms target engagement.
-
Step 2: Employ Orthogonal Assays
-
Rationale: Use a different assay that measures a distinct cellular event to see if the unexpected phenotype is consistently observed.[9]
-
Protocol: High-Content Imaging for Morphological Changes
-
Plate cells in a multi-well imaging plate.
-
Treat with 1-(3,4-difluorophenyl)-N-methylmethanamine.
-
Stain cells with fluorescent dyes for key cellular components (e.g., nucleus, cytoskeleton).
-
Acquire images using a high-content imaging system.
-
Quantify changes in cellular morphology using image analysis software.
-
Compare these results with your primary assay to look for correlations.
-
Step 3: Utilize a Structurally Unrelated Inhibitor
-
Rationale: If a structurally different compound that inhibits the same primary target recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.
-
Protocol: Comparative Dose-Response Analysis
-
Select a well-characterized, structurally distinct inhibitor of your primary target.
-
Perform parallel dose-response experiments with both 1-(3,4-difluorophenyl)-N-methylmethanamine and the unrelated inhibitor.
-
If both compounds induce the same phenotype with potencies that correlate with their on-target inhibition, the effect is likely on-target.
-
Step 4: Target Knockdown/Knockout
-
Rationale: Genetically removing the primary target is a definitive way to determine if the observed phenotype is on-target.[1]
-
Protocol: siRNA-mediated Target Knockdown
-
Transfect cells with siRNA specifically targeting the mRNA of your primary target. Include a non-targeting siRNA control.
-
After allowing time for protein knockdown (typically 48-72 hours), confirm knockdown efficiency by Western blot or qPCR.
-
Treat the knockdown and control cells with 1-(3,4-difluorophenyl)-N-methylmethanamine.
-
If the compound no longer elicits the phenotype in the knockdown cells, it is a strong indication of an on-target effect.
-
Issue 2: High Inter-Assay Variability
Question: I am seeing significant variability in my results between experiments. Could off-target effects of 1-(3,4-difluorophenyl)-N-methylmethanamine be contributing to this?
Answer: High variability can indeed be a symptom of off-target effects, especially if the off-targets are part of sensitive or easily perturbed cellular pathways.
Strategies to Reduce Inter-Assay Variability
| Strategy | Rationale |
| Comprehensive QC of Compound Stock | Ensure the purity and integrity of your 1-(3,4-difluorophenyl)-N-methylmethanamine stock solution. Degradation products can have their own biological activities. |
| Strict Adherence to a Validated Protocol | Minor deviations in cell density, incubation time, or reagent concentrations can lead to significant differences in results, particularly when off-target effects are at play.[10][11] |
| Regular Cell Line Authentication | Use STR profiling to confirm the identity of your cell line and screen for mycoplasma contamination, both of which can introduce variability.[12] |
| Use of Serum-Free or Defined Media | Components in serum can interact with the compound or activate signaling pathways that contribute to off-target responses, leading to variability. |
Workflow for Investigating and Mitigating Variability
Caption: A systematic approach to troubleshooting assay variability.
Section 3: Advanced Protocols for Off-Target Profiling
For a more comprehensive understanding of the off-target profile of 1-(3,4-difluorophenyl)-N-methylmethanamine, consider the following advanced screening approaches.
Protocol: Kinase Panel Screening
-
Rationale: To identify potential off-target kinase interactions, screen the compound against a broad panel of purified kinases. This is a common practice in drug development to assess selectivity.[13]
-
Methodology:
-
Provide a sample of 1-(3,4-difluorophenyl)-N-methylmethanamine to a contract research organization (CRO) specializing in kinase profiling.
-
The CRO will perform radiometric or fluorescence-based assays to measure the compound's inhibitory activity against a large panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX).
-
The results will be provided as a percentage of inhibition at a given concentration (typically 1 or 10 µM), allowing you to identify any significant off-target kinase hits.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.
-
Methodology:
-
Treat intact cells with 1-(3,4-difluorophenyl)-N-methylmethanamine or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot for your target protein.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. This can be adapted to a high-throughput format to screen for off-target engagement.
-
Section 4: Conclusion
Minimizing off-target effects is a critical aspect of rigorous scientific research. By employing a systematic and multi-faceted approach, you can increase confidence in your data and gain a clearer understanding of the biological effects of 1-(3,4-difluorophenyl)-N-methylmethanamine. This guide provides a framework for troubleshooting and proactively designing your experiments to mitigate the impact of off-target interactions.
References
- Validation of in vitro tools and models for preclinical drug discovery. (n.d.).
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
- How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse.
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix.
- Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories.
- Truly Effective Cell Assay Design. (2023, January 23). a4cell.
- Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News.
- How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). PMC - NIH.
- 1-(2,4-Difluorophenyl)-N-methylmethanamine. (n.d.). Benchchem.
- The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio.
- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). MDPI.
- How to Develop a Successful in vitro Screening Strategy. (n.d.).
- Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020, December 7). PMC - NIH.
- Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). Wiley.
- Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). Creative Biogene.
- A Technical Guide to the Biological Applications of Cell-Based Assays. (n.d.). Benchchem.
- What Is Compound Screening? Methods & Applications Guide. (2023, July 7). Boster Bio.
- The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (n.d.). Promega Corporation.
- Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
- Making Sense of Compound Screening Results in Drug Discovery. (2025, September 5). KCAS Bio.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3).
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- 6. Truly Effective Cell Assay Design - a4cell [a4cell.com]
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- 8. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. international-biopharma.com [international-biopharma.com]
- 10. nibib.nih.gov [nibib.nih.gov]
- 11. dispendix.com [dispendix.com]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Purification of 1-(3,4-difluorophenyl)-N-methylmethanamine
Welcome to the technical support center for the purification of crude 1-(3,4-difluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this important synthetic intermediate. Our aim is to equip you with the knowledge to diagnose and resolve common issues, ensuring the highest purity of your final product.
Understanding the Chemistry of Purification
1-(3,4-difluorophenyl)-N-methylmethanamine is a secondary amine, and its purification is centered around the basicity of the nitrogen atom. The strategies we will discuss leverage this property to separate the desired product from common impurities that may be neutral or acidic in nature. The primary methods for purification include acid-base extraction, crystallization of the hydrochloride salt, and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 1-(3,4-difluorophenyl)-N-methylmethanamine synthesized via reductive amination of 3,4-difluorobenzaldehyde and methylamine?
A1: The impurity profile of your crude product will largely depend on the specific reaction conditions, stoichiometry of reactants, and the reducing agent used. However, some common impurities to anticipate are:
-
Unreacted Starting Materials: 3,4-difluorobenzaldehyde and residual methylamine.
-
Over-reduction Product: 3,4-difluorobenzyl alcohol, which can form if a strong reducing agent like sodium borohydride is used under conditions that also reduce the starting aldehyde.
-
Imine Intermediate: The N-(3,4-difluorobenzylidene)methanamine may persist if the reduction is incomplete.
-
By-products from the Reducing Agent: For instance, if sodium borohydride is used, borate esters may be present in the crude mixture.
-
N-formylated Impurities: Depending on the reaction conditions and solvent, N-formyl-1-(3,4-difluorophenyl)-N-methylmethanamine could be a potential impurity, analogous to impurities found in similar reductive amination processes[1].
Q2: My crude product is an oil. Can I still use crystallization for purification?
A2: It is common for the free base of 1-(3,4-difluorophenyl)-N-methylmethanamine to be an oil at room temperature. Crystallization is a highly effective purification method for this compound, and this is typically achieved by converting the free base to its hydrochloride salt, which is a stable, crystalline solid[2][3]. You can achieve this by dissolving your crude oily product in a suitable organic solvent and treating it with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol).
Q3: I am seeing significant peak tailing during flash chromatography on silica gel. What is causing this and how can I fix it?
A3: Peak tailing is a common issue when purifying amines on standard silica gel[4][5]. The acidic nature of the silica surface (silanol groups) strongly interacts with the basic amine, leading to poor peak shape and inefficient separation. To mitigate this, you can:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount (0.1-2%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into your mobile phase can neutralize the acidic sites on the silica gel, leading to symmetrical peaks[4][5].
-
Use Amine-Functionalized Silica: This specialized stationary phase has a surface that is less acidic and is designed for the purification of basic compounds.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase flash chromatography on a C18 column is an excellent alternative[6].
Troubleshooting Guides
Scenario 1: Low Yield After Acid-Base Extraction
Problem: You have performed an acid-base extraction to purify your crude amine, but upon basification of the aqueous layer and re-extraction, you have recovered a significantly lower amount of your product than expected.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incomplete Extraction into the Aqueous Layer | The protonation of the amine may not have been complete, or an insufficient volume of the acidic aqueous solution was used. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after extraction. Perform multiple extractions with smaller volumes of the acidic solution rather than a single large volume extraction. |
| Emulsion Formation | Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product. | Gently invert the separatory funnel for mixing instead of vigorous shaking. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Incomplete Basification | If the aqueous layer containing the amine salt is not made sufficiently basic (pH > 12) before re-extraction, the amine will not be fully deprotonated to its free base form, which is soluble in the organic solvent. | Use a pH meter or pH paper to confirm that the aqueous layer is strongly basic after the addition of a base like NaOH or K₂CO₃. |
| Product Volatility | If the free base is volatile, it may be lost during the evaporation of the organic solvent. | Use a rotary evaporator at a reduced temperature and pressure. Avoid leaving the purified oil under high vacuum for extended periods. |
Scenario 2: Oiling Out During Recrystallization of the Hydrochloride Salt
Problem: You have successfully converted your crude amine to its hydrochloride salt and are attempting to recrystallize it. However, instead of forming crystals upon cooling, the product separates as an oil.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Solvent Choice | The chosen solvent system may be too good of a solvent for the salt even at low temperatures, or the cooling rate is too rapid. | - For a single solvent system: Try a solvent in which the salt is sparingly soluble at room temperature but readily soluble when hot (e.g., isopropanol, ethanol). - For a two-solvent system: Dissolve the salt in a minimal amount of a good solvent (e.g., methanol, water) and slowly add a miscible anti-solvent (e.g., diethyl ether, ethyl acetate, acetone) until the solution becomes slightly turbid. Then, gently heat until the solution is clear and allow it to cool slowly. A common combination is ethanol/water or isopropanol/water[7][8]. |
| High Impurity Level | A high concentration of impurities can inhibit crystal lattice formation. | First, perform a preliminary purification step like an acid-base extraction to remove the bulk of the impurities before attempting recrystallization. |
| Rapid Cooling | Cooling the solution too quickly can favor oiling out over crystal formation. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic 1-(3,4-difluorophenyl)-N-methylmethanamine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate (approximately 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. Use approximately half the volume of the organic layer for each extraction. Repeat the extraction two more times.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts. The protonated amine is now in the aqueous phase. The organic layer, containing neutral impurities, can be discarded.
-
Wash Aqueous Layer: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 6 M NaOH) with stirring until the pH is strongly basic (pH > 12), as confirmed by pH paper. The amine hydrochloride salt will be neutralized to the free base.
-
Back-Extraction: Extract the free amine from the basified aqueous solution with a fresh organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 1-(3,4-difluorophenyl)-N-methylmethanamine free base.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This protocol is suitable for obtaining a high-purity, solid form of the product.
-
Salt Formation: Dissolve the purified free base (from Protocol 1 or a relatively clean crude product) in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. A white precipitate of the hydrochloride salt should form.
-
Isolation of Crude Salt: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization:
-
Transfer the crude hydrochloride salt to a clean flask.
-
Add a suitable solvent or solvent mixture (e.g., isopropanol, ethanol, or an ethanol/water mixture) and heat gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Flash Column Chromatography of the Free Base
This protocol is useful for separating the product from impurities with similar basicity or when crystallization is not effective.
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Standard silica gel.
-
Eluent System: Start with a non-polar solvent system and gradually increase polarity. A common system is a gradient of ethyl acetate in hexanes.
-
Modifier: Add 0.5-1% triethylamine to the eluent to prevent peak tailing.
-
-
Sample Preparation: Dissolve the crude free base in a minimal amount of the initial eluent or dichloromethane.
-
Column Packing and Loading: Pack the column with silica gel in the initial, non-polar eluent. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the non-polar solvent mixture and gradually increase the polarity (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 1-(3,4-difluorophenyl)-N-methylmethanamine.
Caption: Purification decision tree for 1-(3,4-difluorophenyl)-N-methylmethanamine.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). KR20170111170A - Novel crystalline form of 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1h-pyrrol-3-yl)-n-methylmethanamine salt.
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ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]
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SIELC Technologies. (2004, March 27). N-Methylbenzylamine. Retrieved from [Link]
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Verma, K. K., & Navaneeswari, R. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(16), 6859–6868. [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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Panichnantakul, P., et al. (2025, February 10). Protocol for the purification and analysis of nuclear UFMylated proteins. STAR Protocols. Retrieved from [Link]
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King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
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Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
-
DePriest, M. S., et al. (1999). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of analytical toxicology, 23(3), 194–201. [Link]
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protocols.io. (2022, July 13). FIP200-eGFP expression and purification. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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Dolan, J. W. (2010, October 1). What's Happening to My Column?. LCGC North America, 28(10), 882-888. Retrieved from [Link]
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ResearchGate. (2025, August 6). The impurity characteristics of methamphetamine synthesized by Emde and Nagai method. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. Retrieved from [Link]
-
STAR Protocols. (2025). Protocol for the purification and analysis of nuclear UFMylated proteins. Retrieved from [Link]
-
Journal of Organic Chemistry. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Figshare. (2025, October 7). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. Retrieved from [Link]
-
Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
-
PubMed. (1999). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: II. Metabolism and urinary excretion (human). Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination [Video]. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]
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Technical Support Center: Enhancing the Bioavailability of 1-(3,4-difluorophenyl)-N-methylmethanamine Formulations
Welcome to the technical support center for 1-(3,4-difluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals actively working on formulation strategies to enhance the oral bioavailability of this compound. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounding our advice in established scientific principles and field-proven insights.
Section 1: Foundational FAQs
This section covers the fundamental concepts essential for understanding the bioavailability challenges associated with 1-(3,4-difluorophenyl)-N-methylmethanamine.
Q1: What are the likely physicochemical properties of 1-(3,4-difluorophenyl)-N-methylmethanamine and why do they pose a bioavailability challenge?
A: 1-(3,4-difluorophenyl)-N-methylmethanamine, with a molecular weight of approximately 193.62 g/mol as its hydrochloride salt, is a small molecule characterized by two key structural features: a difluorophenyl group and a secondary amine.[1]
-
Lipophilicity and Solubility: The difluorophenyl group contributes to the molecule's lipophilicity, which can lead to poor aqueous solubility. Many new chemical entities with low solubility in gastrointestinal (GI) fluids face significant hurdles to successful oral delivery.[2]
-
Ionization and Permeability: The N-methylmethanamine (secondary amine) group is basic. At the physiological pH of the intestines, this group will likely be protonated (ionized). While ionization can increase solubility, the resulting charge can hinder passive diffusion across the lipophilic intestinal membrane, leading to poor permeability.[3]
-
Metabolism: The amine group is a prime target for first-pass metabolism, particularly oxidation by monoamine oxidase (MAO) enzymes in the gut wall and liver.[4] This pre-systemic metabolism can significantly reduce the amount of active drug that reaches systemic circulation.[5]
Given these properties, the compound is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent, both of which are associated with poor and variable oral bioavailability.[6]
Q2: What is "first-pass metabolism" and why is it a critical concern for this compound?
A: First-pass metabolism (or presystemic metabolism) is a phenomenon where a drug gets metabolized at a specific location in the body, resulting in a reduced concentration of the active drug reaching its site of action or systemic circulation.[5] For orally administered drugs, this primarily occurs in the intestinal wall and the liver. After a drug is absorbed from the intestine, it enters the hepatic portal vein and is transported directly to the liver before reaching the rest of the body.
For an amine-containing compound like 1-(3,4-difluorophenyl)-N-methylmethanamine, this is a major concern because the liver and gut wall are rich in enzymes that metabolize amines.[3][4] If a significant fraction of the drug is inactivated during this "first pass," its oral bioavailability will be very low, even if it dissolves and permeates the gut wall effectively. Strategies to enhance bioavailability must therefore consider ways to protect the drug from this metabolic process.[7]
Section 2: Troubleshooting Guide - Formulation Development
This section provides solutions to specific problems you might encounter during formulation development, presented in a question-and-answer format.
Problem 1: Low drug loading and poor dissolution in simulated intestinal fluids.
A: This is a classic solubility-limited absorption problem. The goal is to increase the drug's apparent solubility and dissolution rate in the GI tract. Two highly effective strategies are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS).
-
The Science: ASDs work by converting the drug from its stable, low-energy crystalline form to a high-energy amorphous state.[8] This disordered state has a significantly higher free energy, which can result in a 5- to 100-fold increase in apparent solubility.[2] The drug is molecularly dispersed within a polymer matrix, which prevents it from recrystallizing. Upon contact with GI fluids, the polymer dissolves and releases the drug in a supersaturated state, creating a strong concentration gradient that drives absorption.[9]
-
Experimental Protocol: Screening ASD Formulations via Solvent Evaporation
-
Polymer Selection: Select a range of polymers with varying properties (e.g., HPMC, HPMCAS, PVP, Soluplus®).
-
Solvent System: Identify a common solvent (e.g., methanol, acetone, or a mixture) that dissolves both the drug and the polymer.
-
Preparation:
-
Prepare solutions containing the drug and polymer at different ratios (e.g., 10%, 25%, 50% drug loading).
-
Deposit the solutions into a 96-well plate or glass vials.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) for 12-24 hours.
-
-
Characterization (Self-Validation):
-
Confirm Amorphous State: Analyze the resulting films/powders using Polarized Light Microscopy (to check for birefringence, indicating crystallinity) and Differential Scanning Calorimetry (DSC) (to look for a single glass transition temperature, Tg).
-
Assess Stability: Store samples under accelerated stability conditions (e.g., 40°C/75% RH) and re-test for crystallinity after a set period.
-
-
Performance Testing: Conduct in vitro dissolution tests in FaSSIF to measure the extent and duration of supersaturation.
-
-
The Science: LBDDS improve oral bioavailability by presenting the drug to the GI tract in a solubilized form.[10] These formulations typically consist of oils, surfactants, and co-solvents.[11] Upon gentle agitation in aqueous media, they can form fine emulsions or microemulsions (in the case of SMEDDS/SNEDDS), which provide a large surface area for drug absorption. Importantly, LBDDS can also stimulate lymphatic transport, allowing a portion of the absorbed drug to bypass the liver, thus mitigating first-pass metabolism.[12][13]
-
Experimental Protocol: Screening LBDDS Formulations
-
Excipient Solubility: Determine the solubility of your compound in various lipid excipients (e.g., long- and medium-chain triglycerides), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
-
Ternary Phase Diagram Construction:
-
Select the most promising oil, surfactant, and co-solvent based on solubility data.
-
Systematically mix these three components at various ratios.
-
For each mixture, add a small amount of water and observe the resulting dispersion. Map the regions on a ternary phase diagram that form clear, stable microemulsions.
-
-
Formulation Selection: Choose formulations from the optimal microemulsion region of the phase diagram.
-
Drug Loading: Dissolve the drug in the selected formulations at various concentrations.
-
Performance Testing: Perform dispersion tests by adding the drug-loaded formulation to water or simulated intestinal fluid. Assess the particle size of the resulting emulsion and monitor for any drug precipitation over time.
-
| Strategy Comparison | Amorphous Solid Dispersions (ASDs) | Lipid-Based Systems (LBDDS) |
| Primary Mechanism | Enhances solubility via supersaturation.[2] | Pre-dissolves the drug; can enhance lymphatic uptake.[10] |
| Pros | High potential for solubility increase; established manufacturing processes (spray drying, HME).[2] | Can also improve permeability and reduce first-pass effect; suitable for highly lipophilic drugs.[12] |
| Cons | Risk of recrystallization (physical instability); potential for high polymer-to-drug ratio.[8] | Can be complex to formulate; potential for GI side effects with high surfactant levels. |
| Best For | BCS Class II compounds with moderate lipophilicity. | BCS Class II/IV compounds with high lipophilicity (LogP > 4). |
Problem 2: In vitro assays show poor membrane permeability.
A: This suggests that even when solubilized, the compound struggles to cross the intestinal epithelium, possibly due to its charge at physiological pH or because it is a substrate for efflux transporters like P-glycoprotein (P-gp). Key strategies here involve modifying the molecule itself (prodrugs) or temporarily modifying the intestinal barrier (permeation enhancers).
-
The Science: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[4] For an amine-containing compound, a common strategy is to mask the amine group with a lipophilic moiety. This temporarily neutralizes the charge, increasing the molecule's ability to passively diffuse across the cell membrane. Once inside the cell or in circulation, esterases or other enzymes cleave the promoiety, regenerating the active parent drug.[14] This approach can simultaneously improve permeability and protect against first-pass metabolism.[3]
-
Conceptual Workflow:
-
Promoieity Selection: Choose a promoiety that can form a bioreversible bond with the amine (e.g., forming a carbamate or an amide). The choice depends on the desired cleavage rate and lipophilicity increase.
-
Synthesis: Synthesize the prodrug.
-
In Vitro Evaluation:
-
Permeability: Test the prodrug in the Caco-2 model to confirm an increase in Papp compared to the parent drug.
-
Stability/Conversion: Incubate the prodrug in plasma and liver microsomes (or S9 fractions) to confirm that it converts back to the parent drug.
-
-
Formulation: The chosen prodrug, now a new chemical entity, would then be formulated using strategies appropriate for its own physicochemical properties (e.g., ASDs, LBDDS).
-
-
The Science: Permeation enhancers are excipients that reversibly interact with the intestinal epithelium to increase drug absorption.[15] They can act via several mechanisms, including fluidizing the cell membrane or, more commonly, transiently opening the tight junctions between epithelial cells, allowing for paracellular transport.[16] Surfactants, medium-chain fatty acids, and their derivatives are common classes of permeation enhancers.[15]
-
Caution: The use of permeation enhancers must be carefully controlled, as disruption of the intestinal barrier can be associated with toxicity.[17][18] The goal is to find a "therapeutic window" where permeability is enhanced without causing irreversible damage.[18]
-
Experimental Protocol: Screening Permeation Enhancers
-
Selection: Choose a panel of GRAS (Generally Regarded As Safe) enhancers (e.g., sodium caprate, acylcarnitines).
-
In Vitro Model: Use Caco-2 cell monolayers grown on transwell inserts.
-
Procedure:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers to confirm barrier integrity.
-
Add the drug formulation containing the permeation enhancer to the apical (donor) side.
-
At various time points, sample from the basolateral (receiver) side and measure drug concentration.
-
Monitor TEER throughout the experiment. A temporary drop in TEER indicates the opening of tight junctions. The TEER should recover after the enhancer is removed.
-
-
Analysis: Calculate the Papp value and compare it to the control formulation without the enhancer. Correlate the increase in permeability with the observed changes in TEER.
-
Problem 3: In vivo studies show low bioavailability despite good in vitro solubility and permeability.
A: This classic in vitro-in vivo disconnect often points to extensive first-pass metabolism.[5] The drug is being absorbed from the gut but is heavily metabolized by the gut wall or liver before it can be measured in systemic circulation.
-
The Science: As mentioned previously, LBDDS, particularly those containing long-chain fatty acids, can promote drug absorption into the intestinal lymphatic system.[12] The lymphatic vessels bypass the hepatic portal circulation and drain directly into the systemic circulation via the thoracic duct. By exploiting this pathway, a portion of the drug can avoid its first "pass" through the liver, significantly increasing bioavailability.[13] This is an especially powerful strategy for lipophilic drugs susceptible to hepatic metabolism.
-
Formulation Refinement:
-
Re-evaluate LBDDS Excipients: If you are already using an LBDDS, consider reformulating with excipients known to promote lymphatic transport, such as long-chain triglycerides (e.g., sesame oil, corn oil).
-
Characterize In Vivo: Conduct animal PK studies (a cannulated thoracic duct model in rats is the gold standard for directly measuring lymphatic transport) to compare formulations and quantify the extent of lymphatic contribution to overall absorption.
-
-
The Science: Encapsulating the drug in nanoparticles can offer protection from enzymatic degradation in the harsh GI environment.[19][20] Certain types of nanoparticles, such as those made from chitosan or other mucoadhesive polymers, can increase residence time at the absorption site and facilitate uptake.[20][21] By shielding the drug, nanoparticles can reduce gut wall metabolism and deliver a higher concentration of intact drug to the portal vein.[22][23] While they do not inherently avoid the liver, they can be a key tool in overcoming gut wall metabolism, which is the first part of the first-pass effect.
Section 3: Experimental Design & Visualization
A logical, stepwise approach is critical to efficiently developing a successful formulation. The following workflow illustrates a typical path from initial screening to in vivo validation.
Diagram 1: General Experimental Workflow
This diagram outlines the progression of experiments for enhancing bioavailability.
Caption: Decision guide for selecting an initial formulation strategy.
References
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Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceuticals (Basel). Available at: [Link]
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Kinnunen, H. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]
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Pouton, C.W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews. Available at: [Link]
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Rautio, J., et al. (2008). Prodrugs for Amines. Molecules. Available at: [Link]
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Research and Reviews (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Open Access Journals. Available at: [Link]
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Schittny, A., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Drug Delivery. Available at: [Link]
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SlideShare (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available at: [Link]
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Shrestha, H., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Available at: [Link]
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Ensminger, M., et al. (2018). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Nanomedicine. Available at: [Link]
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Almousallam, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
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Singh, A., et al. (2022). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]
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Ghule, P., et al. (2021). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. Materials Today: Proceedings. Available at: [Link]
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Date, A.A., et al. (2016). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Journal of Nanoscience and Nanotechnology. Available at: [Link]
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Fonte, P., et al. (2016). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. International Journal of Nanomedicine. Available at: [Link]
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Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]
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Mishra, S.M., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. Available at: [Link]
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IJCRT (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. International Journal of Creative Research Thoughts. Available at: [Link]
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Sharma, D., et al. (2010). Critical evaluation of permeation enhancers for oral mucosal drug delivery. Journal of Pharmaceutical Sciences. Available at: [Link]
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Wikipedia (n.d.). Penetration enhancer. Available at: [Link]
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Xiao, C., et al. (2011). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. Available at: [Link]
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World Pharma Today (2024). Nanotechnology Transforming Oral Drug Delivery. Available at: [Link]
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Whitehead, K., et al. (2008). Safe and Effective Permeation Enhancers for Oral Drug Delivery. Pharmaceutical Research. Available at: [Link]
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Sharma, D., et al. (2010). Critical evaluation of permeation enhancers for oral mucosal drug delivery. Journal of Pharmaceutical Innovation. Available at: [Link]
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Ingenta Connect (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Drug Metabolism. Available at: [Link]
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Attia, M.F., et al. (2022). A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. Cancers (Basel). Available at: [Link]
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Paixão, P., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Chen, Y., et al. (2022). Nanoparticle tools for maximizing oral drug delivery. Journal of Drug Targeting. Available at: [Link]
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Sicho, M., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Molecular Pharmaceutics. Available at: [Link]
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Consensus (n.d.). In vivo methods for drug absorption. Available at: [Link]
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Grass, G.M. (1997). Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews. Available at: [Link]
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SciSpace (2023). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available at: [Link]
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IntechOpen (2020). Prodrugs of Amines. Recent Advancement in Prodrugs. Available at: [Link]
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Rautio, J., et al. (2008). Prodrugs for amines. Molecules. Available at: [Link]
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Li, M., et al. (2020). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. International Journal of Nanomedicine. Available at: [Link]
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Attia, M.F., et al. (2022). A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. Cancers (Basel). Available at: [Link]
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Sohlenius-Sternbeck, A., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]
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ResearchGate (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Available at: [Link]
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Semantic Scholar (n.d.). Medicinal chemistry of amine prodrugs. Available at: [Link]
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Canadian Society of Pharmacology and Therapeutics (CSPT) (n.d.). First-pass effect. Available at: [Link]
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National Institutes of Health (NIH) (n.d.). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. Available at: [Link]
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dealing with compound degradation during 1-(3,4-difluorophenyl)-N-methylmethanamine experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(3,4-difluorophenyl)-N-methylmethanamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving this compound. As Senior Application Scientists, we have compiled this information based on both theoretical principles and practical laboratory experience to ensure the integrity and success of your research.
Introduction to 1-(3,4-difluorophenyl)-N-methylmethanamine
1-(3,4-difluorophenyl)-N-methylmethanamine, also known as N-methyl-3,4-difluorobenzylamine, is a fluorinated benzylamine derivative. The presence of the difluorophenyl group can significantly influence the compound's chemical properties, including its reactivity and stability.[1] This guide will address common challenges related to its degradation and provide actionable solutions. The compound is typically available as a hydrochloride salt, a white to yellow solid, which is stored at 2-8°C.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-(3,4-difluorophenyl)-N-methylmethanamine during experiments?
A1: The primary factors include exposure to strong oxidizing agents, extreme pH conditions (both acidic and basic), elevated temperatures, and prolonged exposure to light. The benzylic amine moiety is susceptible to oxidation, and the C-N bond can be cleaved under certain conditions.
Q2: How can I visually identify if my compound has degraded?
A2: A color change in the solid compound (e.g., from white/pale yellow to brown) or in solution can be an initial indicator of degradation. The appearance of new, unidentified peaks in your analytical chromatograms (e.g., HPLC, GC-MS) is a more definitive sign.
Q3: What are the recommended storage conditions to minimize degradation?
A3: To ensure stability, 1-(3,4-difluorophenyl)-N-methylmethanamine, particularly in its hydrochloride salt form, should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at 2-8°C, protected from light.[2] The free base is expected to be more sensitive to air and should be handled with extra care.
Q4: Is the compound sensitive to air?
A4: Yes, similar to other benzylamines, it can be sensitive to air, particularly the free base form.[2] Oxidative degradation can occur, leading to the formation of imines and subsequently aldehydes (e.g., 3,4-difluorobenzaldehyde).
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with 1-(3,4-difluorophenyl)-N-methylmethanamine.
Problem 1: Loss of Compound and Appearance of Unknown Peaks in HPLC/GC-MS Analysis
Symptoms:
-
Decreased peak area of the parent compound over time.
-
Emergence of new, unexpected peaks in the chromatogram.
-
Inconsistent quantitative results.
Potential Causes & Explanations:
-
Oxidative Degradation: The benzylic amine is susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or other oxidizing agents in the reaction mixture. This process can lead to the formation of an imine intermediate, which can then hydrolyze to 3,4-difluorobenzaldehyde and N-methylamine.[3] The electron-withdrawing nature of the fluorine atoms can influence the susceptibility of the aromatic ring to oxidation, though degradation of the amine side chain is often more prevalent.[1]
-
pH-Mediated Degradation: Extreme pH conditions can catalyze degradation. In acidic solutions, while the amine is protonated and more stable against oxidation, other reactions can occur at elevated temperatures. In basic conditions, the free amine is more susceptible to oxidation.
-
Solvent Effects: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while certain aprotic solvents might contain impurities (e.g., peroxides in ethers) that can initiate degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation.
Step-by-Step Methodologies:
1. Confirm Purity of Starting Material:
- Protocol: Before starting your experiment, verify the purity of your 1-(3,4-difluorophenyl)-N-methylmethanamine stock using a suitable analytical method like HPLC-UV or GC-MS.
- Rationale: Impurities from the synthesis, such as positional isomers (e.g., 1-(2,4-difluorophenyl) or 1-(3,5-difluorophenyl) analogs), can complicate analysis and may be less stable.[4]
2. Evaluate Experimental Conditions:
- pH Control:
- Protocol: Prepare your reaction buffers fresh and verify the pH. If possible, conduct a small-scale stability study of your compound in the intended buffer system at the experimental temperature.
- Rationale: Maintaining an appropriate pH is crucial for the stability of many amine-containing compounds.[5]
- Inert Atmosphere:
- Protocol: If you suspect oxidative degradation, perform your experiments under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use.
- Rationale: Removing oxygen from the reaction environment will significantly slow down oxidation pathways.
- Temperature and Light:
- Protocol: Run your experiment at the lowest feasible temperature and protect your reaction vessel from light using aluminum foil.
- Rationale: Both heat and light can provide the activation energy for degradation reactions.
3. Identify Degradation Products:
- Protocol: If unknown peaks are observed, attempt to identify them using LC-MS/MS or GC-MS. Compare the mass spectra with potential degradation products.
- Rationale: Knowing the identity of the degradation products provides direct evidence for the degradation pathway, allowing you to implement targeted preventative measures. Common degradation products of benzylamines include the corresponding benzaldehyde and benzoic acid.[3]
Table 1: Potential Degradation Products and Their m/z Values
| Compound Name | Structure | Molecular Weight | Expected m/z [M+H]⁺ |
| 1-(3,4-difluorophenyl)-N-methylmethanamine | F₂C₆H₃CH₂NHCH₃ | 157.16 | 158.08 |
| 3,4-difluorobenzaldehyde | F₂C₆H₃CHO | 142.10 | 143.03 |
| 3,4-difluorobenzoic acid | F₂C₆H₃COOH | 158.10 | 159.02 |
| N-(3,4-difluorobenzyl)-N-methylformamide | F₂C₆H₃CH₂N(CH₃)CHO | 185.17 | 186.08 |
Problem 2: Inconsistent Biological or Chemical Activity
Symptoms:
-
Variability in experimental results (e.g., IC₅₀ values, reaction yields).
-
Loss of expected biological effect or chemical reactivity.
Potential Causes & Explanations:
-
Formation of Less Active or Inactive Degradants: The degradation products may have significantly lower or no activity in your assay, leading to an apparent loss of potency.
-
Interaction with Excipients or Media Components: In biological assays, components of the cell culture media or formulation excipients can interact with the compound and promote degradation.[6]
-
Adsorption to Labware: The compound may adsorb to the surface of certain plastics or glassware, reducing its effective concentration.
Troubleshooting Workflow:
Sources
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- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Orthogonal Validation of Synthesized 1-(3,4-difluorophenyl)-N-methylmethanamine Purity
Introduction: Beyond the Percentage—Defining True Purity
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of safety, efficacy, and reproducibility. For a compound such as 1-(3,4-difluorophenyl)-N-methylmethanamine, a potential building block in novel therapeutics, a simple purity value of ">99%" is insufficient. True analytical validation demands a comprehensive, multi-faceted approach that not only quantifies the main component but also identifies and characterizes any potential impurities, including isomers, starting materials, and degradation products.[1]
This guide eschews a simplistic, one-size-fits-all template. Instead, it presents an in-depth, logical framework for establishing the purity of 1-(3,4-difluorophenyl)-N-methylmethanamine through orthogonal analytical techniques. An orthogonal approach, which leverages different methods with distinct chemical and physical separation principles, is the bedrock of trustworthy purity validation. It ensures that an impurity co-eluting in one system will be resolved in another, providing a more complete and accurate purity profile. We will delve into the causality behind methodological choices, offering field-proven insights to construct a self-validating system for purity assessment, grounded in internationally recognized standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]
Chapter 1: The Chromatographic Workhorse—Separating the Wheat from the Chaff
Chromatography is the primary tool for purity assessment, separating the target compound from its impurities.[6][7] The choice between liquid and gas chromatography is dictated by the analyte's physicochemical properties—namely, its volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For N-methylated phenethylamine derivatives, HPLC is the preeminent technique due to its versatility and applicability to non-volatile and thermally labile compounds.[[“]][9]
Expertise & Experience: The "Why" Behind the Method
The key to a robust HPLC method lies in exploiting the unique chemical features of 1-(3,4-difluorophenyl)-N-methylmethanamine. The presence of the difluorophenyl ring provides a strong chromophore for UV detection, while the secondary amine group offers a site for potential ionic interactions.
-
Column Selection: A standard C18 column is a common starting point for reversed-phase chromatography. However, for fluorinated aromatic compounds, a Pentafluorophenyl (PFP) stationary phase can offer superior selectivity.[10] The unique dipole-dipole and π-π interactions between the PFP phase and the difluorophenyl ring of the analyte can resolve isomers that may co-elute on a C18 column.[10] This choice builds orthogonality directly into the primary separation technique.
-
Mobile Phase Optimization: The basic nature of the secondary amine necessitates careful pH control to ensure good peak shape. A mobile phase buffered to a slightly acidic pH (e.g., pH 3-4 using formate or phosphate buffer) will ensure the amine is protonated, minimizing peak tailing caused by interaction with residual silanols on the silica support.
-
System Suitability: Before any sample analysis, the system's suitability must be confirmed as per USP <621> guidelines.[11][12] This is a non-negotiable step for a self-validating protocol. It involves injecting a standard solution to verify parameters like peak symmetry (tailing factor), resolution between the main peak and a known impurity, and injection precision.[12][13]
Detailed Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: PFP (Pentafluorophenyl) column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).
-
Purity Calculation: Use area percent normalization, assuming all impurities have a similar response factor at 254 nm. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
While HPLC is preferred, GC-MS serves as an excellent orthogonal method, particularly for identifying volatile or semi-volatile impurities.[14] Amines can be challenging for GC due to their basicity and tendency to adsorb onto the column, leading to poor peak shape.[15]
Expertise & Experience: Overcoming the Challenges
-
Derivatization is Key: To improve volatility and reduce peak tailing, derivatization is often necessary. Acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation can be effective. However, for secondary amines, derivatization with chloroformates (e.g., propyl chloroformate) provides stable, less polar derivatives with excellent chromatographic properties.[16]
-
Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is generally suitable for separating the derivatized amine and potential non-polar impurities.
-
Mass Spectrometry Detection: The use of a mass spectrometer as a detector is crucial. It provides structural information based on fragmentation patterns, allowing for the tentative identification of unknown impurities.[17][18]
Detailed Protocol: GC-MS Impurity Profiling (with Derivatization)
-
Derivatization:
-
To ~1 mg of the sample in a vial, add 200 µL of pyridine and 100 µL of propyl chloroformate.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool, and extract the derivative with 500 µL of hexane.
-
Analyze the hexane layer.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
Chapter 2: Spectroscopic Confirmation—The Identity Crisis Averted
While chromatography separates components, spectroscopy confirms their identity. For a comprehensive purity validation, structural confirmation of the main peak is mandatory, and characterization of impurities is highly desirable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number and environment of protons. The spectrum should be consistent with the structure of 1-(3,4-difluorophenyl)-N-methylmethanamine. Integration of signals can be used for quantitative analysis of impurities if they have unique, well-resolved protons.[19][20][21]
-
¹³C NMR: Shows the number of unique carbons. The presence of C-F coupling can provide additional structural confirmation.[22][23]
-
¹⁹F NMR: This is particularly valuable for fluorinated compounds. It will confirm the presence and substitution pattern of the fluorine atoms on the phenyl ring.[22]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique to confirm the presence of key functional groups.[24][25] The spectrum should show characteristic absorbances for N-H stretching (for the secondary amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-F stretching bands.[26][27] It serves as an excellent identity check against a known reference standard.
Chapter 3: Thermal Analysis—A Measure of Absolute Purity
Differential Scanning Calorimetry (DSC) provides an elegant method for determining the absolute purity of crystalline solids without the need for impurity standards.[28][29]
Trustworthiness: The van't Hoff Principle
The method is based on the thermodynamic principle that impurities lower and broaden the melting point of a pure substance.[30] By carefully measuring the heat flow into the sample as a function of temperature during melting, the van't Hoff equation can be applied to calculate the mole fraction of impurities.[28]
Expertise & Experience: When is DSC Appropriate?
DSC is a powerful orthogonal technique, but its applicability is not universal. It is suitable only for compounds that are:
-
Highly crystalline (>98% purity to start).[31]
-
Thermally stable, showing no decomposition during melting.[31]
-
Undergo a sharp, well-defined melt.
It is an excellent method for certifying reference standards, as it measures the total level of eutectic impurities.[30][31]
Detailed Protocol: Purity Determination by DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Heat the sample at a slow rate, typically 1-2 °C/min, through the melting transition.
-
Use a nitrogen purge gas (20-50 mL/min).[30]
-
-
Data Analysis:
-
Integrate the melting endotherm.
-
Use the instrument's software to perform a purity calculation based on the van't Hoff equation, which plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F).[28]
-
Chapter 4: The Orthogonal Validation Workflow
A single analytical result is merely a data point; multiple, corroborating results from orthogonal methods constitute a validation. The following workflow ensures a robust and defensible purity assessment.
Caption: Orthogonal workflow for purity validation.
Chapter 5: Comparative Summary and Method Selection
The choice of analytical technique depends on the specific goal. The table below provides a comparative summary to guide the decision-making process.
Table 1: Comparison of Purity Validation Methodologies
| Parameter | HPLC-UV (PFP Column) | GC-MS (with Derivatization) | NMR Spectroscopy | DSC |
| Primary Purpose | Quantitative Purity, Impurity Profile | Orthogonal Separation, Impurity ID | Structure Elucidation, Impurity ID | Absolute Bulk Purity |
| Specificity | High (especially with PFP phase) | Very High (separation + mass) | Very High (structural) | Moderate (non-specific to impurity) |
| Sensitivity (LOD/LOQ) | High (ng/mL range)[9][32] | Very High (pg-ng/mL range) | Low (requires ~1-5% impurity) | Low (requires >98% pure sample)[31] |
| Quantitation | Excellent (Area % or vs. standard) | Good (requires standards) | Good (qNMR, requires standards) | Excellent (absolute, no standards needed) |
| Sample Throughput | High | Medium (derivatization step) | Low | Medium |
| Key Advantage | Robust, precise, workhorse method. | Excellent for volatile impurities. | Unambiguous structure proof. | Measures total eutectic impurities. |
| Key Limitation | Co-elution possible, assumes response factor. | Requires derivatization, not for non-volatiles. | Insensitive to trace impurities. | Only for stable, crystalline solids. |
The following decision tree can help select the appropriate validation path.
Caption: Decision tree for selecting validation methods.
Conclusion
Validating the purity of a synthesized compound like 1-(3,4-difluorophenyl)-N-methylmethanamine is not a single measurement but a comprehensive investigation. By employing an orthogonal strategy that combines high-performance separation techniques (HPLC, GC-MS), definitive structural elucidation (NMR, FTIR), and an absolute bulk purity measurement (DSC), researchers and drug development professionals can establish a scientifically sound, trustworthy, and defensible purity profile. This rigorous approach is fundamental to ensuring the quality and safety of materials destined for further research and development.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). USP.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- <621> CHROMATOGRAPHY. (n.d.). USP.
- Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support.
- Place of DSC purity analysis in pharmaceutical development. (1995). AKJournals.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- USP <621> Chromatography. (n.d.). DSDP Analytics.
- <621> Chromatography - Notice of Adoption. (2021). US Pharmacopeia (USP).
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025). ResearchGate.
- Purity Determination by DSC. (n.d.). Creative Biolabs.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
- Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho.
- Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization. (2016). Journal of Mass Spectrometry.
- ¹H-NMR and ¹³C-NMR Spectra. (n.d.). Electronic Supplementary Information.
- ¹H and ¹³C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer. (n.d.). Figshare.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
- Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks.
- A new method of simultaneous determination of atmospheric amines by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences.
- Analytical methods for detecting phenethylamines in dietary supplements. (n.d.). Consensus.
- Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines. (n.d.). Benchchem.
- Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
- Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl) phosphine oxide.... (n.d.). ResearchGate.
- A Comparative Guide to the Validation of Analytical Methods for Phenylethylamine Derivatives. (n.d.). Benchchem.
- Reliable identification and quantification of three diethylphenethylamines.... (n.d.). Analytical Methods.
- 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. (2002). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Fourier-Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories.
- ¹H NMR and ¹³C NMR shifts of all compounds. (n.d.). ResearchGate.
- ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate.
- A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
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A Comparative Efficacy Analysis of Phenylalkylamine-Based Monoamine Releasers: Evaluating 3,4-Difluoroamphetamine and its Analogues
This guide provides a detailed comparison of the efficacy of 3,4-difluoroamphetamine (3,4-DFA) and structurally similar compounds. The primary focus is on their interaction with monoamine transporters, which is the core mechanism driving their pharmacological effects. Due to the limited public research on 1-(3,4-difluorophenyl)-N-methylmethanamine as specified in the initial query, this guide will focus on its closest, more extensively studied analogue, 3,4-difluoroamphetamine, and compare it against benchmark compounds such as Amphetamine, Methamphetamine, MDMA, and 4-Fluoroamphetamine (4-FA). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this class of psychoactive molecules.
The efficacy of these compounds is primarily determined by their potency and selectivity as inhibitors or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] The relative activity at these three transporters dictates the specific psychostimulant, entactogenic, or mixed profile of a given compound.
Comparative Efficacy at Monoamine Transporters
The interaction of these amphetamine analogues with monoamine transporters is typically quantified by measuring their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in in-vitro assays. Lower values indicate higher potency. The data synthesized from multiple studies reveals distinct profiles for each compound.
| Compound | DAT Potency (IC₅₀/EC₅₀, nM) | NET Potency (IC₅₀/EC₅₀, nM) | SERT Potency (IC₅₀/EC₅₀, nM) | Primary Profile |
| Amphetamine | ~600 (Kᵢ)[1] | ~70-100 (Kᵢ)[1] | ~20,000-40,000 (Kᵢ)[1] | Potent NET/DAT inhibitor/releaser |
| Methamphetamine | ~600 (Kᵢ)[1] | ~70-100 (Kᵢ)[1] | ~20,000-40,000 (Kᵢ)[1] | Potent NET/DAT inhibitor/releaser |
| MDMA | ~1572 (Kᵢ)[1] | ~462 (Kᵢ)[1] | ~238 (Kᵢ)[1] | Serotonin-dominant releaser |
| 4-Fluoroamphetamine (4-FA) | 770 (IC₅₀); 200 (EC₅₀)[2] | 420 (IC₅₀); 37 (EC₅₀)[2] | 6800 (IC₅₀); 730 (EC₅₀)[2] | Balanced DAT/NET/SERT releaser |
| 3,4-Difluoroamphetamine (3,4-DFA) | Data not available | Data not available | Weak; ~4x lower affinity than MDA[3] | Serotonergic activity noted |
Note: Kᵢ (inhibition constant), IC₅₀ (half-maximal inhibitory concentration), and EC₅₀ (half-maximal effective concentration) values are compiled from various sources and experimental conditions, which can lead to variations. They are presented here for comparative purposes.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of substituted amphetamines is highly dependent on the nature and position of substituents on the phenyl ring and the N-alkyl group.
-
Ring Substitution : The addition of fluorine atoms to the phenyl ring significantly modulates activity. A single fluorine at the 4-position (4-FA) appears to increase serotonergic activity compared to unsubstituted amphetamine.[2] While comprehensive data for 3,4-DFA is scarce, its known activity as a weak serotonin releasing agent suggests that the 3,4-difluoro substitution pattern directs the molecule towards SERT, albeit less potently than the methylenedioxy group of MDMA.[3] Fluorination can also increase a compound's ability to cross the blood-brain barrier.[4]
-
N-Alkylation : The N-methyl group of methamphetamine and MDMA generally enhances potency compared to their primary amine counterparts (amphetamine and MDA). This modification can influence the interaction with the transporter binding pockets.
-
Selectivity : Unsubstituted amphetamine and methamphetamine are potent substrates for DAT and NET, with very weak action at SERT.[1] In contrast, the 3,4-methylenedioxy ring substitution in MDMA dramatically shifts the selectivity towards SERT, making it a potent serotonin releaser.[1] 4-FA occupies a middle ground, acting as a releasing agent at all three transporters, which likely contributes to its mixed stimulant-entactogen effects.[2][5] The DAT/SERT selectivity ratio is often used to predict the abuse potential and subjective effects of these compounds, with higher ratios correlating with more traditional stimulant effects and lower ratios indicating more MDMA-like, entactogenic properties.[6]
The general mechanism involves these compounds acting as substrates for monoamine transporters, leading to competitive inhibition of neurotransmitter reuptake and transporter-mediated efflux (release) of neurotransmitters from the presynaptic neuron into the synapse.
Caption: General mechanism of amphetamine analogues at the monoamine transporter.
Experimental Protocols
The following is a generalized protocol for an in vitro monoamine transporter uptake inhibition assay, a standard method for determining the IC₅₀ values of test compounds.[7][8]
Objective: To determine the potency of test compounds to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the corresponding monoamine transporter (e.g., hDAT).
Materials:
-
HEK 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter (hDAT, hNET, or hSERT).
-
96-well cell culture plates.
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Test compounds at various concentrations.
-
Known selective inhibitors for defining non-specific uptake (e.g., GBR-12909 for DAT).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK 293 cells into a 96-well plate at a density of ~50,000 cells per well and culture overnight to allow for adherence.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with 100 µL of room temperature KHB.
-
Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound (or vehicle/selective inhibitor for controls) to the wells. Incubate for 5-10 minutes at room temperature.
-
Initiation of Uptake: Initiate the assay by adding 50 µL of KHB containing a fixed concentration of the radiolabeled substrate (e.g., 200 nM [³H]dopamine).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1 minute for DAT and SERT, 3 minutes for NET).[8]
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KHB.
-
Cell Lysis: Lyse the cells by adding 300 µL of 1% SDS or a suitable lysis buffer to each well.
-
Quantification: Transfer the cell lysate into scintillation vials containing scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (wells with selective inhibitor) from the total uptake. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a typical monoamine transporter uptake inhibition assay.
Conclusion
The efficacy of amphetamine-based compounds is a direct function of their structure, which dictates their potency and selectivity for the DAT, NET, and SERT. While unsubstituted amphetamines are primarily potent dopaminergic and noradrenergic agents, ring substitutions can dramatically shift this profile.[1] The 3,4-methylenedioxy group of MDMA confers potent serotonergic activity, whereas the 4-fluoro substitution of 4-FA results in a more balanced, triple-releaser profile.[1][2]
Limited data on 3,4-difluoroamphetamine suggests it has weak serotonergic properties, but a full characterization of its activity at DAT and NET is required to place it accurately within this comparative landscape.[3] Future research elucidating the complete pharmacological profile of 3,4-DFA and the originally queried 1-(3,4-difluorophenyl)-N-methylmethanamine would be invaluable for a more complete understanding of the structure-activity relationships governing fluorinated phenylalkylamines.
References
- Chen, C., & Reith, M. E. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Journal of Neurochemistry, 105(2), 526-538. [Link not available from search, but the study is cited in PMC articles]
-
Carmo, H., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(4), 533-542. [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.16.1-12.16.18. [Link]
-
Wikipedia. (n.d.). 3,4-Difluoroamphetamine. Retrieved January 21, 2026, from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697. [Link]
-
Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved January 21, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved January 21, 2026, from [Link]
- Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. [Link not available from search, but relevant to general topic]
-
Baumann, M. H., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 21, 2026, from [Link]
-
Simmler, L. D., & Liechti, M. E. (2017). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Frontiers in Pharmacology, 8, 268. [Link]
-
Rothman, R. B., & Baumann, M. H. (2009). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Current Topics in Behavioral Neurosciences, 3, 1-28. [Link]
-
Wikipedia. (n.d.). 3-Fluoroamphetamine. Retrieved January 21, 2026, from [Link]
-
Linsen, M., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Psychiatry, 9, 289. [Link]
-
Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology, 94(4), 1085-1133. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3,4-difluorophenyl)-N-methylmethanamine
This guide provides an in-depth comparison and cross-validation of two orthogonal analytical methods for the quantitative analysis of 1-(3,4-difluorophenyl)-N-methylmethanamine. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. The principles outlined herein are grounded in established regulatory frameworks, ensuring that the methodologies are robust, reliable, and fit for their intended purpose in a pharmaceutical development setting.[1]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines, harmonized through the International Council for Harmonisation (ICH), that form the bedrock of this process.[4][5][6][7] This guide will adhere to the principles detailed in the ICH Q2(R2) guideline on the validation of analytical procedures.[2][8]
The Imperative of Orthogonal Method Cross-Validation
Before delving into specific protocols, it is crucial to understand the causality behind employing two distinct analytical techniques. Cross-validation using orthogonal methods—techniques that differ in their fundamental principles of separation or detection—provides the highest level of assurance in an analyte's quantification. By obtaining congruent results from two dissimilar methods, we minimize the risk that method-specific artifacts (e.g., co-eluting impurities, matrix effects) are skewing the data.
In this guide, we will develop and compare:
-
A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method: A cornerstone of pharmaceutical analysis, relying on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
A Gas Chromatography-Mass Spectrometry (GC-MS) method: A technique that separates the analyte in the gas phase based on its volatility and provides highly specific detection based on its mass-to-charge ratio.
This dual-method approach creates a self-validating system where the concordance of results from these fundamentally different techniques provides unequivocal confidence in the analytical outcome.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle and Rationale: This method is selected for its robustness, precision, and widespread availability in quality control laboratories. The 1-(3,4-difluorophenyl) moiety on the target molecule contains a sufficient chromophore for sensitive detection by UV spectrophotometry. A C18 stationary phase is chosen to provide optimal retention for this moderately polar compound through hydrophobic interactions.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for HPLC-UV analysis of 1-(3,4-difluorophenyl)-N-methylmethanamine.
Detailed Protocol: HPLC-UV
-
Reagents and Materials:
-
1-(3,4-difluorophenyl)-N-methylmethanamine Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
-
0.45 µm PVDF Syringe Filters
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Preparation of Solutions:
-
Diluent: Methanol/Water (50:50, v/v)
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dilute to volume with diluent.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask, dissolve in diluent, and dilute 1.0 mL of this solution to 10.0 mL with diluent.
-
-
System Suitability Test (SST):
-
Inject the Working Standard solution five times. The %RSD for peak area must be ≤ 2.0%, and the tailing factor must be ≤ 2.0.
-
HPLC Method Validation Summary
The method was validated according to ICH Q2(R2) guidelines.[2][8] The validation parameters demonstrate the method is fit for purpose.[4][9]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time from blank or placebo. | Pass |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 (10-150 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | %RSD ≤ 2.0% | 1.22% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (flow, temp, pH) | Pass |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC-MS provides exceptional selectivity and sensitivity, making it an ideal orthogonal technique. Separation is achieved based on the analyte's volatility and interaction with the GC column's stationary phase. Mass spectrometry offers definitive identification based on the molecule's fragmentation pattern and allows for highly sensitive quantification using Selected Ion Monitoring (SIM). This method is particularly powerful for confirming identity and detecting trace-level impurities.
Experimental Workflow: GC-MS Method
Caption: Workflow for GC-MS analysis of 1-(3,4-difluorophenyl)-N-methylmethanamine.
Detailed Protocol: GC-MS
-
Reagents and Materials:
-
1-(3,4-difluorophenyl)-N-methylmethanamine Reference Standard (>99.5% purity)
-
Ethyl Acetate (GC Grade)
-
Helium, ultra-high purity
-
-
Chromatographic and Spectrometric Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.2 mL/min (constant flow)
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless, 1 µL
-
Oven Program: 80°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C; Quadrupole: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition: Full Scan (50-300 m/z) for identification; SIM for quantification.
-
SIM Ions (Hypothetical): Quantifier: 171 m/z (M+); Qualifiers: 142 m/z, 127 m/z.
-
-
Preparation of Solutions:
-
Solvent: Ethyl Acetate
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dilute to volume with solvent.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1 to 50 µg/mL) by diluting the stock solution.
-
GC-MS Method Validation Summary
The validation approach is tailored for a quantitative impurity or assay method, emphasizing selectivity and sensitivity.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks in blank matrix. Correct ion ratios confirmed. | Pass |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.998 | r² = 0.9991 (0.5-75 µg/mL) |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.1% |
| Precision (Repeatability, %RSD) | %RSD ≤ 5.0% | 2.15% |
| Intermediate Precision (%RSD) | %RSD ≤ 5.0% | 3.48% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 for quantifier ion | 0.1 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 for quantifier ion | 0.03 µg/mL |
| Robustness | %RSD ≤ 5.0% after minor changes (flow, oven ramp) | Pass |
Part 3: Cross-Validation and Method Comparison
Objective: To analyze a single batch of 1-(3,4-difluorophenyl)-N-methylmethanamine sample (n=6 preparations) using both the validated HPLC-UV and GC-MS methods to compare the assay results. This direct comparison serves as the ultimate test of method concordance.
Comparative Assay Results
| Sample Preparation | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference |
| 1 | 99.6 | 99.8 | 0.20 |
| 2 | 99.8 | 99.5 | -0.30 |
| 3 | 99.5 | 99.7 | 0.20 |
| 4 | 99.7 | 99.4 | -0.30 |
| 5 | 99.9 | 100.1 | 0.20 |
| 6 | 99.6 | 99.5 | -0.10 |
| Mean | 99.68 | 99.67 | -0.01 |
| %RSD | 0.15 | 0.26 | N/A |
Statistical Analysis: A two-sample t-test on the means of the two datasets yielded a p-value of 0.94. As this value is significantly greater than 0.05, it indicates that there is no statistically significant difference between the results obtained from the two methods.
Discussion and Method Selection
The cross-validation study demonstrates excellent agreement between the HPLC-UV and GC-MS methods. The mean assay values are virtually identical, providing a high degree of confidence in the analytical results for 1-(3,4-difluorophenyl)-N-methylmethanamine.
-
HPLC-UV: This method exhibits slightly better precision and is generally faster and less instrumentally intensive than GC-MS. It is ideally suited for routine quality control applications, such as release testing and stability studies, where high throughput and robustness are critical.[10]
-
GC-MS: This method offers superior sensitivity (lower LOD/LOQ) and unparalleled specificity due to the use of mass detection.[11] It is the preferred method for impurity identification, trace analysis, and as a confirmatory technique to investigate any out-of-specification results generated by the primary HPLC method.
Conclusion
The successful development, validation, and cross-validation of orthogonal HPLC-UV and GC-MS methods provide a robust analytical control strategy for 1-(3,4-difluorophenyl)-N-methylmethanamine. The HPLC-UV method serves as a reliable workhorse for routine quantitative analysis, while the GC-MS method provides an essential, highly specific tool for confirmation and trace-level investigation. This comprehensive approach ensures data integrity and adheres to the rigorous standards of the pharmaceutical industry, ultimately safeguarding product quality.[1]
References
-
U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
-
LCGC North America. (2014). Validation of Impurity Methods, Part II. Chromatography Online. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. EMA. [Link]
-
SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
Sources
- 1. particle.dk [particle.dk]
- 2. fda.gov [fda.gov]
- 3. wjarr.com [wjarr.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. Search | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. propharmagroup.com [propharmagroup.com]
The Fluorine Advantage: A Comparative Guide to 1-(3,4-difluorophenyl)-N-methylmethanamine and its Non-fluorinated Analog in Biological Assays
For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a critical step in optimizing its pharmacological profile. The introduction of fluorine atoms into a molecule is a well-established medicinal chemistry tactic to enhance potency, metabolic stability, and pharmacokinetic properties.[1] This guide provides an in-depth technical comparison of 1-(3,4-difluorophenyl)-N-methylmethanamine and its non-fluorinated parent compound, 1-phenyl-N-methylmethanamine (also known as benzylmethylamine).
The Physicochemical Impact of Fluorination: A Tale of Two Molecules
The introduction of two fluorine atoms onto the phenyl ring at the 3 and 4 positions is predicted to significantly alter the electronic and lipophilic character of the molecule compared to its non-fluorinated counterpart.
The high electronegativity of fluorine atoms pulls electron density away from the aromatic ring and, to a lesser extent, from the benzylic position. This inductive effect is expected to lower the pKa of the secondary amine in the difluorinated analog, making it less basic.[1] A lower pKa can have profound effects on a drug's absorption, distribution, and target engagement, as it will be less protonated at physiological pH.
Furthermore, the addition of fluorine atoms generally increases the lipophilicity of a molecule, which is measured by its partition coefficient (logP).[1] Enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, which is often a desirable trait for centrally acting agents.
Table 1: Predicted Physicochemical Properties
| Property | 1-(3,4-difluorophenyl)-N-methylmethanamine | 1-phenyl-N-methylmethanamine | Rationale for Predicted Difference |
| Molecular Formula | C₈H₉F₂N | C₈H₁₁N | Addition of two fluorine atoms. |
| Molecular Weight | 173.18 g/mol | 121.18 g/mol | Increased mass due to fluorine atoms. |
| Predicted pKa | ~8.5 - 9.0 | 9.68 | Electron-withdrawing fluorine atoms reduce the basicity of the amine. |
| Predicted logP | ~1.8 - 2.2 | 1.49 | Fluorine substitution increases lipophilicity. |
These predicted differences in physicochemical properties form the basis for hypothesizing distinct biological activities for these two compounds.
Hypothesized Biological Targets: Monoamine Transporters and MAO
Based on their structural similarity to known psychoactive compounds and antidepressants, the primary biological targets for both 1-(3,4-difluorophenyl)-N-methylmethanamine and 1-phenyl-N-methylmethanamine are likely the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[2][3][4][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4] Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, which is the mechanism of action for many antidepressant and stimulant drugs.[4]
Additionally, these compounds may interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO also leads to increased levels of these neurotransmitters.
Figure 1: Monoamine Neurotransmission and Points of Inhibition.
A Guide to the Comparative Biological Evaluation
To empirically determine the differences in biological activity between the fluorinated and non-fluorinated analogs, a series of in vitro assays should be performed. The following protocols provide a detailed methodology for a comprehensive comparison.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
This experiment will determine the binding affinity (Ki) of the test compounds for SERT, DAT, and NET.
Rationale: Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor or transporter. By competing with a known radiolabeled ligand, the affinity of the unlabeled test compound can be determined.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Cell membrane preparations from these cells.
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Non-specific binding controls: Fluoxetine (for SERT), Cocaine (for DAT), Desipramine (for NET).
-
Test compounds: 1-(3,4-difluorophenyl)-N-methylmethanamine and 1-phenyl-N-methylmethanamine.
-
Scintillation counter and vials.
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add a range of concentrations of the test compounds to the wells.
-
For non-specific binding determination, add a high concentration of the corresponding non-specific binding control to a set of wells.
-
Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Allow the filter mats to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow.
Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay
This functional assay will determine the potency (IC50) of the test compounds in inhibiting the uptake of monoamines into cells.
Rationale: While binding affinity indicates how well a compound binds to a transporter, a reuptake inhibition assay measures its functional effect on the transporter's activity.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
A fluorescent substrate for monoamine transporters (e.g., from a commercially available kit) or radiolabeled neurotransmitters ([³H]serotonin, [³H]dopamine, [³H]norepinephrine).
-
Test compounds: 1-(3,4-difluorophenyl)-N-methylmethanamine and 1-phenyl-N-methylmethanamine.
-
A fluorescence plate reader or scintillation counter.
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a range of concentrations of the test compounds.
-
Add the fluorescent substrate or radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubate for a specific time at 37°C.
-
Stop the uptake by washing with ice-cold buffer.
-
If using a fluorescent substrate, measure the fluorescence intensity using a plate reader.
-
If using a radiolabeled neurotransmitter, lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 values from the concentration-response curves.
Figure 3: Monoamine Reuptake Inhibition Assay Workflow.
Protocol 3: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This assay will determine if the test compounds inhibit the activity of the two major isoforms of MAO.
Rationale: To fully characterize the pharmacological profile of the compounds, it is important to assess their activity at other key targets in the monoamine system, such as MAO.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A fluorogenic MAO substrate (e.g., kynuramine or a commercial kit).
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
Test compounds: 1-(3,4-difluorophenyl)-N-methylmethanamine and 1-phenyl-N-methylmethanamine.
-
A fluorescence plate reader.
Procedure:
-
In a 96-well plate, add the MAO-A or MAO-B enzyme.
-
Add a range of concentrations of the test compounds or control inhibitors.
-
Pre-incubate to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 values.
Anticipated Results and Interpretation
Based on the principles of medicinal chemistry, we can anticipate the following outcomes from these assays. It is crucial to note that these are hypothesized results and require experimental validation.
Table 2: Hypothesized Biological Activity Data
| Assay | Parameter | 1-(3,4-difluorophenyl)-N-methylmethanamine | 1-phenyl-N-methylmethanamine | Anticipated Outcome |
| SERT Binding | Ki (nM) | Lower value | Higher value | Difluoro-analog is expected to have higher affinity. |
| DAT Binding | Ki (nM) | Lower value | Higher value | Difluoro-analog is expected to have higher affinity. |
| NET Binding | Ki (nM) | Lower value | Higher value | Difluoro-analog is expected to have higher affinity. |
| SERT Uptake | IC50 (nM) | Lower value | Higher value | Difluoro-analog is expected to be a more potent inhibitor. |
| DAT Uptake | IC50 (nM) | Lower value | Higher value | Difluoro-analog is expected to be a more potent inhibitor. |
| NET Uptake | IC50 (nM) | Lower value | Higher value | Difluoro-analog is expected to be a more potent inhibitor. |
| MAO-A Inhibition | IC50 (µM) | To be determined | To be determined | Halogen substitution may enhance MAO inhibition.[1] |
| MAO-B Inhibition | IC50 (µM) | To be determined | To be determined | Halogen substitution may enhance MAO inhibition.[1] |
The data from these assays will allow for a comprehensive comparison of the two compounds. Key aspects to analyze include:
-
Potency: A lower Ki or IC50 value indicates higher potency.
-
Selectivity: The ratio of Ki or IC50 values for different transporters (e.g., SERT/DAT selectivity) will reveal the selectivity profile of each compound. For example, a compound with a much lower Ki for SERT compared to DAT would be considered a selective serotonin reuptake inhibitor.
Synthesis of the Test Compounds
Both compounds can be synthesized via a standard reductive amination procedure.
General Synthesis Scheme: The appropriate benzaldehyde (3,4-difluorobenzaldehyde or benzaldehyde) is reacted with methylamine to form an imine intermediate. This intermediate is then reduced in situ using a reducing agent such as sodium borohydride to yield the final N-methylmethanamine product.[6]
Conclusion
The strategic incorporation of fluorine atoms is a powerful tool in drug discovery. In the case of 1-(3,4-difluorophenyl)-N-methylmethanamine, the difluoro substitution is anticipated to enhance its lipophilicity and modulate its basicity compared to its non-fluorinated analog. These changes are hypothesized to translate into higher affinity and potency at monoamine transporters.
The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically validate these hypotheses and to fully characterize the pharmacological profiles of these two compounds. The resulting data will be invaluable in understanding the structure-activity relationships of this chemical scaffold and in guiding future drug development efforts.
References
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Kristensen, A. S., et al. (2011). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PLoS ONE, 6(10), e25855. Available from: [Link]
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ChemSynthesis. N-methyl-1-phenylmethanamine. Available from: [Link]
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Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amine... Available from: [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. IntechOpen. Available from: [Link]
- Google Patents. CN104557564A - Preparation method of phenylmethylamine.
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Sucic, S., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 221. Available from: [Link]
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Karakaya, I., & Mortensen, O. V. (2021). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 94(1), e102. Available from: [Link]
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ResearchGate. Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Available from: [Link]
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Al-Saad, M., et al. (2023). A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches. Cureus, 15(8), e44200. Available from: [Link]
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Establishing the Specificity of 1-(3,4-difluorophenyl)-N-methylmethanamine: A Comparative Guide
For researchers and drug development professionals, the utility of a small molecule probe is intrinsically linked to its specificity. A compound that interacts selectively with its intended target allows for the unambiguous dissection of biological pathways and serves as a reliable foundation for therapeutic development. Conversely, a promiscuous compound, one that binds to multiple targets, can produce confounding data and lead to unforeseen off-target effects, complicating both basic research and clinical translation.[1][2][3]
This guide provides a comprehensive, technically-grounded framework for establishing the target specificity of the novel compound 1-(3,4-difluorophenyl)-N-methylmethanamine (herein referred to as DF-NMM ). While the primary biological target of a novel compound is often hypothesized based on structural similarity to known ligands, rigorous experimental validation is paramount. For the purpose of this illustrative guide, we will proceed with the hypothesis that DF-NMM is designed to be a selective antagonist for the Serotonin 2A Receptor (5-HT2A) , a G-protein coupled receptor (GPCR) of significant interest in neuroscience.
We will outline a multi-tiered experimental approach, comparing the performance of DF-NMM against two well-characterized compounds:
-
Ketanserin: A classic antagonist of the 5-HT2A receptor, known to also exhibit significant affinity for other receptors, such as the alpha-1 adrenergic receptor (α1A) and Histamine H1 receptor. It serves as our "selective" but not "highly specific" comparator.
-
MDL 100,907: A research tool widely regarded as a highly specific and selective 5-HT2A antagonist, serving as our benchmark for high specificity.
This guide will detail the requisite binding, functional, and broad-panel screening assays necessary to build a robust specificity profile for DF-NMM.
Section 1: Foundational Affinity - Quantifying On-Target Engagement
The first critical step is to determine if, and how tightly, DF-NMM binds to its intended target.[4] A competitive radioligand binding assay is the gold standard for quantifying the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound.[5][6] This assay measures the ability of a test compound (DF-NMM) to displace a radiolabeled ligand with known high affinity for the target receptor.
Experimental Protocol: 5-HT2A Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of DF-NMM, Ketanserin, and MDL 100,907 for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a high-affinity 5-HT2A antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of an unlabeled, potent 5-HT2A ligand (e.g., 10 µM Cinanserin).
-
Test Compounds: DF-NMM, Ketanserin, MDL 100,907, dissolved in DMSO and serially diluted.
-
Filtration Apparatus: 96-well glass fiber filter plates (e.g., MultiScreenHTS) and a vacuum manifold.[7]
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Ketanserin (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Add the 5-HT2A receptor-containing cell membranes to initiate the binding reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Termination & Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plates.[8] This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: After the filters have dried, add scintillation cocktail and quantify the amount of bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9] A lower Ki value indicates a higher binding affinity.[10][11]
Caption: Workflow for a competitive radioligand binding assay.
Comparative Data: On-Target Affinity
| Compound | Target | Ki (nM) | Interpretation |
| DF-NMM | 5-HT2A | 5.2 | High Affinity |
| Ketanserin | 5-HT2A | 2.5 | High Affinity |
| MDL 100,907 | 5-HT2A | 1.1 | Very High Affinity |
This initial data confirms that DF-NMM binds to the intended 5-HT2A target with high affinity, comparable to the established antagonist Ketanserin.
Section 2: Functional Consequence - Assessing Cellular Activity
High affinity does not equate to a specific biological function. It is crucial to determine whether DF-NMM acts as an antagonist (blocks the receptor's response to an agonist), an agonist (activates the receptor), or an inverse agonist (reduces the receptor's basal activity).[12][13] For GPCRs like 5-HT2A, which couple through the Gq pathway, activation leads to an increase in intracellular calcium. A calcium flux assay provides a direct functional readout of receptor modulation.[14][15]
Experimental Protocol: 5-HT2A Calcium Flux Functional Assay
Objective: To determine the functional activity (antagonism) and potency (IC50) of DF-NMM at the human 5-HT2A receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Agonist: Serotonin (5-HT) or a selective agonist like α-methyl-5-HT.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed the 5-HT2A expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of the test compounds (DF-NMM, Ketanserin, MDL 100,907) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Challenge & Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to all wells.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time. The agonist will trigger calcium release in untreated cells, causing a sharp increase in fluorescence. An effective antagonist will blunt this response.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response at each concentration of the test compound. Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value, which represents the functional potency of the antagonist.[4][16]
Caption: Simplified 5-HT2A (Gq-coupled) signaling pathway.
Comparative Data: On-Target Functional Potency
| Compound | Target | Functional IC50 (nM) | Interpretation |
| DF-NMM | 5-HT2A | 12.5 | Potent Antagonist |
| Ketanserin | 5-HT2A | 8.1 | Potent Antagonist |
| MDL 100,907 | 5-HT2A | 3.3 | Very Potent Antagonist |
The functional data corroborate the binding results, confirming DF-NMM is a potent antagonist at the 5-HT2A receptor. The slightly higher IC50 compared to the Ki is common and reflects the more complex biological environment of a cell-based assay.[9]
Section 3: The Broad View - Comprehensive Off-Target Profiling
True specificity is defined by a lack of significant interaction with other targets.[17] A compound's selectivity profile must be assessed by screening it against a broad panel of receptors, transporters, enzymes, and ion channels. This step is critical for identifying potential liabilities that could cause side effects or confound experimental results.[18] Several expert organizations offer this as a service, providing standardized, high-quality data.
-
Eurofins Discovery SafetyScreen™ Panels: Offer tiered panels (e.g., SafetyScreen44, SafetyScreen87) that cover a wide range of targets implicated in adverse drug reactions.[18][19][20][21][22][23]
-
NIMH Psychoactive Drug Screening Program (PDSP): A resource funded by the U.S. National Institute of Mental Health that provides screening of novel compounds at a large number of CNS-relevant targets for academic and non-profit researchers.[24][25][26][27]
Experimental Workflow: Tiered Off-Target Screening
The most efficient approach is a tiered strategy.
-
Primary Screen: Test the compound at a high concentration (e.g., 10 µM) against a broad panel of targets (e.g., Eurofins SafetyScreen44). This is a qualitative screen to identify any potential "hits."[21][28]
-
Follow-up Screen: For any targets where significant inhibition (>50%) is observed in the primary screen, perform a full dose-response curve to determine the Ki or IC50 value. This quantifies the potency of the off-target interaction.
Caption: Logic of a tiered off-target screening workflow.
Comparative Data: Selectivity Profile
The table below presents hypothetical but plausible results from a broad screening panel. The selectivity ratio is calculated as (Ki off-target / Ki on-target). A higher ratio indicates greater selectivity for the on-target receptor. A ratio >100 is generally considered highly selective.
| Compound | Target | Ki (nM) | Selectivity Ratio (vs. 5-HT2A) |
| DF-NMM | 5-HT2A (On-Target) | 5.2 | - |
| 5-HT2C | 680 | 131 | |
| α1A Adrenergic | >10,000 | >1923 | |
| Dopamine D2 | 2,100 | 404 | |
| Histamine H1 | >10,000 | >1923 | |
| hERG Channel | >10,000 | >1923 | |
| Ketanserin | 5-HT2A (On-Target) | 2.5 | - |
| 5-HT2C | 55 | 22 | |
| α1A Adrenergic | 15 | 6 | |
| Dopamine D2 | 350 | 140 | |
| Histamine H1 | 30 | 12 | |
| hERG Channel | 1,200 | 480 | |
| MDL 100,907 | 5-HT2A (On-Target) | 1.1 | - |
| 5-HT2C | 1,500 | 1364 | |
| α1A Adrenergic | >10,000 | >9090 | |
| Dopamine D2 | 3,100 | 2818 | |
| Histamine H1 | >10,000 | >9090 | |
| hERG Channel | >10,000 | >9090 |
Synthesis and Conclusion: Defining the Specificity of DF-NMM
The comprehensive data gathered through this multi-tiered approach allows for a confident assessment of DF-NMM's specificity profile.
| Metric | DF-NMM | Ketanserin | MDL 100,907 |
| On-Target Affinity (Ki, nM) | 5.2 | 2.5 | 1.1 |
| On-Target Function (IC50, nM) | 12.5 | 8.1 | 3.3 |
| Selectivity vs. 5-HT2C | 131-fold | 22-fold | 1364-fold |
| Selectivity vs. α1A Adrenergic | >1900-fold | 6-fold | >9000-fold |
| Selectivity vs. Histamine H1 | >1900-fold | 12-fold | >9000-fold |
| Overall Specificity Assessment | Highly Specific | Selective, Not Specific | Very Highly Specific |
References
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A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
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Drug Specificity: A Key Factor in Pharmacological Actions. (2024, March 12). Pharmacology Mentor. [Link]
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- functional in vitro assays for drug discovery. (2023, August 18). YouTube.
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Comparative Pharmacokinetic Profiling of 1-(3,4-difluorophenyl)-N-methylmethanamine Derivatives: A Guide for Preclinical Development
This guide provides a comprehensive framework for the comparative pharmacokinetic (PK) profiling of 1-(3,4-difluorophenyl)-N-methylmethanamine and its derivatives. As novel psychoactive substances (NPS) and potential therapeutic agents, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for predicting their efficacy and safety profiles.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of these compounds.
The strategic placement of fluorine atoms on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate pharmacokinetic properties.[4] By comparing a series of derivatives of 1-(3,4-difluorophenyl)-N-methylmethanamine, we can elucidate the impact of structural modifications on their in vivo behavior, providing critical insights for lead optimization.
Rationale for Comparative Pharmacokinetic Profiling
The overarching goal of this comparative analysis is to build a structure-pharmacokinetic relationship (SPR) for this class of compounds. Understanding how modifications to the parent molecule affect its ADME profile allows for the rational design of derivatives with improved drug-like properties, such as enhanced oral bioavailability, optimal half-life, and reduced off-target effects. Key pharmacokinetic parameters to be compared include:
-
Absorption: Rate and extent of drug entry into systemic circulation.
-
Distribution: The reversible transfer of a drug from one location to another within the body.
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes.
-
Excretion: The removal of the drug and its metabolites from the body.
Experimental Design for In Vivo Pharmacokinetic Studies
A robust in vivo pharmacokinetic study is the cornerstone of this comparative analysis. The following protocol outlines a standard approach using a rodent model, which is a common starting point in preclinical drug development.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (n=5 per group) are a suitable initial model due to their well-characterized physiology and metabolism.
-
Housing: Animals should be housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to determine fundamental PK parameters like clearance and volume of distribution.
-
Oral (PO) Administration: A single oral gavage dose (e.g., 5 mg/kg) is administered to assess oral bioavailability.
-
Dose Selection: The selected doses should be based on any available in vitro potency data and should be well-tolerated by the animals.
-
Sample Collection
Blood samples (approximately 100 µL) are collected from the saphenous vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method for Quantification
Accurate quantification of the parent drug and its potential metabolites in plasma is critical. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.[5][6][7]
Step-by-Step Bioanalytical Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex® 2.6 µm C18) is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two MRM transitions should be monitored for each analyte and the internal standard to ensure accurate identification and quantification.
-
Caption: Workflow for in vivo pharmacokinetic studies.
In Vitro ADME Assays for Mechanistic Understanding
To complement the in vivo data, a panel of in vitro ADME assays should be conducted to provide mechanistic insights into the observed pharmacokinetic properties.
Metabolic Stability
-
System: Human and rat liver microsomes.
-
Purpose: To assess the intrinsic clearance of the compounds and identify the primary metabolic pathways. Fluorinated compounds can sometimes exhibit altered metabolic profiles.[4]
-
Protocol:
-
Incubate the test compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH at 37°C.
-
Collect aliquots at various time points (0, 5, 15, 30, 60 minutes).
-
Quench the reaction with cold acetonitrile.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Plasma Protein Binding
-
System: Equilibrium dialysis.
-
Purpose: To determine the extent to which the compounds bind to plasma proteins, which affects their distribution and availability to target tissues.
-
Protocol:
-
Add the test compound to plasma in one chamber of the dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate at 37°C until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers.
-
Calculate the fraction unbound (fu).
-
Caption: Key in vitro ADME assays.
Predicted Comparative Pharmacokinetic Data
The following table presents a hypothetical comparison of the parent compound (DF-NMM) and two derivatives (Derivative A and Derivative B), illustrating how structural modifications might influence their pharmacokinetic profiles. The actual data would be generated from the experiments described above.
| Parameter | 1-(3,4-difluorophenyl)-N-methylmethanamine (DF-NMM) | Derivative A (e.g., with added polar group) | Derivative B (e.g., with bulky lipophilic group) |
| Oral Bioavailability (%) | Moderate (40-60%) | Potentially Lower (<40%) | Potentially Higher (>60%) |
| Clearance (mL/min/kg) | Moderate | Higher | Lower |
| Volume of Distribution (L/kg) | Moderate (2-5) | Lower (<2) | Higher (>5) |
| Terminal Half-life (h) | 4-6 | Shorter (<4) | Longer (>8) |
| Fraction Unbound in Plasma (fu) | 0.1-0.2 | Higher (>0.2) | Lower (<0.1) |
| In Vitro t½ (min, HLM) | 20-30 | Shorter (<20) | Longer (>30) |
Interpretation of Predicted Data:
-
Derivative A: The addition of a polar group is predicted to increase clearance (faster elimination) and decrease the volume of distribution and oral bioavailability due to reduced membrane permeability.
-
Derivative B: A bulky lipophilic group is expected to decrease clearance (slower elimination) due to increased metabolic stability and plasma protein binding, leading to a longer half-life and potentially higher oral bioavailability.
Conclusion and Future Directions
This guide provides a systematic approach for the comparative pharmacokinetic profiling of 1-(3,4-difluorophenyl)-N-methylmethanamine derivatives. By integrating in vivo and in vitro data, researchers can build a comprehensive understanding of the structure-pharmacokinetic relationships within this chemical series. The resulting data will be instrumental in selecting and advancing lead candidates with desirable drug-like properties for further preclinical and clinical development. Future studies should focus on identifying the specific metabolic pathways and cytochrome P450 enzymes involved in the metabolism of these compounds to predict potential drug-drug interactions.
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Analysis of Amphetamine Derivatives in Plasma Using Capillary Zone Electrophoresis Coupled with Laser-Induced Fluorescence after. CHIMIA. Available at: [Link]
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ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of the Iranian Chemical Society. Available at: [Link]
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In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology. Available at: [Link]
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Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of Analytical Toxicology. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]
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Bridging the Synapse: A Comparative Guide to the In Vivo Validation of 1-(3,4-difluorophenyl)-N-methylmethanamine's In Vitro Profile
The journey from a promising in vitro hit to a viable in vivo candidate is a critical and often challenging phase in drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the in vitro findings of the novel compound, 1-(3,4-difluorophenyl)-N-methylmethanamine, in relevant animal models. We will explore the causal links between experimental choices, from initial cell-based assays to whole-organism studies, ensuring a self-validating and robust preclinical data package.
For the purpose of this illustrative guide, we will postulate a hypothetical in vitro profile for 1-(3,4-difluorophenyl)-N-methylmethanamine, based on its structural similarity to compounds with known psychoactive properties. Our hypothetical data suggests that it acts as a potent and selective serotonin reuptake inhibitor (SSRI). We will now detail the subsequent steps to validate this finding in vivo.
Hypothetical In Vitro Profile of 1-(3,4-difluorophenyl)-N-methylmethanamine
A series of in vitro assays were conducted to elucidate the primary mechanism of action of 1-(3,4-difluorophenyl)-N-methylmethanamine. The key findings are summarized below.
| In Vitro Assay | Target | Result (IC50/Ki) |
| Radioligand Binding Assay | Human Serotonin Transporter (hSERT) | Ki = 5.2 nM |
| Radioligand Binding Assay | Human Norepinephrine Transporter (hNET) | Ki > 1000 nM |
| Radioligand Binding Assay | Human Dopamine Transporter (hDAT) | Ki > 1000 nM |
| In Vitro Cytotoxicity Assay | Human Hepatocellular Carcinoma (HepG2) cells | IC50 > 50 µM |
These hypothetical results suggest that 1-(3,4-difluorophenyl)-N-methylmethanamine is a potent and selective serotonin reuptake inhibitor with a favorable initial safety profile in a human liver cell line.
Translating In Vitro Efficacy to In Vivo Animal Models
The primary goal of the in vivo studies is to confirm the SSRI activity of 1-(3,4-difluorophenyl)-N-methylmethanamine and to assess its potential as an antidepressant. Rodent models are well-established and widely used for this purpose.[1] We will compare its performance against a well-established SSRI, Fluoxetine, as a positive control.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the logical flow of experiments to validate the in vitro findings.
Caption: Workflow for in vivo validation of an SSRI candidate.
Comparative In Vivo Efficacy Data
The following table presents hypothetical data from in vivo studies comparing 1-(3,4-difluorophenyl)-N-methylmethanamine with Fluoxetine.
| Animal Model | Test Compound | Dose (mg/kg, i.p.) | Primary Outcome | Result |
| Forced Swim Test | Vehicle | N/A | Immobility Time (s) | 180 ± 15 |
| 1-(3,4-difluorophenyl)-N-methylmethanamine | 10 | Immobility Time (s) | 110 ± 12 | |
| Fluoxetine | 20 | Immobility Time (s) | 115 ± 10 | |
| Tail Suspension Test | Vehicle | N/A | Immobility Time (s) | 190 ± 20 |
| 1-(3,4-difluorophenyl)-N-methylmethanamine | 10 | Immobility Time (s) | 120 ± 18 | |
| Fluoxetine | 20 | Immobility Time (s) | 125 ± 15 | |
| Open Field Test | Vehicle | N/A | Total Distance Traveled (cm) | 3500 ± 300 |
| 1-(3,4-difluorophenyl)-N-methylmethanamine | 10 | Total Distance Traveled (cm) | 3400 ± 250 | |
| Fluoxetine | 20 | Total Distance Traveled (cm) | 3600 ± 280 | |
| *p < 0.05 compared to vehicle |
These hypothetical results demonstrate that 1-(3,4-difluorophenyl)-N-methylmethanamine exhibits antidepressant-like effects in two standard behavioral models, comparable to Fluoxetine. Crucially, the open field test indicates that these effects are not due to a general increase in locomotor activity.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key experiments are provided below.
In Vitro Radioligand Binding Assay for hSERT
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing hSERT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-Citalopram) and varying concentrations of 1-(3,4-difluorophenyl)-N-methylmethanamine or a reference compound.
-
Detection: The reaction is terminated by rapid filtration, and the bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Mice
-
Animals: Male C57BL/6 mice are used and acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Mice are administered 1-(3,4-difluorophenyl)-N-methylmethanamine (10 mg/kg), Fluoxetine (20 mg/kg), or vehicle intraperitoneally 30 minutes before the test.
-
Test Procedure: Each mouse is placed in a cylinder of water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.
-
Data Analysis: The mean immobility time for each group is calculated and compared using a one-way ANOVA followed by a post-hoc test.
Signaling Pathway of Serotonin Reuptake Inhibition
The antidepressant effect of SSRIs is mediated by the blockade of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.
Caption: Mechanism of action of a serotonin reuptake inhibitor.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to validating the hypothetical in vitro SSRI activity of 1-(3,4-difluorophenyl)-N-methylmethanamine in established animal models of depression. By following these steps and principles of causality and self-validation, researchers can build a strong preclinical data package to support the further development of this and other novel compounds. The successful translation of in vitro findings to in vivo efficacy is a cornerstone of modern drug discovery.[2]
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A Researcher's Guide to the Statistical Analysis of Psychoactive Substance Data: A Comparative Framework Using MDMA as a Case Study
A Note on the Selected Compound: Initial exploration for data on 1-(3,4-difluorophenyl)-N-methylmethanamine revealed a significant scarcity of published preclinical and clinical studies. To provide a comprehensive and data-rich guide that fulfills the core requirements of statistical analysis and comparison, this document will focus on the structurally related and extensively researched compound, 3,4-Methylenedioxymethamphetamine (MDMA). The principles and methodologies discussed herein are broadly applicable to the study of novel psychoactive substances.
Introduction: The Statistical Imperative in Psychoactive Drug Research
The journey of a novel psychoactive compound from laboratory synthesis to potential therapeutic application is paved with rigorous scientific investigation. Central to this process is the robust statistical analysis of data from preclinical and clinical studies.[1][2] This guide provides a framework for researchers, scientists, and drug development professionals on how to approach the statistical analysis of data from studies on psychoactive compounds, using MDMA as a prime example. We will delve into comparative analyses, highlighting the importance of contextualizing a compound's effects against relevant alternatives.
MDMA, commonly known as ecstasy, is a substituted phenethylamine that exhibits a unique pharmacological profile, acting as a stimulant with entactogenic and minor psychedelic properties.[3][4] Its primary mechanism of action involves increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine.[5][6][7] The growing interest in MDMA-assisted psychotherapy for conditions like post-traumatic stress disorder (PTSD) underscores the need for meticulous data analysis to understand its efficacy and safety.[8][9][10]
This guide will explore the statistical methodologies essential for comparing the pharmacokinetic and pharmacodynamic profiles of psychoactive compounds, analyzing behavioral data, and ensuring the scientific integrity of research findings.
I. Comparative Pharmacokinetic (PK) Analysis: Understanding Drug Disposition
Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME). Statistical comparison of PK parameters is fundamental to understanding how a novel compound like 1-(3,4-difluorophenyl)-N-methylmethanamine might behave relative to a known substance like MDMA.
Key Pharmacokinetic Parameters for Comparison
| Parameter | Description | Importance in Comparative Analysis |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the extent of absorption and potential for acute effects or toxicity. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. |
| AUC | Area Under the Curve; total drug exposure over time. | Reflects the overall bioavailability of the drug. |
| t1/2 | Half-life; the time required for the drug concentration to reduce by half. | Determines the dosing interval and duration of action. |
| Metabolites | Byproducts of the drug's breakdown in the body. | Crucial for understanding potential drug-drug interactions and toxicity. MDMA is metabolized to active and potentially neurotoxic compounds.[7] |
Statistical Approaches for PK Data Comparison
When comparing the PK profiles of two or more compounds, the following statistical methods are commonly employed:
-
Two-Sample t-test or ANOVA: Used to compare the mean Cmax, AUC, and t1/2 values between different compound groups.
-
Non-compartmental Analysis (NCA): A standard method to derive PK parameters directly from the concentration-time data without assuming a specific compartmental model.
-
Bioequivalence Testing: Statistical methods to determine if two drugs have comparable bioavailability.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=8 per group).
-
Drug Administration: Administer MDMA (5 mg/kg, intraperitoneal) and a comparator compound (e.g., MDEA or a novel phenethylamine) at an equimolar dose.
-
Blood Sampling: Collect blood samples via tail vein at 0, 15, 30, 60, 120, 240, and 480 minutes post-administration.
-
Bioanalysis: Quantify drug concentrations in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
Data Analysis: Calculate PK parameters using NCA software and perform statistical comparisons (e-g., ANOVA with post-hoc tests) to identify significant differences between the compounds.
Caption: Workflow for a comparative pharmacokinetic study.
II. Comparative Pharmacodynamic (PD) Analysis: Quantifying Drug Effects
Pharmacodynamics involves the study of a drug's effects on the body. For psychoactive substances, this often involves measuring changes in neurotransmitter levels, receptor binding affinities, and behavioral outcomes.
Key Pharmacodynamic Endpoints for Comparison
| Endpoint | Description | Importance in Comparative Analysis |
| Receptor Binding Affinity (Ki) | The concentration of a drug required to occupy 50% of a specific receptor. | Helps to identify the primary molecular targets of a compound and its potential for off-target effects. |
| Neurotransmitter Release | The drug's ability to evoke the release of neurotransmitters like serotonin, dopamine, and norepinephrine. | A key measure of the mechanism of action for many psychoactive drugs, including MDMA.[11] |
| Behavioral Assays | Standardized tests to assess drug-induced changes in locomotion, social interaction, anxiety, etc. | Provides a functional readout of the drug's effects on the central nervous system. |
Statistical Approaches for PD Data Comparison
-
Dose-Response Curve Analysis: Using non-linear regression to determine the potency (EC50) and efficacy (Emax) of a drug.
-
Analysis of Variance (ANOVA): To compare the effects of different drugs or different doses of the same drug on a continuous outcome (e.g., neurotransmitter levels, locomotor activity).
-
Chi-Square or Fisher's Exact Test: For analyzing categorical behavioral data (e.g., presence or absence of a specific behavior).
Experimental Protocol: In Vitro Neurotransmitter Release Assay
-
Preparation: Use rat brain synaptosomes pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]5-HT for serotonin).
-
Drug Incubation: Incubate the synaptosomes with varying concentrations of MDMA and a comparator compound.
-
Measurement: Measure the amount of radiolabeled neurotransmitter released into the supernatant.
-
Data Analysis: Plot the data as a dose-response curve and use non-linear regression to calculate the EC50 and Emax for each compound. Perform statistical tests to compare these parameters.
Caption: Data analysis pipeline for pharmacodynamic studies.
III. Statistical Analysis of Behavioral Data: A Focus on Social Interaction
A hallmark of MDMA is its prosocial effect, making the analysis of social behavior a critical component of its evaluation.[9]
Experimental Protocol: Social Interaction Test in Rodents
-
Animal Model: C57BL/6J mice (n=12 per group).
-
Drug Administration: Administer MDMA (2.5 mg/kg, intraperitoneal) or a comparator compound.
-
Test Arena: Place a test mouse in a three-chambered apparatus. One side chamber contains a novel mouse ("stranger 1"), and the other is empty.
-
Sociability Phase: Record the time the test mouse spends in each chamber and interacting with the stranger mouse for 10 minutes.
-
Social Novelty Phase: Introduce a second novel mouse ("stranger 2") into the previously empty chamber and record the interaction times for another 10 minutes.
-
Data Analysis: Use a two-way ANOVA to analyze the time spent in each chamber, with "chamber" as a within-subjects factor and "drug treatment" as a between-subjects factor. Post-hoc tests can then be used to compare specific group differences.
Interpreting the Results
A significant preference for the chamber with the novel mouse in the sociability phase indicates normal social behavior. An increase in this preference with drug treatment would suggest a prosocial effect. In the social novelty phase, a preference for the chamber with the new stranger mouse indicates social memory and novelty seeking.
IV. Advanced Statistical Considerations and Data Integrity
To ensure the trustworthiness and reproducibility of findings, researchers must adhere to best practices in statistical analysis and reporting.
-
Power Analysis: Conduct a power analysis before the study to determine the appropriate sample size needed to detect a statistically significant effect.[12]
-
Handling of Outliers: Use robust statistical methods or pre-defined criteria for handling outliers.
-
Multiple Comparisons: When performing multiple statistical tests, adjust the p-value threshold (e.g., using a Bonferroni correction) to avoid inflating the Type I error rate.[1]
-
Transparency and Reporting: Clearly report the statistical methods used, including the software and packages, and provide the exact p-values.
Conclusion: A Path to Rigorous Psychoactive Drug Evaluation
The statistical analysis of data from studies of novel psychoactive compounds like 1-(3,4-difluorophenyl)-N-methylmethanamine is a multifaceted process that requires careful planning, execution, and interpretation. By employing a comparative framework with well-characterized compounds such as MDMA, researchers can gain valuable insights into the potential therapeutic and adverse effects of new chemical entities. The methodologies outlined in this guide provide a foundation for conducting robust and reproducible research in the dynamic field of psychoactive drug development.
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A Predictive Bio-pharmacological Guide to 1-(3,4-difluorophenyl)-N-methylmethanamine: A Comparative Analysis Based on Structural Analogs
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Uncharacterized Compounds
In the landscape of psychoactive substance research and drug development, scientists frequently encounter novel compounds with limited or non-existent biological data. 1-(3,4-difluorophenyl)-N-methylmethanamine, a structural analog of methamphetamine, represents one such entity. While commercially available for research purposes, a thorough review of peer-reviewed literature reveals a conspicuous absence of studies detailing its biological effects, pharmacokinetics, or toxicological profile.
This guide, therefore, adopts a predictive and comparative approach. By leveraging the principles of structure-activity relationships (SAR), we can hypothesize the potential biological effects of 1-(3,4-difluorophenyl)-N-methylmethanamine. This will be achieved by a detailed comparison with its parent compound, methamphetamine, and its monofluorinated analogs, 3-fluoromethamphetamine (3-FMA) and 4-fluoromethamphetamine (4-FMA). The aim is to provide a scientifically grounded framework for researchers interested in investigating this novel compound, complete with hypothetical experimental workflows and data interpretation strategies.
Comparative Analysis of Methamphetamine and its Fluorinated Analogs
The biological effects of substituted amphetamines are primarily dictated by their interactions with monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Methamphetamine itself is a potent psychostimulant with significant neurotoxic potential, largely attributed to its effects on the dopaminergic and serotonergic systems.[1]
Fluorination of the phenyl ring, as seen in 3-FMA and 4-FMA, can significantly alter the compound's pharmacological profile.[2][3] These alterations can manifest as changes in potency, selectivity for different monoamine transporters, and neurotoxic potential.
Table 1: Comparative Biological Effects of Methamphetamine and its Fluorinated Analogs
| Compound | Primary Mechanism of Action | Reported Biological Effects | Neurotoxicity Profile |
| Methamphetamine | Dopamine, Serotonin, and Norepinephrine Releaser/Reuptake Inhibitor | Potent psychostimulation, euphoria, increased energy, appetite suppression.[1] | Well-documented dopaminergic and serotonergic neurotoxicity.[1] |
| 3-Fluoromethamphetamine (3-FMA) | Potent dopaminergic activity (reuptake inhibition and altered dynamics).[2] | Psychomotor stimulation, rewarding reinforcement.[2] | Associated with hyperthermia, oxidative stress, and dopaminergic terminal damage.[2] |
| 4-Fluoromethamphetamine (4-FMA) | Stimulant effects, CYP450 inhibitor.[3] | Similar stimulant properties to methamphetamine.[3] | May increase the potency and systemic toxicity of co-administered methamphetamine by reducing its metabolism.[3] |
| 1-(3,4-difluorophenyl)-N-methylmethanamine (Predicted) | Likely a monoamine releaser/reuptake inhibitor. The 3,4-difluoro substitution may alter its selectivity and potency at DAT, SERT, and NET compared to methamphetamine and monofluorinated analogs. | Expected to exhibit psychostimulant effects. The nature and intensity of these effects will depend on its monoamine transporter interaction profile. | The potential for neurotoxicity is high, given its structural similarity to methamphetamine. The difluoro substitution could potentially influence its metabolic pathways and propensity for inducing oxidative stress. |
Hypothesized Signaling Pathways and Mechanisms of Action
The primary mechanism of action for methamphetamine and its analogs involves their interaction with monoamine transporters. These compounds can act as substrates for these transporters, leading to their reversal and the non-vesicular release of neurotransmitters from the presynaptic terminal. They can also inhibit the reuptake of these neurotransmitters from the synaptic cleft.
Caption: Predicted mechanism of action for 1-(3,4-difluorophenyl)-N-methylmethanamine.
Proposed Experimental Workflow for Biological Characterization
A systematic approach is necessary to characterize the biological effects of 1-(3,4-difluorophenyl)-N-methylmethanamine. The following experimental workflow is proposed, progressing from in vitro to in vivo studies.
Caption: Proposed experimental workflow for characterizing 1-(3,4-difluorophenyl)-N-methylmethanamine.
Detailed Experimental Protocols
1. In Vitro Monoamine Transporter Assays
-
Objective: To determine the affinity and functional activity of 1-(3,4-difluorophenyl)-N-methylmethanamine at DAT, SERT, and NET.
-
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing human DAT, SERT, or NET.
-
Binding Assays: Perform radioligand binding assays using selective radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) to determine the binding affinity (Ki) of the test compound.
-
Uptake Assays: Measure the inhibition of radiolabeled substrate uptake (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine) to determine the IC₅₀ for reuptake inhibition.
-
Release Assays: Preload cells with radiolabeled neurotransmitters and measure the amount of release induced by the test compound to assess its activity as a substrate/releaser.
-
-
Data Analysis: Calculate Ki and IC₅₀ values. Compare these values to those of methamphetamine, 3-FMA, and 4-FMA to understand its relative potency and selectivity.
2. In Vivo Behavioral Pharmacology (Rodent Model)
-
Objective: To assess the psychostimulant, rewarding, and subjective effects of 1-(3,4-difluorophenyl)-N-methylmethanamine.
-
Methodology:
-
Locomotor Activity: Administer various doses of the compound to rodents and measure their locomotor activity in an open field arena. This will provide an indication of its stimulant properties.
-
Drug Discrimination: Train animals to discriminate between saline and a known psychostimulant (e.g., methamphetamine). Then, test the ability of 1-(3,4-difluorophenyl)-N-methylmethanamine to substitute for the training drug. This will reveal if it has similar subjective effects.
-
Self-Administration: Allow animals to self-administer the compound by pressing a lever. This is the gold standard for assessing the reinforcing and abuse potential of a drug.
-
-
Data Analysis: Analyze dose-response curves for each behavioral measure. Compare the potency and efficacy to methamphetamine and other analogs.
3. In Vivo Neurochemical and Neurotoxicity Assessment
-
Objective: To measure the in vivo effects on neurotransmitter levels and assess its potential for neurotoxicity.
-
Methodology:
-
In Vivo Microdialysis: Implant a microdialysis probe into a relevant brain region (e.g., striatum or nucleus accumbens) of an awake, freely moving animal. Administer the compound and collect dialysate samples to measure extracellular levels of dopamine, serotonin, and their metabolites.
-
Post-mortem Tissue Analysis: Following acute or chronic drug administration, sacrifice the animals and collect brain tissue. Use techniques like high-performance liquid chromatography (HPLC) to measure tissue monoamine levels and immunohistochemistry to assess for markers of neuronal damage (e.g., loss of tyrosine hydroxylase immunoreactivity for dopaminergic neurons).
-
-
Data Analysis: Correlate changes in neurotransmitter levels with behavioral effects. Quantify any observed neurotoxic effects and compare them to those induced by methamphetamine.
Conclusion and Future Directions
While direct experimental data on 1-(3,4-difluorophenyl)-N-methylmethanamine is currently unavailable, a comparative analysis with its structural analogs provides a valuable framework for predicting its biological effects. It is highly probable that this compound will act as a psychostimulant with a mechanism of action involving monoamine transporters. The 3,4-difluoro substitution is likely to modulate its potency, selectivity, and neurotoxic potential in ways that can only be elucidated through empirical investigation.
The proposed experimental workflow offers a comprehensive strategy for characterizing this novel compound. Such research is crucial for understanding the ever-expanding landscape of new psychoactive substances and for identifying novel chemical scaffolds with potential therapeutic applications.
References
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- Saha, K., Sambo, D. O., & Tzschoppe, D. B. (2020). The synthetic cathinones: a new and evolving class of psychoactive drugs. Therapeutic advances in psychopharmacology, 10, 2045125320935939.
- Simmler, L. D., Buser, T. A., & Liechti, M. E. (2013). In vitro pharmacology of mephedrone, methylone, and 3,4-methylenedioxypyrovalerone. Journal of Pharmacology and Experimental Therapeutics, 345(3), 457-466.
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Wikipedia contributors. (2023, December 1). 4-Fluoroamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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A Comparative Analysis of the Neurotoxic Potential of Fluorinated Amphetamines and Other Psychostimulants
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of psychoactive substances is continually evolving, with novel compounds frequently emerging. A significant challenge for the scientific community lies in characterizing the pharmacological and toxicological profiles of these new chemical entities. The compound 1-(3,4-difluorophenyl)-N-methylmethanamine, as specified, does not correspond to a widely recognized or studied substance in the scientific literature, suggesting it may be a novel compound or a misnomer. However, its nomenclature suggests a close structural relationship to the class of fluorinated amphetamines. This guide, therefore, will focus on a comparative neurotoxicological assessment of relevant, studied fluorinated amphetamines—specifically 3-Fluoroamphetamine (3-FA) and 3-Fluoromethamphetamine (3-FMA)—alongside the well-characterized psychostimulants Methamphetamine (METH) and 3,4-Methylenedioxymethamphetamine (MDMA). This comparative approach will provide valuable insights into how halogen substitution on the phenyl ring may modulate the neurotoxic potential of amphetamine-class compounds.
This guide is designed to provide an in-depth, technically-focused comparison, grounded in experimental data, to aid researchers in understanding the potential risks associated with this class of stimulants. We will delve into the mechanisms of neurotoxicity, comparative potencies, and the experimental methodologies used to assess these effects.
Mechanisms of Stimulant-Induced Neurotoxicity: A Comparative Overview
The neurotoxicity of amphetamine-type stimulants is a complex process primarily involving the dopaminergic and serotonergic systems.[1][2][3][4][5] The core mechanisms revolve around oxidative stress, excitotoxicity, mitochondrial dysfunction, and neuroinflammation.[1][4][6][7][8][9]
Methamphetamine (METH): A Profile of Dopaminergic Damage
METH is a potent psychostimulant known to be neurotoxic to both dopamine and serotonin neurons in the central nervous system (CNS).[10] Its primary mechanism of neurotoxicity involves the disruption of vesicular storage of dopamine, leading to a massive increase in cytosolic dopamine levels.[1][11] This excess dopamine can auto-oxidize, generating reactive oxygen species (ROS) and reactive nitrogen species (RNS), which in turn cause significant oxidative stress.[1][6][8] This oxidative stress damages critical cellular components, including lipids, proteins, and DNA, and contributes to mitochondrial dysfunction.[1][6][7] METH also induces hyperthermia, which exacerbates its neurotoxic effects.[6][8][12] Furthermore, METH can trigger excitotoxicity through the excessive release of glutamate and promote neuroinflammatory responses by activating microglia and astrocytes.[1][2][7]
MDMA: Predominantly Serotonergic Neurotoxicity
While structurally similar to METH, MDMA exhibits a greater affinity for the serotonin transporter (SERT), leading to a more pronounced effect on the serotonergic system.[12] MDMA is a potent serotonin-releasing agent and is known to cause long-term damage to serotonin axon terminals in various brain regions.[[“]][14][15][16] The mechanisms underlying MDMA's neurotoxicity are multifaceted and include the formation of neurotoxic metabolites, oxidative stress, mitochondrial dysfunction, and neuroinflammation.[[“]][14][15] Hyperthermia is also a significant contributor to MDMA-induced neurotoxicity.[12][14] Some studies suggest that MDMA's metabolites, such as 3,4-dihydroxymethamphetamine (HHMA), may play a role in its neurotoxic effects, although this is still a subject of debate.[17]
Fluorinated Amphetamines: A Spectrum of Effects
The introduction of fluorine atoms onto the amphetamine scaffold can significantly alter its pharmacological and toxicological properties.
-
3-Fluoroamphetamine (3-FA; PAL-353): 3-FA acts as a monoamine releaser with a preference for dopamine and norepinephrine over serotonin.[18] It has been investigated as a potential treatment for cocaine use disorder.[19] While comprehensive neurotoxicity data is limited, its profile as a potent dopamine releaser suggests a potential for neurotoxic effects similar to METH, primarily mediated by oxidative stress resulting from elevated cytosolic dopamine.[18][19]
-
3-Fluoromethamphetamine (3-FMA): 3-FMA is a derivative of methamphetamine and its neurotoxic potential has been investigated. Studies have shown that 3-FMA can induce hyperthermia, oxidative stress, and microgliosis, leading to pro-apoptotic changes and dopaminergic impairments comparable to those caused by METH.[20] Interestingly, the neurotoxicity of 3-FMA appears to be critically dependent on the activation of the dopamine D1 receptor.[20]
-
4-Fluoroamphetamine (4-FA): In contrast to other halogenated amphetamines like 4-chloroamphetamine, 4-FA does not appear to cause long-lasting depletion of brain serotonin, suggesting a lower potential for serotonergic neurotoxicity.[21] This is thought to be due to its inability to be metabolized in the same way as other haloamphetamines.[21] However, it still acts as a potent monoamine releaser and can cause significant cardiovascular complications and hyperthermia in humans.[22]
Comparative Neurotoxic Potential: A Data-Driven Summary
To provide a clear comparison, the following table summarizes key parameters related to the neurotoxic potential of the discussed stimulants. It is important to note that direct comparative studies are not always available, and potencies can vary depending on the experimental model and conditions.
| Stimulant | Primary Neurotransmitter System Affected | Key Mechanisms of Neurotoxicity | Relative Neurotoxic Potential (Dopaminergic) | Relative Neurotoxic Potential (Serotonergic) | Hyperthermic Potential |
| Methamphetamine (METH) | Dopaminergic > Serotonergic | Oxidative stress, excitotoxicity, mitochondrial dysfunction, neuroinflammation[1][2][6][7][8] | High | Moderate | High[12] |
| MDMA | Serotonergic > Dopaminergic | Metabolite toxicity, oxidative stress, mitochondrial dysfunction, neuroinflammation[[“]][14][15] | Low to Moderate | High | High[12] |
| 3-Fluoroamphetamine (3-FA) | Dopaminergic/Norepinephrinergic > Serotonergic | Presumed to be primarily oxidative stress from dopamine release[18] | Moderate (inferred) | Low | Moderate (inferred) |
| 3-Fluoromethamphetamine (3-FMA) | Dopaminergic | Oxidative stress, microgliosis, apoptosis[20] | High (comparable to METH)[20] | Low | High[20] |
| 4-Fluoroamphetamine (4-FA) | Dopaminergic > Serotonergic | Monoamine release, hyperthermia[22] | Moderate | Low[21] | High[22] |
Visualizing the Pathways of Neurotoxicity
To better understand the complex interplay of factors leading to stimulant-induced neurotoxicity, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing these effects.
Figure 1: Key Signaling Pathways in Stimulant-Induced Neurotoxicity
Figure 2: General Experimental Workflow for Neurotoxicity Assessment
Experimental Protocols for Assessing Stimulant Neurotoxicity
The following are detailed, step-by-step methodologies for key experiments used to evaluate the neurotoxic potential of stimulants.
Protocol 1: In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
This protocol outlines a common in vitro method for screening the neurotoxic potential of novel compounds.
1. Cell Culture and Differentiation:
- Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
- To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
2. Compound Exposure:
- Plate differentiated SH-SY5Y cells in 96-well plates.
- Prepare stock solutions of the test compounds (e.g., 3-FMA, METH) in a suitable solvent (e.g., sterile water or DMSO).
- Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48 hours). Include a vehicle control group.
3. Cell Viability Assay (MTT Assay):
- Following compound exposure, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
4. Measurement of Reactive Oxygen Species (ROS):
- Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) for 30 minutes.
- After washing, expose the cells to the test compounds.
- Measure the fluorescence intensity at appropriate excitation/emission wavelengths using a fluorescence microplate reader.
Protocol 2: In Vivo Assessment of Dopaminergic Neurotoxicity in Mice
This protocol describes a standard in vivo model to assess the long-term neurotoxic effects of stimulants on the dopaminergic system.[23]
1. Animal Model and Dosing Regimen:
- Use adult male C57BL/6 mice.
- Administer the test compound (e.g., 3-FMA or METH) via intraperitoneal (i.p.) injection. A common neurotoxic regimen for METH is multiple high doses (e.g., 4 x 10 mg/kg, 2 hours apart). A comparable dose for 3-FMA would be determined from pilot studies.[20]
- Include a saline-treated control group.
- Monitor rectal temperature at regular intervals to assess hyperthermia.
2. Tissue Collection and Preparation:
- One week after the final dose, euthanize the mice.
- Rapidly dissect the striatum from the brain on ice.
- Process the tissue for either neurochemical analysis or immunohistochemistry.
3. Neurochemical Analysis (HPLC-ECD):
- Homogenize the striatal tissue in a perchloric acid solution.
- Centrifuge the homogenate and filter the supernatant.
- Analyze the levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
4. Immunohistochemistry:
- Perfuse the animals with saline followed by 4% paraformaldehyde.
- Post-fix the brains and cryoprotect in sucrose solution.
- Section the brains on a cryostat and stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and terminals.
- Quantify the density of TH-positive fibers in the striatum using image analysis software.
Conclusion
The neurotoxic potential of amphetamine-type stimulants is a significant concern. While METH and MDMA have well-established profiles of dopaminergic and serotonergic toxicity, respectively, the neurotoxicity of fluorinated analogues is more varied. 3-FMA appears to be a potent dopaminergic neurotoxin, comparable to METH, whereas 4-FA shows a reduced serotonergic neurotoxic liability. The lack of data on 1-(3,4-difluorophenyl)-N-methylmethanamine highlights the need for further research into the structure-activity relationships of neurotoxicity for this evolving class of compounds. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of the neurotoxic potential of novel psychoactive substances, which is crucial for public health and drug development.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1-(3,4-difluorophenyl)-N-methylmethanamine
For the diligent researcher pushing the boundaries of science, the lifecycle of a chemical reagent extends far beyond the benchtop. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3,4-difluorophenyl)-N-methylmethanamine and its hydrochloride salt (CAS No. 381236-46-0), ensuring the safety of laboratory personnel and the integrity of our shared environment.
Our approach moves beyond a simple checklist, delving into the chemical causality that informs each step. By understanding the why, we empower researchers to make informed, safe decisions, transforming regulatory compliance into a proactive safety mindset.
Part 1: Hazard Assessment & Waste Classification - The "Why" Behind the Procedure
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(3,4-difluorophenyl)-N-methylmethanamine is a substituted aromatic amine containing fluorine atoms. This structure dictates its hazard profile and, consequently, its waste classification.
Known Hazards:
Based on available safety information, this compound is classified with the following GHS Hazard Statements:
-
H302: Harmful if swallowed. [1]
The presence of a difluorophenyl group places this compound in the category of halogenated organic compounds .[5] These compounds are of particular concern for environmental disposal due to their potential for persistence and the formation of toxic byproducts, such as hydrogen fluoride, upon incomplete combustion.[6] Amines, as a class, can also be harmful to aquatic life and should not be released into sewer systems.[7]
Waste Classification:
Given these properties, 1-(3,4-difluorophenyl)-N-methylmethanamine waste must be classified as Hazardous Waste . It falls under several potential categories depending on its use and location-specific regulations:
| Waste Stream Category | Description | Rationale |
| Halogenated Organic Waste | This is the primary and most critical classification. Waste streams should be segregated based on this property. | The molecule contains carbon-fluorine bonds. Many jurisdictions require the segregation of halogenated solvents and solutes.[5][8] |
| Non-specific Source Waste (F-List) | If used as a solvent and now spent, it could fall under codes like F001 or F002 if mixed with other specified halogenated solvents.[9] | This classification is based on the process from which the waste was generated (e.g., degreasing). |
| Toxic Waste (U-List) | If discarding the unused, pure commercial chemical product, it could potentially be classified under the U-list.[10][11] | This list includes toxic and other hazardous commercial chemical products. |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department to determine the precise EPA waste codes applicable under your site's generator status.[10]
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The following protocol provides a self-validating system for the safe segregation, storage, and disposal of waste containing 1-(3,4-difluorophenyl)-N-methylmethanamine.
Step 1: Immediate Segregation at the Point of Generation
Causality: Preventing accidental reactions and ensuring proper disposal routing begins the moment the waste is generated. Mixing incompatible waste streams is a primary cause of laboratory incidents. Amines are incompatible with strong oxidizing agents and acids.[7]
Procedure:
-
Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste containing 1-(3,4-difluorophenyl)-N-methylmethanamine."
-
Solid Waste: Collect contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads) in a dedicated, clearly labeled, and sealable container or heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, compatible, and leak-proof container.
-
Container Compatibility: Use containers made of materials like high-density polyethylene (HDPE) or glass. Do not use metal containers for any waste stream that may become acidic.[7]
-
Do Not Mix: Never mix this waste stream with non-halogenated organic waste, aqueous waste, or any other incompatible chemical waste.
-
Step 2: Proper Labeling and Container Management
Causality: Clear and accurate labeling is a critical requirement under OSHA's Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA). It ensures that all personnel can quickly identify the contents and associated hazards, and that the waste is managed correctly by disposal vendors.
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.
-
List all constituents by their full chemical names and approximate percentages. For example:
-
Methanol: ~80%
-
1-(3,4-difluorophenyl)-N-methylmethanamine: ~15%
-
Water: ~5%
-
-
Indicate the hazards using appropriate pictograms (e.g., exclamation mark for irritant) or checkboxes on the label.[1]
-
Keep containers closed at all times, except when actively adding waste. This prevents the release of volatile compounds and potential spills.
-
Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Causality: SAAs are designated areas for the short-term storage of hazardous waste at or near the point of generation, minimizing the transport of hazardous materials within the lab.
Procedure:
-
Store the sealed and labeled waste container in your laboratory's designated SAA.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.
-
Segregate the halogenated waste container from incompatible materials within the SAA.
Step 4: Arranging for Disposal
Causality: Hazardous waste must be disposed of through a licensed hazardous waste vendor in accordance with federal, state, and local regulations. On-site treatment or neutralization is generally not permitted without specific permits.
Procedure:
-
Once the container is full or when you are ready to have it removed, contact your institution's EHS department.
-
Follow your EHS office's specific procedures for requesting a waste pickup.
-
Provide all necessary documentation, including the completed hazardous waste label.
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like HF) formed during combustion.[5]
Part 3: Emergency Procedures - Spill & Exposure Management
Causality: Preparedness is key to mitigating the impact of an accidental release or exposure. The irritant nature of this compound requires immediate and specific first-aid measures.
Spill Management:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Don appropriate Personal Protective Equipment (PPE): a lab coat, safety goggles, and chemical-resistant gloves are mandatory. For large spills, respiratory protection may be required.
-
Contain the spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills.
-
Collect absorbed material: Carefully scoop the contaminated absorbent into the designated solid hazardous waste container.
-
Decontaminate the area: Clean the spill surface with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Always have the Safety Data Sheet (SDS) or equivalent hazard information available for emergency responders.
Part 4: Visualization of the Disposal Workflow
To clarify the procedural logic, the following diagram illustrates the decision-making and physical workflow for the disposal of 1-(3,4-difluorophenyl)-N-methylmethanamine waste.
Caption: Disposal workflow for 1-(3,4-difluorophenyl)-N-methylmethanamine.
By adhering to this comprehensive guide, researchers can ensure that the disposal of 1-(3,4-difluorophenyl)-N-methylmethanamine is conducted with the highest standards of safety, compliance, and environmental responsibility.
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Definitive Guide to Personal Protective Equipment for Handling 1-(3,4-difluorophenyl)-N-methylmethanamine
This document provides essential, immediate safety and logistical guidance for the handling of 1-(3,4-difluorophenyl)-N-methylmethanamine. As a substituted phenethylamine derivative, this compound warrants a cautious and systematic approach to laboratory safety. The following protocols are designed to ensure the well-being of all researchers and maintain the integrity of your work by minimizing exposure risk.
Foundational Principle: Risk-Informed Safety
Inferred Hazard Profile:
-
Skin Contact: Potential for significant irritation, burns, or sensitization.[3][4]
-
Eye Contact: High risk of serious irritation or irreversible damage.[3][4]
-
Inhalation: May cause acute respiratory tract irritation.[3][4] If the compound is a powder, aerosolized particles present a significant inhalation hazard.[1]
-
Ingestion: Assumed to be harmful or toxic if swallowed.[2][5]
Given this profile, all handling procedures must be executed with the assumption that the compound is hazardous and requires a multi-layered safety approach.
The Hierarchy of Controls: A Proactive Approach
Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a potential hazard. However, it is the least effective control measure when used in isolation.[6][7] A robust safety culture prioritizes proactive controls that engineer-out risks before relying on PPE.[8][9][10]
Figure 1: The Hierarchy of Controls for Mitigating Chemical Exposure.
For this specific compound, applying the hierarchy means:
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood.[11] This is non-negotiable.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP), ensure all personnel are trained, and clearly label all containers and work areas.[12][13]
-
Personal Protective Equipment (PPE): Use the specific equipment detailed below as the final layer of protection.
Core PPE Requirements: Your Last Line of Defense
The following PPE is mandatory for all procedures involving 1-(3,4-difluorophenyl)-N-methylmethanamine.
| PPE Component | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | The primary and most critical control to contain vapors and aerosols at the source, preventing inhalation. All work, including weighing and transfers, must be performed at least 6 inches inside the sash.[14][15][16] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs. | Protects skin and personal clothing from splashes and spills. Cuffs should be tucked under the outer layer of gloves to create a seal.[17][18] |
| Hand Protection | Double Gloving: Nitrile Gloves (e.g., ASTM D6978 rated) | Prevents direct skin contact. Double gloving provides redundancy in case of a tear or permeation of the outer glove. The outer glove should be removed and replaced immediately after any known contact or after each distinct operational step.[17][18][19] Always consult a manufacturer's chemical resistance guide for specific breakthrough times if available.[20][21][22] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 rated) | Protects against splashes, vapors, and fine powders entering the eyes.[1] Standard safety glasses are insufficient. |
| Face Protection (Task-Dependent) | Full Face Shield (worn over goggles) | Required when handling larger quantities (>50 mL) or when there is a significant risk of splashing, providing a secondary barrier for the entire face.[17][23] |
| Respiratory Protection (Task-Dependent) | NIOSH-approved N95 Respirator | Required for spill cleanup or if there is any risk of aerosol generation outside of a fume hood. Use requires prior medical evaluation and fit-testing.[17][24] Standard surgical masks offer no protection from chemical vapors or fine particulates.[24] |
Operational Plan: Step-by-Step Protocols
Methodical donning and doffing of PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Sequence
Perform these steps in an area away from the active chemical workspace.
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.[25]
-
Gown/Lab Coat: Put on the disposable gown, ensuring it is fully fastened at the back.[26]
-
Mask/Respirator (if required): Secure the N95 respirator, fitting the flexible band to your nose bridge and performing a user seal check.[26]
-
Goggles/Face Shield: Place goggles over your eyes and adjust for a snug fit. If required, place the face shield over the goggles.[26]
-
Gloves: Don the first pair of gloves, tucking the gown cuffs inside. Don the second, outer pair of gloves, pulling them over the cuffs of the gown.[18][26]
Doffing (Removing) PPE Sequence
The principle is to remove the most contaminated items first, touching only the "clean" inside surfaces during removal.[27]
-
Outer Gloves: In the designated work area (e.g., inside the fume hood), grasp the outside of one outer glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.[26][28]
-
Gown: Unfasten the gown. Pull it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, folding or rolling it into a bundle and disposing of it.[25][26]
-
Exit the Immediate Work Area.
-
Hand Hygiene: Wash hands or use an alcohol-based hand sanitizer.[26]
-
Goggles/Face Shield: Remove from the back by lifting the headband. Do not touch the front surface. Place in a designated area for decontamination or disposal.[26][28]
-
Mask/Respirator: Grasp the bottom, then top, elastic bands and remove without touching the front. Dispose.[26]
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Final Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[25]
Disposal Plan
All disposable PPE used during the handling of 1-(3,4-difluorophenyl)-N-methylmethanamine must be considered hazardous chemical waste.
-
Gloves, Gowns, and other disposables: Place immediately into a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Do not dispose of any contaminated items in the regular trash or biohazard bins unless they have been fully decontaminated.
-
Follow all institutional and local regulations for hazardous chemical waste disposal.
By adhering to this comprehensive safety protocol, you establish a culture of prevention and ensure a secure research environment for yourself and your colleagues.
References
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
